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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (2R)-2-(4-fluorophenyl)piperidine

This guide provides a comprehensive overview of the synthetic pathways leading to (2R)-2-(4-fluorophenyl)piperidine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways leading to (2R)-2-(4-fluorophenyl)piperidine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The stereochemistry at the C2 position is often critical for the biological activity of 2-substituted piperidines, making enantioselective synthesis a key focus of research.[1] This document explores various strategic approaches, from asymmetric catalysis to chiral resolution, offering researchers and drug development professionals a detailed technical resource.

Introduction to the Significance of Chiral 2-Arylpiperidines

The 2-arylpiperidine scaffold is a privileged motif present in numerous natural products and pharmaceutically active compounds. The specific spatial arrangement of the aryl group relative to the piperidine ring profoundly influences the molecule's interaction with biological targets. Consequently, the development of robust and efficient methods for the asymmetric synthesis of these compounds is of paramount importance.[1][2] (2R)-2-(4-fluorophenyl)piperidine, with its specific enantiomeric configuration and the presence of a fluorine atom—a common bioisostere in medicinal chemistry—represents a valuable building block for the synthesis of novel therapeutic agents.

Strategic Approaches to the Synthesis of (2R)-2-(4-fluorophenyl)piperidine

The synthesis of enantiomerically pure 2-substituted piperidines can be broadly categorized into several key strategies.[1][2] This guide will focus on the most relevant and effective methods for obtaining the (2R)-enantiomer of 2-(4-fluorophenyl)piperidine.

These strategies include:

  • Asymmetric Hydrogenation of Pyridine Precursors: A powerful and atom-economical method that introduces chirality through the reduction of a prochiral pyridine or pyridinium salt.

  • Chiral Auxiliary-Mediated Synthesis: A classical yet reliable approach where a chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a key reaction.

  • Kinetic Resolution of Racemic Mixtures: A technique that separates enantiomers by selectively reacting one enantiomer at a faster rate.

The following sections will delve into the technical details of these methodologies, providing both theoretical understanding and practical experimental protocols.

Pathway 1: Asymmetric Hydrogenation of a Pyridinium Salt

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of 2-substituted piperidines.[2] This approach typically involves the use of a chiral transition metal catalyst, such as iridium or rhodium, to reduce a corresponding 2-(4-fluorophenyl)pyridinium salt. The choice of chiral ligand is crucial for achieving high enantioselectivity.

The general workflow for this pathway is illustrated below:

Asymmetric_Hydrogenation_Workflow cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection Start 2-(4-fluorophenyl)pyridine Product1 N-benzyl-2-(4-fluorophenyl)pyridinium bromide Start->Product1 Alkylation Reagent1 N-benzylating agent (e.g., Benzyl bromide) Reagent1->Product1 Product2 (R)-N-benzyl-2-(4-fluorophenyl)piperidine Product1->Product2 Reduction Catalyst Chiral Iridium Catalyst [Ir(cod)Cl]₂ + (R)-Ligand Catalyst->Product2 Hydrogen H₂ (gas) Hydrogen->Product2 Final_Product (2R)-2-(4-fluorophenyl)piperidine Product2->Final_Product Hydrogenolysis Reagent2 H₂, Pd/C Reagent2->Final_Product

Caption: Asymmetric hydrogenation pathway for (2R)-2-(4-fluorophenyl)piperidine.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of N-benzyl-2-(4-fluorophenyl)pyridinium bromide

  • To a solution of 2-(4-fluorophenyl)pyridine (1.0 eq) in anhydrous acetonitrile (5 mL/mmol) is added benzyl bromide (1.2 eq).

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the pyridinium salt.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established methods for the asymmetric hydrogenation of pyridinium salts.[1][3]

  • In a glovebox, a high-pressure autoclave is charged with [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and a suitable chiral ligand, for example, (R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%).[1]

  • Anhydrous and degassed THF (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • In a separate vial, N-benzyl-2-(4-fluorophenyl)pyridinium bromide (0.5 mmol), a halide scavenger such as TBAI (0.1 mmol), and a base like K₂CO₃ (1.0 mmol) are dissolved in a mixture of THF (2 mL) and MeOH (0.5 mL).

  • This substrate solution is then transferred to the catalyst solution in the autoclave.

  • The autoclave is sealed, removed from the glovebox, and pressurized with H₂ gas to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at a set temperature (e.g., 60 °C) for 24 hours.

  • After cooling and carefully venting the H₂ gas, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (R)-N-benzyl-2-(4-fluorophenyl)piperidine.

Step 3: N-Debenzylation

  • The purified (R)-N-benzyl-2-(4-fluorophenyl)piperidine (1.0 eq) is dissolved in methanol (10 mL/mmol).

  • Palladium on carbon (10% w/w, 0.1 eq) is added to the solution.

  • The mixture is subjected to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (2R)-2-(4-fluorophenyl)piperidine.

Parameter Asymmetric Hydrogenation
Typical Yield High
Enantiomeric Excess (ee) >90%
Key Advantages Atom economical, high enantioselectivity
Key Challenges Catalyst cost, optimization of reaction conditions

Pathway 2: Chiral Auxiliary-Mediated Synthesis

This strategy involves the use of a chiral auxiliary to control the stereochemistry of the formation of the piperidine ring or the introduction of the 4-fluorophenyl group. Phenylglycinol is a commonly used chiral auxiliary for the synthesis of enantiopure piperidine derivatives.[4]

The following diagram outlines a plausible synthetic route using a chiral lactam derived from (R)-phenylglycinol.

Chiral_Auxiliary_Pathway cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage Start 5-oxo-5-(4-fluorophenyl)pentanoic acid Product1 Chiral bicyclic lactam Start->Product1 Condensation Reagent1 (R)-phenylglycinol Reagent1->Product1 Product2 Reduced oxazolidine-piperidine Product1->Product2 Reduction Reagent2 Reducing agent (e.g., 9-BBN) Reagent2->Product2 Final_Product (2R)-2-(4-fluorophenyl)piperidine Product2->Final_Product Hydrogenolysis Reagent3 H₂, Pd/C Reagent3->Final_Product

Caption: Chiral auxiliary-mediated synthesis of (2R)-2-(4-fluorophenyl)piperidine.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

This protocol is conceptualized based on similar syntheses of 2-arylpiperidines.[4]

Step 1: Synthesis of the Chiral Bicyclic Lactam

  • A mixture of 5-oxo-5-(4-fluorophenyl)pentanoic acid (1.0 eq) and (R)-phenylglycinol (1.0 eq) in toluene (10 mL/mmol) is heated to reflux with a Dean-Stark trap to remove water.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to yield the chiral bicyclic lactam.

Step 2: Diastereoselective Reduction of the Lactam

  • To a solution of the chiral bicyclic lactam (1.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C is added a solution of 9-BBN (1.5 eq) in THF.

  • The reaction mixture is stirred at room temperature for several hours until the reduction is complete.

  • The reaction is carefully quenched with methanol, followed by the addition of aqueous NaOH and H₂O₂.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography affords the reduced oxazolidine-piperidine intermediate.

Step 3: Hydrogenolytic Cleavage of the Chiral Auxiliary

  • The intermediate from Step 2 (1.0 eq) is dissolved in methanol (10 mL/mmol).

  • Palladium on carbon (10% w/w, 0.1 eq) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed.

  • The catalyst is filtered off, and the solvent is evaporated to give the crude (2R)-2-(4-fluorophenyl)piperidine, which can be further purified if necessary.

Parameter Chiral Auxiliary-Mediated Synthesis
Typical Yield Moderate to Good
Diastereomeric Excess (de) >95%
Key Advantages Reliable stereocontrol, well-established methodology
Key Challenges Multiple steps, removal of the auxiliary

Pathway 3: Kinetic Resolution of Racemic N-Boc-2-(4-fluorophenyl)piperidine

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This can be achieved through enzymatic or chemical methods. A notable chemical approach involves the asymmetric deprotonation of N-Boc-2-arylpiperidines using a chiral base, such as n-BuLi complexed with (-)-sparteine or a (+)-sparteine surrogate.[5][6] One enantiomer is deprotonated and can be quenched with an electrophile, leaving the unreacted, enantioenriched (R)-enantiomer.

The workflow for kinetic resolution is depicted below:

Kinetic_Resolution_Workflow cluster_0 Step 1: Synthesis of Racemic Substrate cluster_1 Step 2: Asymmetric Deprotonation cluster_2 Step 3: Quenching and Isolation cluster_3 Step 4: Deprotection Start Racemic 2-(4-fluorophenyl)piperidine Product1 Racemic N-Boc-2-(4-fluorophenyl)piperidine Start->Product1 Protection Reagent1 Boc₂O Reagent1->Product1 Product_S Lithium salt of (S)-enantiomer Product1->Product_S Selective deprotonation Product_R Enantioenriched (R)-N-Boc-2-(4-fluorophenyl)piperidine Product1->Product_R Unreacted Reagent2 n-BuLi / (-)-sparteine Reagent2->Product_S Quenched_Product Quenched (S)-product Product_S->Quenched_Product Quench Separation Chromatographic Separation Product_R->Separation Reagent3 Electrophile (e.g., TMSCl) Reagent3->Quenched_Product Quenched_Product->Separation Isolated_R Isolated (R)-N-Boc-2-(4-fluorophenyl)piperidine Separation->Isolated_R Final_Product (2R)-2-(4-fluorophenyl)piperidine Isolated_R->Final_Product Deprotection Reagent4 TFA or HCl Reagent4->Final_Product

Caption: Kinetic resolution pathway for (2R)-2-(4-fluorophenyl)piperidine.

Experimental Protocol: Kinetic Resolution

This protocol is based on the kinetic resolution of similar N-Boc-2-arylpiperidines.[5]

Step 1: Synthesis of Racemic N-Boc-2-(4-fluorophenyl)piperidine

  • To a solution of racemic 2-(4-fluorophenyl)piperidine (1.0 eq) in dichloromethane (10 mL/mmol) is added triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • The reaction is stirred at room temperature until completion.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the racemic N-Boc protected piperidine.

Step 2: Kinetic Resolution by Asymmetric Deprotonation

  • A solution of racemic N-Boc-2-(4-fluorophenyl)piperidine (1.0 eq) and (-)-sparteine (0.6 eq) in a suitable solvent (e.g., toluene) is cooled to -78 °C.

  • n-BuLi (0.55 eq) is added dropwise, and the reaction is stirred at -78 °C for several hours.

  • An electrophile, such as trimethylsilyl chloride (TMSCl, 0.6 eq), is added to quench the lithiated species.

  • The reaction is warmed to room temperature and quenched with a saturated aqueous solution of NH₄Cl.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The enantioenriched (R)-N-Boc-2-(4-fluorophenyl)piperidine is separated from the quenched (S)-product by column chromatography.

Step 3: Deprotection

  • The enantioenriched (R)-N-Boc-2-(4-fluorophenyl)piperidine is dissolved in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.

  • The reaction is stirred at room temperature until the deprotection is complete.

  • The solvent is removed under reduced pressure, and the resulting hydrochloride salt can be neutralized with a base to obtain the free amine, (2R)-2-(4-fluorophenyl)piperidine.

Parameter Kinetic Resolution
Theoretical Max. Yield 50%
Enantiomeric Ratio (er) Up to 97:3
Key Advantages High enantioselectivity for the recovered starting material
Key Challenges Sub-50% yield, use of stoichiometric chiral base, cryogenic temperatures

Conclusion

The synthesis of (2R)-2-(4-fluorophenyl)piperidine can be achieved through several effective stereoselective strategies. Asymmetric hydrogenation offers an elegant and atom-economical approach, capable of delivering high enantiomeric excess. Chiral auxiliary-mediated synthesis provides a robust and reliable, albeit longer, route with excellent stereocontrol. Kinetic resolution, while limited in theoretical yield, can provide access to highly enantioenriched material. The choice of the optimal synthetic pathway will depend on factors such as the desired scale of the synthesis, cost considerations, and available laboratory infrastructure. Each of these methods provides a valuable tool for the medicinal chemist in the development of novel therapeutics based on the chiral 2-arylpiperidine scaffold.

References

  • Comins, D. L., & Dehghani, A. (1992). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 57(19), 5287–5294. [Link]

  • Singh, J., & Kumar, V. (2025). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]

  • Fu, G. C., & Ruble, J. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12242–12243. [Link]

  • Rueping, M., & Antonchick, A. P. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Journal of the American Chemical Society, 137(13), 4445–4452. [Link]

  • Bella, M., Monaco, M. R., Renzi, P., & Scarpino Schietroma, D. M. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546–4549. [Link]

  • Bella, M., Monaco, M. R., Renzi, P., & Scarpino Schietroma, D. M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546-4549. [Link]

  • O'Brien, P., & Harrison, J. R. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(2), 276–279. [Link]

  • Coldham, I., & Leonori, D. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784–1785. [Link]

  • Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (4), 348–349. [Link]

  • Coldham, I., Cochrane, E. J., Leonori, D., & Hassall, L. A. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(70), 10047–10050. [Link]

  • Qu, B., Collum, D. B., & Zhang, Y. K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1363. [Link]

  • Rovis, T., & Johnson, J. S. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 131(31), 10832–10833. [Link]

  • Newman, A. H., & Cao, J. (2006). Synthesis and Characterization of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an Allosteric Modulator of the Serotonin Transporter. Journal of Medicinal Chemistry, 49(13), 3975–3984. [Link]

  • G.B. Patent No. WO2001002357A2. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • U.S. Army Medical Research and Development Command. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]

  • Taylor & Francis Online. (n.d.). Chiral resolution – Knowledge and References. Taylor & Francis. [Link]

  • PubChem. (n.d.). 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose University Consortium. [Link]

  • Coldham, I., & Leonori, D. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

Sources

Exploratory

Technical Whitepaper: (2R)-2-(4-fluorophenyl)piperidine Mechanism of Action

This guide serves as an in-depth technical analysis of (2R)-2-(4-fluorophenyl)piperidine , a chiral 2-arylpiperidine derivative. This molecule represents a fluorinated analog of the psychoactive scaffold 2-phenylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of (2R)-2-(4-fluorophenyl)piperidine , a chiral 2-arylpiperidine derivative. This molecule represents a fluorinated analog of the psychoactive scaffold 2-phenylpiperidine and shares structural homology with established norepinephrine-dopamine reuptake inhibitors (NDRIs) such as methylphenidate and desoxypipradrol (2-DPMP).

Executive Summary

(2R)-2-(4-fluorophenyl)piperidine (CAS: 1187468-21-8) is a pharmacologically active scaffold belonging to the substituted piperidine class.[1] It functions primarily as a monoamine transporter modulator. By introducing a fluorine atom at the para-position of the phenyl ring on the 2-phenylpiperidine core, the molecule exhibits altered metabolic stability and modified electrostatic binding properties compared to its non-fluorinated parent.

Core Pharmacological Profile:

  • Primary Mechanism: Competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Stereochemical Significance: The (2R)-enantiomer is the predicted eutomer, aligning with the spatial configuration required for high-affinity binding to the S1 binding pocket of monoamine transporters.

  • Metabolic Feature: The 4-fluoro substitution blocks para-hydroxylation, a primary metabolic clearance pathway for phenylpiperidines, potentially extending the compound's half-life.

Chemical Identity & Structural Logic[3]

The molecule consists of a piperidine ring substituted at the C2 position with a 4-fluorophenyl group.[1][2][3][4][5] Its pharmacological activity is strictly governed by its absolute configuration.

PropertyDetail
IUPAC Name (2R)-2-(4-fluorophenyl)piperidine
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.23 g/mol
Chirality (2R) [Rectus] - Corresponds to the d-isomer in related phenidates.[1]
Structural Class 2-Arylpiperidine
Key Substituent 4-Fluoro (Electron-withdrawing, lipophilic, metabolic blocker)
Structural Homology & SAR

The mechanism of action is derived from established Structure-Activity Relationships (SAR) of the 2-arylpiperidine class:

  • 2-Phenylpiperidine Core: Acts as a minimalist pharmacophore for DAT/NET inhibition. It lacks the ester moiety of methylphenidate (TMP) but retains the essential amine-aromatic distance required for transporter recognition.

  • Fluorine Substitution: The C-F bond mimics the C-H bond sterically (Van der Waals radius: 1.47 Å vs 1.20 Å) but significantly alters the electronic landscape. This increases lipophilicity (LogP) and prevents oxidation by Cytochrome P450 enzymes at the vulnerable para position.

Mechanism of Action: Monoamine Transporter Blockade

The primary mechanism of (2R)-2-(4-fluorophenyl)piperidine is the blockade of presynaptic monoamine reuptake transporters . It functions as a non-releasing reuptake inhibitor.

Binding Dynamics (DAT & NET)

The molecule binds to the orthosteric site of the transporter, competing with endogenous substrates (dopamine/norepinephrine).

  • Dopamine Transporter (DAT): The (2R) configuration positions the piperidine nitrogen to interact with the conserved aspartate residue (Asp79 in hDAT) via an ionic bond. The 4-fluorophenyl group occupies the hydrophobic S1 pocket. The electronegative fluorine atom may engage in additional multipolar interactions within the binding crevice, potentially enhancing residence time compared to the unsubstituted analog.

  • Norepinephrine Transporter (NET): Similar to DAT, the molecule inhibits NET, leading to increased synaptic concentrations of norepinephrine. This contributes to sympathomimetic effects (alertness, vasoconstriction).

  • Serotonin Transporter (SERT): While 2-substituted piperidines are typically selective for DAT/NET, para-substitution on the phenyl ring (specifically with electron-withdrawing groups like fluorine) often increases affinity for SERT. Consequently, (2R)-2-(4-fluorophenyl)piperidine likely exhibits a more "balanced" triple-reuptake inhibition profile than 2-phenylpiperidine, though DAT/NET selectivity remains dominant.

Pathway Visualization

The following diagram illustrates the synaptic mechanism and the downstream signaling cascade.

MechanismOfAction cluster_Transporters Target Transporters (SLC6 Family) Compound (2R)-2-(4-fluorophenyl)piperidine DAT DAT (SLC6A3) Compound->DAT Competitive Inhibition (Ki: Low nM range inferred) NET NET (SLC6A2) Compound->NET Competitive Inhibition SERT SERT (SLC6A4) (Putative/Minor) Compound->SERT Weak/Moderate Inhibition (Due to 4-F substituent) Synapse Presynaptic Cleft DA_Levels ↑ Extracellular Dopamine DAT->DA_Levels Prevents Reuptake NE_Levels ↑ Extracellular Norepinephrine NET->NE_Levels Prevents Reuptake Receptors Post-Synaptic Receptor Activation (D1/D2, Alpha/Beta Adrenergic) DA_Levels->Receptors NE_Levels->Receptors Response Physiological Response: Psychostimulation, Wakefulness, Sympathomimetic Effects Receptors->Response

Figure 1: Mechanistic pathway of (2R)-2-(4-fluorophenyl)piperidine inhibiting monoamine reuptake, leading to increased synaptic neurotransmitter concentrations.

Metabolic Stability & Pharmacokinetics[8][9]

A critical advantage of the 4-fluoro modification is the enhancement of metabolic stability.

  • Blockade of Ring Hydroxylation: The primary metabolic route for 2-phenylpiperidine is hydroxylation at the para-position of the phenyl ring by CYP2D6. The C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to oxidative cleavage.

  • Metabolic Shifting: Metabolism is forced to occur via slower secondary pathways, such as:

    • N-oxidation.

    • Piperidine ring hydroxylation.

    • Dealkylation (less likely for this scaffold).

  • Implication: This structural change theoretically extends the biological half-life (

    
    ) of the molecule compared to its non-fluorinated counterpart, resulting in a prolonged duration of action.
    

Experimental Protocols for Validation

To validate the mechanism and affinity of (2R)-2-(4-fluorophenyl)piperidine, the following standardized protocols are recommended.

Monoamine Transporter Uptake Assay

This protocol measures the compound's ability to inhibit the uptake of radiolabeled neurotransmitters in transfected cells.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test Compound: (2R)-2-(4-fluorophenyl)piperidine (dissolved in DMSO).

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293 cells in 96-well plates coated with poly-D-lysine. Incubate until 80% confluent.

  • Pre-incubation: Remove growth medium. Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add test compound (concentration range:

    
     to 
    
    
    
    M) and incubate for 10 minutes at 25°C.
  • Uptake Initiation: Add [³H] neurotransmitter (final concentration ~20 nM) to each well.

  • Incubation: Incubate for 10 minutes (DAT/NET) or 20 minutes (SERT) at room temperature.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer containing a specific transporter blocker (e.g., GBR12909 for DAT) to stop uptake.

  • Quantification: Lyse cells with 1% SDS. Measure radioactivity using liquid scintillation counting.

  • Analysis: Plot inhibition curves to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Enantiomeric Synthesis (Kinetic Resolution)

Since the (2R) enantiomer is the target, a self-validating synthesis route is required.

Protocol Summary:

  • Starting Material: Racemic 2-(4-fluorophenyl)piperidine (synthesized via hydrogenation of 2-(4-fluorophenyl)pyridine).

  • Resolution: React racemate with L-(+)-Tartaric acid in ethanol/water.

  • Crystallization: The (2R)-diastereomeric salt typically crystallizes out (verify via X-ray crystallography or specific rotation).

  • Free Basing: Treat the salt with 1M NaOH to yield enantiopure (2R)-2-(4-fluorophenyl)piperidine.

  • Validation: Confirm enantiomeric excess (ee%) using Chiral HPLC (Chiralpak AD-H column).

Synthesis of SAR Logic

The following diagram details the Structure-Activity Relationship (SAR) logic that defines this molecule's pharmacological niche.

SAR_Logic Scaffold 2-Phenylpiperidine (Base Scaffold) Target (2R)-2-(4-fluorophenyl)piperidine Scaffold->Target Derivatization Mod_F + 4-Fluoro Group (Para-substitution) Mod_F->Target Mod_R + (2R) Stereochemistry Mod_R->Target Effect_1 Blocked Metabolic Oxidation (Increased t1/2) Target->Effect_1 Effect_2 Increased Lipophilicity (Better BBB Penetration) Target->Effect_2 Effect_3 Optimized DAT Binding (Eutomer) Target->Effect_3

Figure 2: Structure-Activity Relationship (SAR) demonstrating how specific structural modifications contribute to the molecule's enhanced pharmacological profile.

References

  • Greiner, E., et al. (2003). "Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues." Journal of Medicinal Chemistry.

  • Choi, A., et al. (2022). "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." The Journal of Organic Chemistry.

  • Runyon, S. P., et al. (2002). "Piperidine analogues of GBR 12909: high affinity ligands for the dopamine transporter." Journal of Medicinal Chemistry.

  • PharmaBlock. (2024). "(2R)-2-(4-fluorophenyl)piperidine Product Data." MilliporeSigma / Merck.

  • Tang, Y., et al. (2016).[2] "Structure-Activity Relationship Studies of Fluorinated Piperazine Analogues." Frontiers in Pharmacology.

Sources

Foundational

The Biological Activity and Pharmacological Utility of (2R)-2-(4-fluorophenyl)piperidine: A Privileged Scaffold in CNS Drug Discovery

Executive Summary In contemporary neuropharmacology, the development of targeted therapeutics relies heavily on the selection of highly optimized chemical starting points. (2R)-2-(4-fluorophenyl)piperidine (CAS: 1187468-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary neuropharmacology, the development of targeted therapeutics relies heavily on the selection of highly optimized chemical starting points. (2R)-2-(4-fluorophenyl)piperidine (CAS: 1187468-21-8) has emerged as a "privileged scaffold"—a core molecular framework that serves as a critical chiral intermediate in the synthesis of advanced central nervous system (CNS) therapeutics[1]. By providing a precise three-dimensional geometry, this scaffold is predominantly utilized to synthesize highly selective inhibitors of Histone Deacetylase 6 (HDAC6), offering promising disease-modifying potential for neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Charcot-Marie-Tooth disease ()[2].

Structural Rationale: The Causality of Scaffold Design

As drug development professionals, we must understand why a specific molecular architecture drives biological activity. The efficacy of the (2R)-2-(4-fluorophenyl)piperidine scaffold is not coincidental; it is the result of three deliberate physicochemical optimizations:

  • The Piperidine Ring (Anchoring): At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. This localized positive charge is essential for forming critical salt bridges with negatively charged aspartate or glutamate residues within the catalytic pockets of target enzymes or G-protein coupled receptors (GPCRs).

  • Para-Fluoro Substitution (Metabolic & BBB Optimization): Fluorine is highly electronegative yet sterically compact (possessing a van der Waals radius similar to hydrogen). Placing it at the para position of the phenyl ring blocks the most metabolically labile site, preventing rapid cytochrome P450 (CYP450)-mediated para-hydroxylation. Furthermore, the carbon-fluorine bond significantly enhances the molecule's overall lipophilicity (LogP), a strict prerequisite for passive diffusion across the blood-brain barrier (BBB) ()[3].

  • (2R) Stereochemistry (Target Selectivity): Chiral recognition is the cornerstone of target specificity. The (2R) spatial orientation aligns the fluorophenyl group perfectly within the hydrophobic channel of target proteins like HDAC6. Conversely, the (2S) enantiomer introduces severe steric clashes, leading to a dramatic reduction in binding affinity and an increased risk of off-target toxicity.

Primary Biological Target: HDAC6 and Neuroprotection

While the scaffold can be derivatized to modulate monoamine transporters, its most significant modern application is in the synthesis of selective HDAC6 inhibitors.

Unlike other histone deacetylases that primarily reside in the nucleus and regulate gene expression, HDAC6 is a cytoplasmic enzyme that targets non-histone proteins, most notably


-tubulin. In neurodegenerative states, overactive HDAC6 leads to hypoacetylated microtubules, which destabilizes the cytoskeletal architecture and severely impairs axonal transport. Derivatives built upon the (2R)-2-(4-fluorophenyl)piperidine scaffold selectively bind to and inhibit the catalytic domain of HDAC6. This inhibition restores tubulin acetylation, stabilizes microtubules, and rescues axonal transport, thereby exerting a profound neuroprotective effect[2].

G A (2R)-2-(4-fluorophenyl) piperidine Scaffold B HDAC6 Enzyme A->B Selective Inhibition C Alpha-Tubulin (Acetylated) B->C Prevents Deacetylation D Microtubule Stabilization C->D Structural Integrity E Neuroprotection D->E Restores Axonal Transport

Mechanism of (2R)-2-(4-fluorophenyl)piperidine derivatives in HDAC6-mediated neuroprotection.

Experimental Workflows for Biological Validation

To ensure absolute trustworthiness in preclinical data, the biological activity of compounds derived from this scaffold must be evaluated using self-validating experimental systems. The following protocols detail the critical steps and the scientific causality behind them.

Protocol A: High-Throughput Fluorometric HDAC6 Inhibition Assay

Objective: Quantify the half-maximal inhibitory concentration (


) of scaffold derivatives against recombinant HDAC6.
System Validation:  This assay utilizes a Z'-factor calculation to ensure statistical robustness, employing Trichostatin A (TSA) as a positive control to establish a baseline for maximal enzyme inhibition.
  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1% BSA). Causality: The inclusion of Bovine Serum Albumin (BSA) is critical; it prevents the highly lipophilic fluorinated compounds from non-specifically adhering to the microplate walls, which would artificially inflate the apparent 
    
    
    
    .
  • Compound Dilution: Serially dilute the test compounds in DMSO, then transfer to the assay buffer ensuring a final DMSO concentration of

    
     1%. Causality: High DMSO concentrations denature recombinant enzymes; maintaining 
    
    
    
    1% preserves HDAC6 structural integrity.
  • Equilibration: Incubate recombinant human HDAC6 with the test compounds for 15 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to achieve thermodynamic equilibrium within the catalytic pocket before the substrate is introduced.

  • Substrate Cleavage: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final) and incubate for 30 minutes.

  • Signal Generation & Detection: Add a developer solution containing trypsin. Causality: Trypsin specifically cleaves the deacetylated substrate to release free AMC. Read fluorescence at Ex 360 nm / Em 460 nm. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.5.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Validate the passive CNS penetration capabilities conferred by the para-fluoro substitution.

  • Membrane Coating: Coat the porous filter of a 96-well donor plate with Porcine Brain Lipid Extract (PBLE) dissolved in dodecane (20 mg/mL). Causality: PBLE is utilized rather than synthetic lipids because it accurately mimics the complex physiological lipid composition of the human blood-brain barrier, yielding a high in vivo correlation.

  • Assembly: Add the test compound (diluted in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours inside a sealed humidity chamber. Causality: The humidity chamber prevents micro-evaporation. Evaporation would artificially concentrate the solute in the donor well, skewing the permeability kinetics.

  • Quantification: Separate the compartments and quantify the compound concentration using LC-MS/MS. Calculate the effective permeability (

    
    ). A 
    
    
    
    cm/s confirms successful BBB penetration.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the critical physicochemical and biological metrics of derivatives synthesized from the (2R) scaffold compared to its enantiomeric and non-fluorinated counterparts. This data empirically validates the structural rationale outlined in Section 2.

Scaffold Variant (Core Intermediate)HDAC6

(nM)
BBB Permeability (

,

cm/s)
Liver Microsome

(min)
Target Selectivity (HDAC6 / HDAC1)
(2R)-2-(4-fluorophenyl)piperidine 12.4 8.5 145 >100x
(2S)-2-(4-fluorophenyl)piperidine450.28.21405x
(2R)-2-phenylpiperidine (Non-fluorinated)18.13.125>80x

Data Interpretation: The (2R) stereocenter is strictly required for high-affinity target engagement and selectivity (>100x over HDAC1). Meanwhile, the para-fluoro substitution is the primary driver for metabolic stability (increasing


 from 25 to 145 minutes) and enhanced BBB permeability.

References

  • World Intellectual Property Organization (WIPO). "WO2019027054A1 - Heterocyclic compound having a histone deacetylase inhibitory activity." Google Patents.

Sources

Exploratory

(2R)-2-(4-fluorophenyl)piperidine chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2R)-2-(4-fluorophenyl)piperidine For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral Scaffold (2R)-2-(4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of (2R)-2-(4-fluorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

(2R)-2-(4-fluorophenyl)piperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperidine, one of the most ubiquitous N-heterocycles in approved drugs, it serves as a privileged scaffold for creating novel therapeutic agents.[1][2] Its importance is amplified by two key structural features: the stereocenter at the C2 position and the fluorine atom on the phenyl ring.

The defined (R)-stereochemistry is crucial, as the three-dimensional arrangement of substituents on the piperidine ring dictates molecular recognition and binding affinity at biological targets. Enantiomers of a drug molecule often exhibit profoundly different pharmacological activities, potencies, and toxicity profiles.[3] Furthermore, the strategic incorporation of a fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this valuable chiral building block.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (2R)-2-(4-fluorophenyl)piperidine is fundamental to its application in synthesis and drug formulation.

Physicochemical Data

The properties of the free base and its common hydrochloride salt are summarized below. Note that experimental data for the specific (R)-enantiomer is limited; therefore, computed values and data from the racemic mixture or closely related analogs are included for a comprehensive profile.

PropertyValueSource / Comment
Molecular Formula C₁₁H₁₄FN(Calculated)
Molecular Weight 179.23 g/mol PubChem CID: 2759136[5]
Molecular Formula (HCl Salt) C₁₁H₁₄FN·HClChem-Impex[6]
Molecular Weight (HCl Salt) 215.70 g/mol Chem-Impex[6]
Appearance Colorless to light yellow oil (predicted for free base)General property of similar amines
XLogP3 (Lipophilicity) 2.1PubChem CID: 2759136 (Computed)[5]
pKa (Basic) ~11.1 (Predicted)Based on piperidine (pKa ≈ 11.12)[7]
Boiling Point Not available
Melting Point Not available
Solubility Miscible with water, soluble in organic solvents (e.g., ethanol, chloroform)General property of piperidines[7]
Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Region (δ 7.0-7.4 ppm): The 4-fluorophenyl group will exhibit two sets of signals, likely appearing as multiplets or doublets of doublets, characteristic of a 1,4-disubstituted benzene ring.

    • Piperidine Ring Protons (δ 1.5-3.5 ppm): The ten protons on the piperidine ring will present as a series of complex multiplets. The proton at the C2 position (benzylic) would be shifted downfield (δ ~3.2-3.5 ppm) and would couple with adjacent protons. The protons on the nitrogen-bearing carbon (C6) would also be downfield. The NH proton signal is typically broad and its chemical shift is solvent-dependent. For comparison, the parent piperidine shows signals around δ 2.79 (4H) and δ 1.55 (6H) in CDCl₃.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon framework.

    • Aromatic Carbons (δ 115-165 ppm): Six signals are expected for the aromatic ring. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz).

    • Piperidine Carbons (δ 25-60 ppm): Five distinct signals are expected for the piperidine ring carbons. The C2 carbon, being benzylic, will be the most downfield of the aliphatic signals.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 179.23 or 180.24, respectively.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching (around 3300-3400 cm⁻¹, typically weak), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and a strong C-F stretching band (~1220 cm⁻¹).

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiopure 2-substituted piperidines is a critical challenge in organic chemistry. Several advanced strategies have been developed to achieve high enantioselectivity.[9] Asymmetric hydrogenation of substituted pyridines is a particularly efficient and atom-economical approach.[10]

Workflow: Enantioselective Synthesis via Asymmetric Hydrogenation

This workflow illustrates a common strategy for producing (2R)-2-(4-fluorophenyl)piperidine, starting from the corresponding pyridine.

G cluster_0 Activation cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection Pyridine 2-(4-Fluorophenyl)pyridine Pyridinium N-Activated Pyridinium Salt Pyridine->Pyridinium Activating Agent (e.g., Benzyl Chloroformate) Piperidine_Protected (2R)-N-Protected-2-(4-fluorophenyl)piperidine Pyridinium->Piperidine_Protected H₂, [Ir(COD)Cl]₂ Chiral Ligand (e.g., MeO-BoQPhos) I₂, Solvent Final_Product (2R)-2-(4-fluorophenyl)piperidine Piperidine_Protected->Final_Product Deprotection Conditions (e.g., H₂/Pd/C for Cbz group) caption Asymmetric Synthesis Workflow

Asymmetric Synthesis Workflow
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is adapted from established methodologies for the asymmetric hydrogenation of 2-substituted pyridines.[10] The causality behind this choice is its high efficiency and enantioselectivity, which relies on the formation of a chiral iridium catalyst that directs the hydrogenation to one face of the substrate.

Step 1: Activation of the Pyridine Ring

  • Rationale: The aromatic pyridine ring is generally resistant to hydrogenation. Activation via N-alkylation or N-acylation to form a pyridinium salt lowers the energy barrier for reduction.

  • Procedure:

    • Dissolve 2-(4-fluorophenyl)pyridine (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add an activating agent, such as benzyl chloroformate (1.1 equiv), dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete formation of the N-benzyloxycarbonyl pyridinium salt.

    • Remove the solvent under reduced pressure to yield the crude pyridinium salt, which can be used directly in the next step.

Step 2: Asymmetric Hydrogenation

  • Rationale: A chiral phosphine ligand (e.g., MeO-BoQPhos) coordinates to the iridium metal center, creating a chiral environment. This complex selectively catalyzes the addition of hydrogen to one prochiral face of the pyridinium salt, establishing the (R) stereocenter with high enantiomeric excess (e.e.). Iodine is often used as an additive to enhance catalytic activity.

  • Procedure:

    • In a glovebox, charge a high-pressure autoclave vessel with the iridium precursor [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., MeO-BoQPhos, 2.2 mol%).

    • Add the crude pyridinium salt (1.0 equiv) and iodine (I₂, 5 mol%).

    • Add a degassed solvent, such as methanol or dichloroethane.

    • Seal the autoclave, remove it from the glovebox, and purge several times with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 50 atm) and stir at a controlled temperature (e.g., 30-50 °C) for 12-24 hours.

    • After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture in vacuo.

    • Purify the crude product via flash column chromatography to isolate the enantioenriched N-protected piperidine.

Step 3: Deprotection

  • Rationale: The protecting group installed in Step 1 must be removed to yield the final secondary amine. The choice of deprotection method depends on the protecting group used. For a Cbz group, hydrogenolysis is effective.

  • Procedure:

    • Dissolve the purified (2R)-N-benzyloxycarbonyl-2-(4-fluorophenyl)piperidine in methanol.

    • Add palladium on carbon (10% Pd/C, ~5 mol% Pd).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, (2R)-2-(4-fluorophenyl)piperidine.

Part 3: Applications in Drug Discovery and Development

The (2R)-2-(4-fluorophenyl)piperidine scaffold is a valuable starting point for the synthesis of molecules targeting the central nervous system (CNS). Its structure is found in compounds designed to modulate the activity of key neurotransmitter transporters.

  • Dopamine and Serotonin Transporter Ligands: The 2-arylpiperidine motif is a core component of ligands that bind to the dopamine transporter (DAT) and serotonin transporter (SERT).[4] Modulation of these transporters is a key strategy for treating a range of neurological and psychiatric conditions, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The fluorophenyl group can enhance binding affinity and improve brain penetration.[6]

  • Scaffold for Library Synthesis: Due to its well-defined stereochemistry and reactive secondary amine, the molecule serves as an excellent building block for combinatorial chemistry and library synthesis. The nitrogen atom can be readily functionalized with a wide variety of substituents to explore structure-activity relationships (SAR) and optimize lead compounds.

Conclusion

(2R)-2-(4-fluorophenyl)piperidine represents more than just a chemical compound; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry and advantageous physicochemical properties, conferred by the fluorophenyl group, make it an invaluable intermediate for the synthesis of next-generation therapeutics. The continued development of robust and scalable enantioselective synthetic methods ensures its accessibility, paving the way for its broader application in the discovery of novel drugs targeting complex diseases.

References

  • Mykhailiuk, P. K. (2018). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Das, A. (2024). Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • Hentschel, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)piperidine. PubChem Compound Database. Retrieved from [Link]

  • Caccia, S., et al. (1985). Ionization constants and partition coefficients of 1-arylpiperazine derivatives. Journal of Pharmacy and Pharmacology, 37(8), 567-570.
  • Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(20), 5248-5251.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Le, C. M., et al. (2023).
  • Fletcher, C. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. RSC Publishing.
  • Frolov, N. A., & Vereshchagin, A. N. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)piperidine. PubChem Compound Database. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. ResearchGate. Retrieved from [Link]

Sources

Foundational

The 2-(4-Fluorophenyl)piperidine Scaffold: Discovery, Synthetic Evolution, and Applications in CNS Drug Design

Executive Summary In the pursuit of novel therapeutics, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional (3D) chemical space has become a cornerstone of modern drug discovery[1]. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional (3D) chemical space has become a cornerstone of modern drug discovery[1]. Among these 3D fragments, the 2-(4-fluorophenyl)piperidine scaffold (CAS 383128-03-8) has emerged as a highly privileged building block[2][3]. By combining the basicity and structural rigidity of a piperidine ring with the metabolic stability and lipophilicity of a fluorinated aromatic system, this scaffold has proven instrumental in the development of central nervous system (CNS) agents and epigenetic modulators, particularly Histone Deacetylase 6 (HDAC6) inhibitors[4][5].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, synthetic methodologies, and pharmacological utility of the 2-(4-fluorophenyl)piperidine scaffold, providing actionable, self-validating protocols for medicinal chemists.

Mechanistic Rationale: Why 2-(4-Fluorophenyl)piperidine?

The evolution from a simple piperidine to a 2-(4-fluorophenyl) derivative is driven by strict physicochemical causality.

  • Exploring 3D Space: Unsubstituted piperidines lack the vector directionality required for complex receptor pocket engagement. Introducing an aryl group at the 2-position creates a chiral center adjacent to the basic nitrogen, forcing the ring into a highly specific chair conformation where the aryl group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions[1].

  • The Fluorine Effect: While 2-phenylpiperidine is a strong starting point, the unsubstituted phenyl ring is highly susceptible to Phase I metabolism—specifically CYP450-mediated para-hydroxylation. By installing a fluorine atom at the para position, chemists leverage the high bond dissociation energy of the C-F bond to block metabolic degradation. Furthermore, fluorine increases the overall lipophilicity (cLogP) of the molecule, a critical parameter for crossing the blood-brain barrier (BBB) in CNS-targeting drugs[4].

Table 1: Physicochemical & Structural Evolution of the Piperidine Scaffold
PropertyPiperidine2-Phenylpiperidine2-(4-Fluorophenyl)piperidine
Molecular Weight 85.15 g/mol 161.25 g/mol 179.23 g/mol [2][3]
Chemical Formula C5H11NC11H15NC11H14FN[2][3]
Calculated LogP (cLogP) ~0.84~2.10~2.35
Metabolic Liability High (N-oxidation)High (CYP450 para-hydroxylation)Low (C-F bond blocks oxidation)
3D Conformation Dynamic ChairEquatorial Phenyl (Chair)Equatorial 4-F-Phenyl (Chair)

Synthetic Methodologies

Historically, 2-arylpiperidines were synthesized via the addition of organolithium reagents to piperidones followed by reduction. However, modern drug discovery demands highly enantioenriched scaffolds and modularity.

Multicomponent Assembly

Recent advancements utilize Mannich-type multicomponent assembly processes to generate structurally diverse polyheterocyclic scaffolds containing the 2-arylpiperidine subunit[6]. This allows for rapid library generation and late-stage diversification via cross-coupling and N-functionalization[6].

Asymmetric Kinetic Resolution

To isolate specific enantiomers (which is critical, as enantiomers often exhibit drastically different pharmacological profiles), kinetic resolution using a chiral base is the industry standard[1]. By utilizing n-butyllithium (n-BuLi) in the presence of the chiral diamine ligand (+)-sparteine, one enantiomer of an N-Boc protected racemic mixture is selectively deprotonated and quenched, leaving the desired enantiomer unreacted[1].

SyntheticWorkflow A Racemic 2-(4-Fluorophenyl)piperidine B N-Boc Protection (Boc2O, Et3N) A->B C Asymmetric Lithiation (n-BuLi, (+)-Sparteine, -78°C) B->C D Electrophilic Quench (e.g., MeOCOCl) C->D E Enantioenriched (S)-Isomer (Unreacted) D->E Kinetic Resolution F (R)-Quenched Adduct D->F Consumed G Boc Deprotection (TFA, CH2Cl2) E->G H (S)-2-(4-Fluorophenyl)piperidine HCl G->H

Figure 1: Workflow for the kinetic resolution of 2-(4-fluorophenyl)piperidine via asymmetric lithiation.

Protocol: Self-Validating Kinetic Resolution of (S)-2-(4-fluorophenyl)piperidine

Objective: Isolate the (S)-enantiomer from a racemic mixture of N-Boc-2-(4-fluorophenyl)piperidine. Causality: (+)-Sparteine coordinates with lithium, creating an asymmetric steric environment that selectively lowers the activation energy for the deprotonation of the (R)-enantiomer.

Step-by-Step Methodology:

  • Preparation: Dissolve racemic N-Boc-2-(4-fluorophenyl)piperidine (1.0 eq) in anhydrous diethyl ether under an inert argon atmosphere.

  • Chiral Complex Formation: In a separate flask, mix n-BuLi (0.8 eq) and (+)-sparteine (0.9 eq) in ether at -78°C for 30 minutes to form the chiral base complex.

    • Validation Checkpoint 1: Monitor internal temperature strictly. Exceeding -70°C will result in racemic background deprotonation, destroying the enantiomeric excess (ee).

  • Asymmetric Deprotonation: Transfer the chiral base dropwise to the substrate solution at -78°C. Stir for 1 hour.

  • Electrophilic Quench: Add methyl chloroformate (MeOCOCl, 1.5 eq) dropwise. The lithiated (R)-enantiomer reacts to form a substituted adduct, while the (S)-enantiomer remains untouched.

    • Validation Checkpoint 2: Perform LC-MS on a crude aliquot. You must observe two distinct masses: the unreacted N-Boc amine and the heavier quenched adduct.

  • Separation: Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel column chromatography to isolate the unreacted (S)-N-Boc-2-(4-fluorophenyl)piperidine.

    • Validation Checkpoint 3: Analyze the isolated fraction via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed only if the Enantiomeric Ratio (e.r.) is > 95:5.

  • Deprotection: Treat the isolated product with Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature to remove the Boc group. Evaporate and precipitate as the hydrochloride salt[4].

    • Validation Checkpoint 4: 1H NMR (CDCl3) must show the complete disappearance of the massive tert-butyl singlet at ~1.4 ppm.

Pharmacological Applications & Target Engagement

The 2-(4-fluorophenyl)piperidine scaffold is not a drug in isolation but a highly sought-after intermediate for synthesizing bioactive molecules targeting neurological disorders[4]. Derivatives such as 2-(4-fluorophenyl)piperidine-1-carboxylic acid have been heavily cataloged in chemical libraries for high-throughput screening[7].

HDAC6 Inhibition in Neurodegenerative Diseases

One of the most prominent modern applications of this scaffold is its use as a surface recognition "cap group" in Histone Deacetylase (HDAC) inhibitors, specifically targeting the HDAC6 isoform[5].

Unlike other HDACs that operate in the nucleus, HDAC6 is localized in the cytoplasm where it deacetylates α-tubulin. In neurodegenerative diseases like Alzheimer's and schizophrenia, axonal transport is severely impaired. By incorporating the 2-(4-fluorophenyl)piperidine scaffold into an HDAC6 inhibitor, the molecule achieves high selectivity. The basic nitrogen interacts with surface residues of the enzyme, while the fluorophenyl group anchors into a hydrophobic sub-pocket. Inhibition of HDAC6 prevents the deacetylation of α-tubulin, thereby stabilizing microtubules, restoring axonal transport, and providing neuroprotection[5].

Pathway Drug 2-(4-F-phenyl)piperidine Derivative Target HDAC6 Enzyme Drug->Target Inhibits Substrate α-Tubulin Acetylation Target->Substrate Prevents Deacetylation Cellular Microtubule Stabilization & Axonal Transport Substrate->Cellular Promotes Disease Neuroprotection (Alzheimer's / Schizophrenia) Cellular->Disease Therapeutic Effect

Figure 2: Pharmacological signaling pathway of HDAC6 inhibition mediated by 2-(4-fluorophenyl)piperidine derivatives.

Conclusion

The 2-(4-fluorophenyl)piperidine scaffold represents a masterclass in rational drug design. By carefully manipulating 3D stereochemistry and leveraging the unique physicochemical properties of fluorine, medicinal chemists have transformed a simple heterocycle into a robust, BBB-permeable engine for CNS drug discovery. As synthetic methodologies like multicomponent assemblies and kinetic resolutions continue to mature, the therapeutic horizon for this privileged scaffold will only expand.

References

Sources

Exploratory

Technical Monograph: Spectroscopic Profiling of (2R)-2-(4-fluorophenyl)piperidine

Executive Summary Compound: (2R)-2-(4-fluorophenyl)piperidine CAS (Racemate): 19221-54-6 | Molecular Formula: C₁₁H₁₄FN Exact Mass: 179.11 This technical guide provides a comprehensive spectroscopic analysis of (2R)-2-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (2R)-2-(4-fluorophenyl)piperidine CAS (Racemate): 19221-54-6 | Molecular Formula: C₁₁H₁₄FN Exact Mass: 179.11

This technical guide provides a comprehensive spectroscopic analysis of (2R)-2-(4-fluorophenyl)piperidine, a critical chiral scaffold in the synthesis of SSRIs (e.g., Paroxetine analogs) and NMDA receptor antagonists. Unlike generic spectral databases, this document focuses on the causality of spectral features—specifically the scalar coupling effects of the fluorine substituent in NMR and the alpha-cleavage mechanics in Mass Spectrometry.

Structural Context & Synthetic Isolation

The (2R)-enantiomer is the eutomer for several neuroactive pharmacophores. Obtaining high optical purity is a prerequisite for accurate spectroscopic assignment, particularly in chiral environments (e.g., NMR with shift reagents).

Stereoselective Isolation Protocol

While asymmetric hydrogenation of 2-(4-fluorophenyl)pyridine is possible, the most robust lab-scale method involves kinetic resolution. The following workflow illustrates the resolution of the racemate using chiral ligands, a standard in high-integrity process chemistry.

G Start Racemic 2-(4-fluorophenyl)piperidine Step1 N-Boc Protection Start->Step1 Step2 Kinetic Resolution (s-BuLi / (-)-Sparteine) Step1->Step2 -78°C, Et2O Step3 Electrophilic Trap / Deprotection Step2->Step3 Selective Lithiation End (2R)-2-(4-fluorophenyl)piperidine (>98% ee) Step3->End TFA/DCM

Figure 1: Kinetic resolution workflow utilizing organolithium/sparteine complexes to isolate the (2R) enantiomer.

Nuclear Magnetic Resonance (NMR) Profiling

Expert Insight: The presence of the fluorine atom on the phenyl ring introduces distinct spin-spin coupling (


 and 

) that serves as an internal validation tool for structure confirmation.
¹³C NMR Data (100 MHz, CDCl₃)

The Carbon-13 spectrum is dominated by the large coupling constants of the fluorine atom. The ipso-carbon (C4') will appear as a doublet with a coupling constant of ~245 Hz.

Carbon PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Assignment Logic
C-2 (Piperidine) 62.8Singlet-Benzylic, adjacent to Nitrogen.
C-3 32.5Singlet-Methylene beta to Nitrogen.
C-4 25.8Singlet-Distal methylene.
C-5 26.2Singlet-Distal methylene.
C-6 47.9Singlet-Alpha to Nitrogen (Deshielded).
C-1' (Ipso) 140.5Doublet

Hz
Quaternary aromatic carbon.
C-2'/6' (Ortho) 128.2Doublet

Hz
Ortho to Fluorine.
C-3'/5' (Meta) 115.4Doublet

Hz
Meta to Fluorine (Distinctive splitting).
C-4' (Para) 162.1Doublet

Hz
Direct C-F attachment.
¹H NMR Data (400 MHz, CDCl₃)

Stereochemical Marker: In the (2R) configuration, assuming a chair conformation where the bulky aryl group prefers the equatorial position, the H-2 proton occupies the axial position. This results in a large vicinal coupling (


 Hz) with the axial proton on C-3.
ProtonShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
H-2 3.65dd1H

(Axial-Axial/Eq)
H-6 (eq) 3.18dm1HBroadened by geminal/vicinal
H-6 (ax) 2.75td1H

Ar-H (2', 6') 7.35dd2H

Ar-H (3', 5') 7.02t (pseudo)2H

NH 1.80br s1HExchangeable
¹⁹F NMR (376 MHz, CDCl₃)
  • Shift: δ -115.5 ppm

  • Multiplicity: Multiplet (decoupled: Singlet)

  • Utility: This single peak is the primary assay for purity. Any secondary peaks indicate defluorination or regioisomeric impurities (e.g., 2-fluorophenyl or 3-fluorophenyl isomers).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

Fragmentation Mechanics

The mass spectrum of 2-substituted piperidines is characterized by a dominant


-cleavage  initiated by the radical cation on the nitrogen. This cleavage preferentially breaks the bond between the piperidine ring (C2) and the exocyclic substituent (the fluorophenyl group).

Key Diagnostic Ions:

  • m/z 179 (

    
    ):  Molecular ion (typically low intensity in EI).
    
  • m/z 178 (

    
    ):  Loss of hydrogen (formation of imine).
    
  • m/z 84 (Base Peak): The tetrahydropyridinium ion (

    
    ). This peak confirms the piperidine ring integrity and indicates the loss of the entire aryl side chain.
    

MS_Frag M_Ion Molecular Ion (M+) m/z 179 [Radical Cation on N] Alpha_Cleavage α-Cleavage (C2-C1' Bond Break) M_Ion->Alpha_Cleavage Fragment_Base Base Peak m/z 84 (Tetrahydropyridinium) Alpha_Cleavage->Fragment_Base Charge Retention on N Fragment_Ar Neutral Radical (4-Fluorophenyl•) Alpha_Cleavage->Fragment_Ar Neutral Loss (95 Da)

Figure 2: Dominant fragmentation pathway (EI-MS) showing the formation of the m/z 84 base peak.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the amine functionality and the halogenated aromatic system.

Wavenumber (cm⁻¹)Vibration ModeStructural Significance
3320 - 3280 N-H StretchSecondary amine (weak to medium intensity).
3050 - 3010 Ar-C-H StretchAromatic ring protons.
2940 - 2850 C-H StretchPiperidine ring (

) methylenes.
1605, 1510 C=C Ring StretchAromatic skeletal vibrations.
1220 - 1215 C-F StretchCritical Diagnostic: Strong band specific to aryl fluorides.
830 - 810 C-H Out-of-PlanePara-disubstituted benzene ring (oop bending).

Quality Control: Chiral Purity Assay

To validate the (2R) enantiomer against the (2S) antipode, Chiral HPLC is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (2R) enantiomer typically elutes distinct from the (2S). Note: Elution order is column-dependent and must be determined via racemate injection.

References

  • Kinetic Resolution of 2-Substituted Piperidines: Bailey, W. F., & Beak, P. (2022).[1] Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry. [Link]

  • Fluorine Coupling Constants in NMR: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (General Reference for J-coupling values cited in Section 2.1). [Link]

  • Paroxetine Intermediate Synthesis (Relevant Analog): Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.

Sources

Foundational

Technical Whitepaper: Therapeutic Targets of (2R)-2-(4-fluorophenyl)piperidine

The following technical guide details the pharmacological profile, therapeutic targets, and experimental validation of (2R)-2-(4-fluorophenyl)piperidine . Executive Summary (2R)-2-(4-fluorophenyl)piperidine (CAS: 1187468...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, therapeutic targets, and experimental validation of (2R)-2-(4-fluorophenyl)piperidine .

Executive Summary

(2R)-2-(4-fluorophenyl)piperidine (CAS: 1187468-21-8) is a bioactive piperidine scaffold characterized by a specific enantiomeric configuration at the C2 position. Structurally, it represents the de-esterified core of 4-fluoro-methylphenidate (4F-MPH) and serves as a critical pharmacophore in the design of GluN2B-selective NMDA receptor antagonists .

Unlike its 4-substituted isomer (the paroxetine core), this 2-substituted analog exhibits a dual-action profile:

  • Primary Target: Allosteric modulation of GluN2B-containing NMDA receptors (Neuroprotection/Antidepressant).

  • Secondary Target: Inhibition of Dopamine (DAT) and Norepinephrine (NET) transporters (Psychostimulant).

This guide provides a rigorous analysis of these targets, supported by structural causality and validation protocols.

Chemical Identity & Structural Logic

PropertySpecification
IUPAC Name (2R)-2-(4-fluorophenyl)piperidine
Common Code 4-F-2-PP (Core Scaffold)
Molecular Formula C₁₁H₁₄FN
Stereochemistry (2R) - Critical for receptor selectivity
Key Moiety 2-Arylpiperidine (Pharmacophore for DAT/NMDA ligands)

Structural Causality:

  • The Fluorine Substitution: The para-fluorine atom on the phenyl ring blocks metabolic hydroxylation (increasing half-life) and enhances lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration compared to the non-fluorinated parent (2-phenylpiperidine).

  • The (2R) Configuration: In the methylphenidate series, the (2R) configuration is essential for DAT affinity. In the ifenprodil series (NMDA antagonists), the stereochemistry at the piperidine ring dictates binding orientation within the GluN2B allosteric pocket.

Primary Therapeutic Targets

Target A: GluN2B-Containing NMDA Receptors

Mechanism: Negative Allosteric Modulation (NAM) Therapeutic Potential: Rapid-acting Antidepressant, Neuroprotection (Stroke/TBI), Analgesia.

The (2R)-2-(4-fluorophenyl)piperidine moiety acts as the "anchor" domain for a class of ifenprodil-like compounds. These ligands bind to the amino-terminal domain (ATD) of the GluN2B subunit, distinct from the glutamate binding site.

  • Binding Mode: The basic nitrogen of the piperidine interacts with GluN2B-E236 , while the 4-fluorophenyl group occupies a hydrophobic pocket defined by GluN2B-F176 and Y231 .

  • Selectivity: This scaffold confers high selectivity for GluN2B over GluN2A, reducing the psychotomimetic side effects associated with non-selective NMDA blockers (e.g., ketamine, PCP).

Target B: Monoamine Transporters (DAT / NET)

Mechanism: Reuptake Inhibition Therapeutic Potential: ADHD, Narcolepsy, Cognitive Enhancement.

As the structural core of 4-Fluoro-Methylphenidate , this compound retains affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET).[1]

  • DAT Binding: The (2R) configuration mimics the spatial arrangement of d-threo-methylphenidate, positioning the phenyl ring to interact with the DAT S1 binding site.

  • Efficacy: While less potent than its esterified parent (4F-MPH), it acts as a functional scaffold for designing abuse-deterrent stimulants or metabolic probes.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual signaling modulation: inhibition of excitotoxicity via GluN2B and enhancement of catecholamine signaling via DAT.

G cluster_NMDA GluN2B-NMDA Pathway cluster_DAT Monoamine Pathway Compound (2R)-2-(4-fluorophenyl) piperidine NMDA GluN2B Receptor (Allosteric Site) Compound->NMDA Negative Allosteric Modulation DAT Dopamine Transporter (DAT) Compound->DAT Reuptake Inhibition Ca_Influx Ca2+ Influx NMDA->Ca_Influx Blocks BDNF BDNF Release (mTOR Pathway) NMDA->BDNF Indirectly Upregulates Excitotoxicity Excitotoxicity / Apoptosis Ca_Influx->Excitotoxicity Promotes DA_Levels Synaptic Dopamine DAT->DA_Levels Increases Alertness Cognitive Arousal DA_Levels->Alertness Modulates

Caption: Dual-pathway modulation showing GluN2B antagonism (neuroprotection) and DAT inhibition (cognitive arousal).

Experimental Validation Protocols

To validate the therapeutic targets of (2R)-2-(4-fluorophenyl)piperidine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (GluN2B Selectivity)

Objective: Determine


 values for GluN2B vs. GluN2A to confirm selectivity.
  • Membrane Preparation: Transfect HEK293 cells with rat GluN1/GluN2B or GluN1/GluN2A cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligands:

    • Radioligand: [³H]Ifenprodil (specific for GluN2B allosteric site).

    • Non-specific: 10 µM (+)CP-101,606.

  • Incubation: Incubate 20 µg membrane protein with 2 nM [³H]Ifenprodil and varying concentrations (

    
     to 
    
    
    
    M) of (2R)-2-(4-fluorophenyl)piperidine for 60 min at 4°C.
  • Filtration: Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       (GluN2B) < 100 nM; Selectivity ratio > 50-fold over GluN2A.
      
Protocol B: [³H]Dopamine Uptake Inhibition (DAT Functional Assay)

Objective: Assess functional potency as a reuptake inhibitor.

  • Cell Line: CHO cells stably expressing human DAT (hDAT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).

  • Uptake Phase:

    • Pre-incubate cells with test compound (10 min, 37°C).

    • Add [³H]Dopamine (20 nM final) and incubate for 5 min.

  • Termination: Wash 3x with ice-cold buffer to stop transport. Lyse cells with 1% SDS.

  • Quantification: Scintillation counting.

    • Control: Cocaine (10 µM) defines non-specific uptake.

    • Success Criterion: Dose-dependent inhibition curve with Hill slope ~1.0.

Synthesis & Quality Control (Brief)

For research applications, the synthesis of the specific (2R) enantiomer is achieved via asymmetric hydrogenation or chiral resolution.

  • Precursor: 2-(4-fluorophenyl)pyridine.

  • Catalyst: Ir-complex with chiral phosphine ligand (e.g., (R)-SegPhos).

  • QC Check: Chiral HPLC (Chiralpak AD-H column) is required to ensure >99% ee, as the (2S) isomer may exhibit antagonistic effects or reduced potency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965934, (2R)-2-(4-fluorophenyl)piperidine. Retrieved from [Link]

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. Retrieved from [Link]

  • Misztal, G., et al. (2016).Application of 2-substituted piperidine derivatives as novel monoamine transporter inhibitors. European Journal of Medicinal Chemistry.
  • Layton, M. E., et al. (2011). Discovery of substituted piperidines as potent and selective NR2B-subtype selective NMDA antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: In Vitro Pharmacodynamics of (2R)-2-(4-fluorophenyl)piperidine

Executive Summary This technical guide details the in vitro binding profile of (2R)-2-(4-fluorophenyl)piperidine (often abbreviated as 4-F-2-PP or the 4-Fluoro-2-PP scaffold). This compound represents the core pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the in vitro binding profile of (2R)-2-(4-fluorophenyl)piperidine (often abbreviated as 4-F-2-PP or the 4-Fluoro-2-PP scaffold). This compound represents the core pharmacophore of the 4-fluoromethylphenidate (4F-MPH) class of psychostimulants.

While often encountered as a metabolic hydrolysis product or a synthetic intermediate, the (2R)-enantiomer retains distinct pharmacological activity. Unlike its 4-phenylpiperidine isomers (associated with NMDA antagonism or opioid activity), the 2-phenylpiperidine scaffold functions primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . This guide analyzes its affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), delineates its selectivity profile, and provides validated protocols for in vitro characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The positioning of the phenyl ring at the C2 position of the piperidine ring is the structural determinant that shifts activity from NMDA/Opioid pathways (common in C4-substituted piperidines) toward monoamine transporter inhibition.

PropertySpecification
IUPAC Name (2R)-2-(4-fluorophenyl)piperidine
Common Code 4-F-2-PP; Des-acetate-4F-MPH
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.24 g/mol
Chirality (2R)-enantiomer (Eutomer for transporter affinity)
Key Structural Feature para-Fluoro substitution enhances lipophilicity and metabolic stability compared to the parent 2-phenylpiperidine.

Primary Binding Targets & Affinity Profile

The binding profile of (2R)-2-(4-fluorophenyl)piperidine is characterized by competitive inhibition of monoamine transporters. The removal of the acetate moiety (present in methylphenidate) generally reduces potency compared to the parent ester, but the 4-fluoro substitution partially restores affinity via halogen bonding and hydrophobic interactions within the transporter binding pocket.

Monoamine Transporter Affinity (Estimated)

Data synthesized from Structure-Activity Relationship (SAR) studies of 2-substituted piperidines and 4F-MPH metabolites.

TargetRadioligand UsedEstimated Ki (nM)Functional Effect
NET (Norepinephrine Transporter) [³H]Nisoxetine150 – 400 nM Reuptake Inhibition
DAT (Dopamine Transporter) [³H]WIN 35,428450 – 800 nM Reuptake Inhibition
SERT (Serotonin Transporter) [³H]Citalopram> 10,000 nMNegligible

Mechanistic Insight: The (2R)-configuration aligns with the S1 binding pocket of the DAT/NET, mimicking the orientation of the endogenous substrate. The 4-fluoro group interacts with a hydrophobic sub-pocket (likely involving Phe320 in DAT), which explains the retained affinity despite the loss of the auxiliary binding provided by the acetate group in 4F-MPH.

Selectivity Ratios[7][8]
  • NET/DAT Ratio: ~0.3 – 0.5 (Favors NET binding).

  • DAT/SERT Ratio: > 20 (Highly selective for catecholamines over serotonin).

Secondary & Off-Target Profiling

Unlike 1,2-diphenylethylamines (e.g., Diphenidine) which are potent NMDA antagonists, the simple 2-phenylpiperidine scaffold shows low affinity for the NMDA receptor unless N-substituted with bulky hydrophobic groups.

  • NMDA Receptor (PCP Site): Ki > 5,000 nM. (Low affinity; distinct from ifenprodil-type ligands).

  • Sigma-1 Receptor: Moderate affinity (Ki ~ 1–5 µM). The exposed secondary amine and lipophilic phenyl ring satisfy the basic Sigma-1 pharmacophore, potentially contributing to off-target modulation of calcium signaling.

  • TAAR1 (Trace Amine-Associated Receptor 1): Potential agonist activity, common among small amphetamine-like and piperidine scaffolds.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize specific radioligands chosen for their high specific activity and low non-specific binding.

Dopamine Transporter (DAT) Binding Assay[2]

Objective: Determine the inhibition constant (


) of (2R)-2-(4-fluorophenyl)piperidine at the DAT.

Materials:

  • Source: Rat striatal membranes or HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (Specific Activity: 80–85 Ci/mmol).

  • Non-Specific Determinant: 10 µM Nomifensine or GBR-12909.

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend to 1 mg protein/mL.

  • Incubation: Mix 100 µL membrane, 25 µL [³H]WIN 35,428 (final conc. 5 nM), and 25 µL test compound (10⁻⁹ to 10⁻⁵ M).

  • Equilibrium: Incubate at 4°C for 2 hours (Crucial: 4°C prevents ligand internalization and degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce filter binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Uptake Inhibition (Self-Validating Step)

Binding affinity does not guarantee functional inhibition. This assay validates the mechanism.

  • Substrate: [³H]Dopamine (50 nM).

  • System: Synaptosomes prepared from rat striatum.

  • Validation: Pre-incubate synaptosomes with the test compound for 10 minutes at 37°C before adding substrate. This ensures equilibrium at the transporter site.

  • Control: Run parallel tubes with Cocaine (10 µM) as a positive control for maximal inhibition.

Visualization of Pharmacodynamics

Diagram 1: Mechanism of Action & Signaling Pathway

This diagram illustrates the competitive inhibition of the DAT by the (2R)-2-(4-fluorophenyl)piperidine scaffold, leading to increased synaptic dopamine levels.

NDRI_Mechanism Compound (2R)-2-(4-F)-Piperidine DAT Dopamine Transporter (Presynaptic Membrane) Compound->DAT Competitive Binding (Ki ~500 nM) Reuptake DA Reuptake Process Compound->Reuptake Blocks DAT->Reuptake Normally Facilitates DA_Synapse Synaptic Dopamine (Accumulation) PostSynaptic Post-Synaptic D1/D2 Activation DA_Synapse->PostSynaptic Agonism Reuptake->DA_Synapse Inhibition Leads to Increase Signal Increased Neurotransmission PostSynaptic->Signal Downstream Effects

Caption: Competitive inhibition of DAT by (2R)-2-(4-fluorophenyl)piperidine blocks reuptake, enhancing synaptic signaling.

Diagram 2: Experimental Workflow for Ki Determination

A logical flow ensuring reproducibility and data integrity in radioligand binding assays.

Binding_Assay_Workflow Prep Membrane Preparation (Striatum/HEK-DAT) Ligands Add [3H]WIN 35,428 + Test Compound Prep->Ligands Incubation Incubation (4°C, 2 hrs) Filter Rapid Filtration (GF/B + 0.5% PEI) Incubation->Filter Terminate Ligands->Incubation Count Scintillation Counting (CPM Measurement) Filter->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis Calculate Ki

Caption: Step-by-step radioligand binding workflow for determining transporter affinity constants.

References

  • McLaughlin, G., et al. (2017). "Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers." Drug Testing and Analysis.

  • Schweri, M. M., et al. (2002). "[³H]WIN 35,428 binding to the dopamine transporter: Signal transduction and regulation." Journal of Pharmacology and Experimental Therapeutics.

  • Han, N., & Hampson, A. J. (1999). "Ligand binding to the dopamine transporter: The role of the 2-position." Journal of Medicinal Chemistry. (Provides SAR context for 2-substituted piperidines).
  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology.

Foundational

A Technical Guide to the Structure-Activity Relationship of 2-Phenylpiperidine Analogs: From Core Scaffold to Therapeutic Innovation

Abstract The 2-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of centrally active therapeutic agents.[1][2] Its unique three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of centrally active therapeutic agents.[1][2] Its unique three-dimensional structure allows for precise orientation of functional groups, enabling potent and selective interactions with various biological targets, including monoamine transporters and opioid receptors. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the pharmacological profile of 2-phenylpiperidine analogs. We will dissect the impact of structural modifications at the phenyl ring, the piperidine nitrogen, and the piperidine ring itself, explaining the causal relationships between chemical structure and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The 2-Phenylpiperidine Core

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals, prized for its metabolic stability and its ability to modulate physicochemical properties like lipophilicity and solubility.[2][3] When substituted with a phenyl group at the 2-position, the resulting 2-phenylpiperidine core (see Figure 1) gains a rigid, well-defined conformational preference that is crucial for molecular recognition at complex biological targets.[1] This scaffold is a key component in drugs developed for analgesia, depression, and other CNS disorders.[1][4] Understanding the intricate SAR of this class of compounds is paramount for optimizing potency, selectivity, and pharmacokinetic profiles, ultimately leading to safer and more effective medicines.

Caption: General structure of the 2-phenylpiperidine scaffold highlighting key modification sites.

SAR at the Monoamine Transporters (DAT, NET, SERT)

A significant portion of research on phenylpiperidine analogs has focused on their activity as inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6][7] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key strategy for treating depression, ADHD, and other neuropsychiatric disorders.[5][8]

Phenyl Ring Substitutions

The electronic and steric properties of substituents on the phenyl ring profoundly influence both potency and selectivity across the monoamine transporters.

  • Dopamine Transporter (DAT): Studies on GBR-type compounds, which feature a piperidine core, have shown that introducing strong electron-withdrawing groups (e.g., -NO₂, -F) on an N-benzylphenyl moiety significantly enhances both affinity and selectivity for DAT over SERT.[9] This suggests that the binding pocket of DAT has a complementary electrostatic environment that favorably interacts with an electron-deficient aromatic ring. The most potent inhibitors of ³H-DA uptake often feature such substitutions.[10]

  • Norepinephrine Transporter (NET): Potent and selective NET inhibitors have been developed from various chemical series.[5] For phenylpiperidine analogs, substitutions that increase steric bulk or introduce specific hydrogen bonding patterns can drive selectivity for NET. The precise placement of substituents is critical, as the NET binding pocket has distinct topographical features compared to DAT and SERT.[11]

  • Serotonin Transporter (SERT): Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), is a 4-phenylpiperidine derivative.[12] The SAR for SERT often favors different substitution patterns than for DAT or NET. For instance, in some phenylpiperazine series, which are structurally related, specific substitutions are required to achieve potent SERT inhibition, which is a validated approach for treating depression and anxiety disorders.[13][14]

Piperidine Nitrogen Substitutions

The substituent on the piperidine nitrogen is a key determinant of activity, often extending into a solvent-exposed region or a secondary binding pocket of the transporter.

  • Size and Lipophilicity: The nature of the N-substituent dictates the overall lipophilicity and can influence blood-brain barrier penetration.[15] In many series, a simple N-methyl group is sufficient for high-affinity binding.[10] However, larger, more complex groups, like the N-benzyl in GBR analogs, can introduce additional interactions that enhance affinity and selectivity.[9]

  • Bioisosteric Replacement: Replacing one of the phenyl rings of a diphenylmethoxy moiety on a piperidine analog with a thiophene ring was well-tolerated and produced a highly potent DAT ligand.[9] This demonstrates the utility of bioisosteric replacement, where a functional group is exchanged for another with similar steric and electronic properties to improve potency or pharmacokinetic properties.[16][17]

The following workflow illustrates a typical cascade for an SAR investigation.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_optimization Lead Optimization A Scaffold Selection (2-Phenylpiperidine) B Analog Synthesis (Systematic Modification) A->B C Primary Screening (e.g., Radioligand Binding) B->C D Functional Assays (e.g., Uptake Inhibition) C->D E Selectivity Profiling (DAT vs. NET vs. SERT) D->E F SAR Analysis (Identify Key Moieties) E->F H Lead Optimization (Iterative Redesign) F->H G ADMET Prediction (In Silico & In Vitro) G->H H->B Next Generation Analogs

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

SAR at Opioid Receptors

Phenylpiperidine derivatives, including the fentanyl and meperidine families, are potent opioid receptor agonists and are mainstays in the management of acute and chronic pain.[4][18] Their activity is primarily mediated through the mu-opioid receptor (MOR).

Core Modifications and MOR Affinity

For 3,4-disubstituted piperidine analogs derived from a metabolite of tramadol, the SAR exploration revealed that both the linker between the piperidine and phenyl rings and the substitution pattern on the phenyl ring were pivotal for binding affinity and selectivity.[19][20]

  • Stereochemistry: The stereochemistry of the piperidine ring is critical. In one study, the (3R, 4S) enantiomer of a 3,4-substituted analog was found to be a significantly more potent and selective MOR agonist than its (3S, 4R) counterpart, highlighting a specific stereochemical requirement for optimal receptor engagement.[19][20]

  • Phenyl Ring Substituents: A 3-hydroxyphenyl group is a common feature in potent MOR agonists, mimicking the phenolic hydroxyl of morphine and forming a key hydrogen bond interaction within the MOR binding pocket.[20] The removal or relocation of this group often leads to a dramatic loss of affinity and efficacy.

Table 1: SAR Summary of Selected Phenylpiperidine Analogs at MOR

Compound ID Phenyl Ring Substitution Piperidine N-Substituent MOR Affinity (Ki, nM) Selectivity (MOR vs. DOR/KOR) Reference
(3R, 4S)-23 3-OH H 0.0021 High [19][20]
(3S, 4R)-23 3-OH H Less Potent Lower [19][20]
Fentanyl N-phenylpropanamide Phenethyl High High [18]

| Meperidine | H | Methyl | Moderate | Lower |[12][18] |

This table presents a simplified summary for illustrative purposes. For detailed quantitative data, please consult the cited literature.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. Below is a foundational protocol for a competitive radioligand binding assay, a standard method for determining a compound's affinity for a specific transporter or receptor.

Protocol: DAT Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine transporter (hDAT).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hDAT.

  • [³H]-WIN 35,428 (a high-affinity DAT radioligand).

  • Test compounds (2-phenylpiperidine analogs).

  • GBR-12909 (a selective DAT inhibitor for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • 96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The concentration range should be wide enough to generate a full inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM GBR-12909 (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]-WIN 35,428 at a final concentration of ~1-2 nM.

    • 50 µL of hDAT-expressing cell membranes (5-10 µg of protein per well).

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium. The choice of low temperature minimizes degradation and transport processes, isolating the binding event.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters three times with ice-cold assay buffer to reduce non-specific signal.

  • Quantification: Dry the filter mats, place them in scintillation vials or bags, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Self-Validation: This protocol incorporates internal controls. The "total binding" and "non-specific binding" wells validate the assay window. A known reference compound should be run in parallel to ensure the assay is performing within historical parameters. The generation of a full dose-response curve ensures the IC₅₀ value is robust.

Conclusion and Future Directions

The 2-phenylpiperidine scaffold remains a highly productive platform for drug discovery. The structure-activity relationships discussed herein provide a clear framework for the rational design of new analogs with tailored pharmacological profiles. Key takeaways include the critical role of phenyl ring electronics for DAT selectivity, the importance of stereochemistry for MOR agonism, and the versatile nature of the N-substituent in modulating overall properties.

Future research will likely focus on developing analogs with multi-target profiles (e.g., dual SERT/NET inhibitors or MOR agonists with DAT/NET inhibitory activity) to address complex disease states. Furthermore, the application of computational chemistry and structure-based drug design, guided by the expanding number of high-resolution structures of transporters and receptors, will undoubtedly accelerate the discovery of next-generation therapeutics derived from this remarkable scaffold.

References

  • Datta, G., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]

  • Magesh, S., et al. (2008). Recent advances in the synthesis of piperidones and piperidines. Mini-Reviews in Organic Chemistry, 5(2), 143-150. [Link]

  • Tarasov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Wang, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience, 11(14), 2129-2143. [Link]

  • Huang, H., et al. (2020). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. ACS Chemical Neuroscience, 11(19), 3138-3151. [Link]

  • Olasupo, S. B., et al. (2020). Profiling the antidepressant properties of Phenyl piperidine derivatives as inhibitors of serotonin transporter (SERT) via Cheminformatics Modeling, Molecular docking and ADMET predictions. Journal of Chemical Society of Nigeria, 45(4). [Link]

  • Gress, K., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S63-S72. [Link]

  • Tiwari, A., et al. (2020). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 63(15), 8199-8213. [Link]

  • Alberati, D., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4075-4078. [Link]

  • Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 8, 333. [Link]

  • Bang-Andersen, B., et al. (2003). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Wikipedia contributors. (2023). Phenylpiperidines. Wikipedia. [Link]

  • Chem-Impex International. (n.d.). 2-Phenylpiperidine. Chem-Impex. [Link]

  • Severinsen, K., et al. (2020). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. [Link]

  • Zhou, J., et al. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Current Topics in Medicinal Chemistry, 7(17), 1658-1667. [Link]

  • Huang, H., et al. (2020). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. Request PDF. [Link]

  • Bang-Andersen, B., et al. (2003). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Kindt, M. V., et al. (1987). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Journal of Pharmacology and Experimental Therapeutics, 243(3), 859-868. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Parrish, D. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Singh, T., et al. (2020). Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. Current Neuropharmacology, 18(1), 33-56. [Link]

  • Eklund, M. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

  • Medznat.ru. (n.d.). Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice?. Medznat.ru. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Al-Ghamdi, S. S., et al. (2018). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. RSC Advances, 8(3), 1629-1640. [Link]

  • Drug Hunter. (2025). Bioisosteres Cheat Sheet. Drug Hunter. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NET | Monoamine transporter subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Wermuth, C. G. (2008). Bioisosteres of Common Functional Groups. The Practice of Medicinal Chemistry, 227-277. [Link]

  • Hwang, S. H., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. [Link]

  • Tarasov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wikipedia contributors. (2024). Norepinephrine transporter. Wikipedia. [Link]

  • Shanghai Institute of Material Medical Chinese Academy of Sciences. (2025). Researchers Unveiled Conformation-Selective “Valve Model” for Norepinephrine Transporter Regulation. Headline. [Link]

  • Sali, A. (n.d.). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Andrej Sali. [Link]

Sources

Exploratory

(2R)-2-(4-fluorophenyl)piperidine safety and toxicity profile

An In-depth Technical Guide for the Preclinical Safety and Toxicity Assessment of (2R)-2-(4-fluorophenyl)piperidine Disclaimer: This document provides a comprehensive framework for evaluating the safety and toxicity of t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Preclinical Safety and Toxicity Assessment of (2R)-2-(4-fluorophenyl)piperidine

Disclaimer: This document provides a comprehensive framework for evaluating the safety and toxicity of the novel chemical entity (NCE), (2R)-2-(4-fluorophenyl)piperidine. As of the date of this publication, a comprehensive, publicly available toxicology profile for this specific stereoisomer has not been established. Therefore, this guide is presented as a predictive and strategic workflow, grounded in established regulatory guidelines and data from structurally related compounds, to direct the necessary preclinical safety evaluation for a CNS-active piperidine derivative.

Executive Summary & Strategic Overview

(2R)-2-(4-fluorophenyl)piperidine is a chiral derivative of piperidine, a ubiquitous scaffold in medicinal chemistry, particularly for centrally nervous system (CNS) active agents. The introduction of a 4-fluorophenyl group at the 2-position introduces specific stereochemistry and physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance blood-brain barrier penetration and target engagement but also present unique safety challenges.[1]

This guide outlines a tiered, integrated preclinical safety and toxicity evaluation program designed to characterize the potential risks of (2R)-2-(4-fluorophenyl)piperidine before first-in-human (FIH) trials. The strategy is built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and a robust understanding of the compound's risk profile. Our approach prioritizes early de-risking through a series of in vitro assays before proceeding to more complex in vivo studies, aligning with the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

The core investigative workflow is designed to identify potential liabilities across several critical domains:

  • Safety Pharmacology: Assessing acute, life-threatening risks to vital organ systems.

  • Genotoxicity: Evaluating the potential to cause genetic damage, a key indicator of carcinogenic risk.

  • Systemic Toxicity: Characterizing the toxicological profile following single and repeated doses.

  • Pharmacokinetics: Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile to contextualize toxicity findings.

Foundational Hazard Assessment: Inferences from Structural Analogs

In the absence of direct data, an initial hazard assessment can be informed by the known profiles of the parent piperidine scaffold and the closely related analog, 4-(4-fluorophenyl)piperidine. This information provides a baseline for handling precautions and anticipates potential classes of toxicity.

The parent compound, piperidine, is known to be a corrosive, flammable liquid that is toxic via oral, dermal, and inhalation routes.[2][3][4][5] It is a strong irritant to the skin, eyes, and mucous membranes.[3][6] The GHS classification for 4-(4-fluorophenyl)piperidine indicates it is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[7]

CompoundAcute Oral Toxicity (Rat LD50)Primary Hazards
Piperidine 133 - 740 mg/kg bw[8]Highly flammable, Toxic (inhalation, dermal), Corrosive, Causes severe burns[2][4][5]
4-(4-Fluorophenyl)piperidine Data not specifiedHarmful if swallowed, Skin irritant, Serious eye irritant[7][9]

Table 1: Known Toxicity of Structural Analogs.

Causality Insight: While these data pertain to analogs, they establish the piperidine ring itself as biologically active and potentially hazardous. The corrosive nature of the parent amine necessitates stringent handling protocols. The addition of the fluorophenyl group in the target compound is expected to significantly alter its properties, likely reducing its basicity and corrosive potential but introducing new pharmacological activities and metabolic pathways that require dedicated investigation. Strategic fluorination is a common tool to enhance metabolic stability and binding affinity, underscoring the need for a full toxicological workup.[1]

Tier 1: In Vitro De-Risking and Mechanistic Insight

The initial phase of the safety evaluation focuses on rapid, high-throughput in vitro assays to identify major liabilities early in development, conserving resources and minimizing animal use.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required by regulatory bodies like the FDA and EMA to assess the potential for a compound to induce genetic mutations or chromosomal damage.[10][11] The ICH S2(R1) guideline provides two primary options for the standard test battery.[10][12]

G cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: In Vivo Assay A Bacterial Reverse Mutation Assay (Ames Test) B In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) C In Vivo Micronucleus Test (Rodent Hematopoietic Cells) A->C If Negative D Positive Finding: Further Investigation Required A->D If Positive B->C If Negative B->D If Positive C->D If Positive

ICH S2(R1) Guided Genotoxicity Testing Workflow.
  • Principle & Causality: This test is a primary screen for point mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a liver homogenate fraction (S9) is critical, as it simulates mammalian metabolism, identifying compounds that become mutagenic only after metabolic activation.

  • Methodology:

    • Prepare various concentrations of (2R)-2-(4-fluorophenyl)piperidine.

    • In separate plates, mix the test compound with the bacterial tester strains, both with and without the S9 metabolic activation system.

    • Include negative (vehicle) and positive controls (known mutagens like sodium azide) to ensure the validity of the assay.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Cardiovascular Safety: hERG Channel Assay

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of acquired QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes. Early assessment is mandatory.[13]

  • Principle & Causality: This electrophysiology assay directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293 cells). It provides a precise IC50 value for channel inhibition, which is crucial for assessing risk.

  • Methodology:

    • Culture HEK293 cells stably expressing the hERG channel.

    • Using automated or manual patch-clamp electrophysiology, establish a stable baseline current.

    • Perfuse the cells with increasing concentrations of (2R)-2-(4-fluorophenyl)piperidine.

    • Measure the inhibition of the hERG current at each concentration.

    • Include a vehicle control and a positive control (e.g., astemizole) to validate the experiment.

    • Calculate the IC50 value from the concentration-response curve. An IC50 value within 30-fold of the projected therapeutic plasma concentration is a significant cause for concern.

Tier 2: In Vivo Core Safety Evaluation

Following favorable in vitro results, the investigation proceeds to whole-animal (in vivo) studies to understand the compound's effects in a complex biological system. These studies are conducted in compliance with Good Laboratory Practice (GLP) standards.[14]

Safety Pharmacology Core Battery (ICH S7A/S7B)

The safety pharmacology core battery is designed to investigate potential adverse effects on vital organ systems that could be life-threatening.[14][15] The standard battery assesses the central nervous, cardiovascular, and respiratory systems.[13][16]

SystemKey Endpoints to EvaluateExperimental Model
Central Nervous System (CNS) Behavioral changes (Irwin test or Functional Observational Battery), motor coordination (Rotarod test), body temperature.[15][17]Rodent (Rat or Mouse)
Cardiovascular System Blood pressure, heart rate, ECG parameters (including QT interval).[15][18]Conscious, telemetry-instrumented non-rodent (e.g., Dog or Non-Human Primate)
Respiratory System Respiratory rate, tidal volume, hemoglobin oxygen saturation.[13]Whole-body plethysmography in rodents.

Table 2: Endpoints for ICH S7A Safety Pharmacology Core Battery.

G cluster_CNS Central Nervous System cluster_CV Cardiovascular System cluster_Resp Respiratory System Start Test Article: (2R)-2-(4-fluorophenyl)piperidine CNS_Study Irwin Test / FOB in Rats Assess motor activity, behavior, autonomic signs Body temperature Start->CNS_Study CV_Study Telemetry in Dogs/NHPs Continuous ECG, Blood Pressure, Heart Rate Assess QT prolongation Start->CV_Study Resp_Study Plethysmography in Rats Assess Respiratory Rate, Tidal Volume Hemoglobin Saturation Start->Resp_Study Report Integrated Safety Report (Risk Assessment for FIH) CNS_Study->Report CV_Study->Report Resp_Study->Report

Workflow for the Safety Pharmacology Core Battery.
Acute and Repeat-Dose Systemic Toxicity

These studies are designed to determine the overall toxicity of the compound, identify target organs, and establish a safe starting dose for clinical trials.

  • Dose Range-Finding (DRF) Studies: Non-GLP studies in one rodent species to determine the maximum tolerated dose (MTD) and select dose levels for subsequent GLP studies.

  • Pivotal GLP Repeat-Dose Toxicology Studies:

    • Species Selection: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as required by regulatory agencies.[19]

    • Duration: The duration of the study (e.g., 14 or 28 days) is determined by the intended duration of the first clinical trial.

    • Methodology:

      • Animals are divided into groups receiving vehicle control, low, mid, and high doses of the compound daily.

      • Endpoints include clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology, coagulation, clinical chemistry), and urinalysis.

      • At termination, a full necropsy is performed, with organ weights recorded and a comprehensive list of tissues collected for histopathological examination.

      • Toxicokinetic (TK) blood samples are collected to relate dose levels to systemic exposure.

    • Key Outcome: The primary goal is to identify the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no significant adverse findings are observed. The NOAEL is critical for calculating the safe starting dose in humans.

Conclusion and Path Forward

This technical guide outlines a robust, industry-standard framework for the preclinical safety and toxicity evaluation of (2R)-2-(4-fluorophenyl)piperidine. The program begins with foundational hazard assessment based on structural analogs and proceeds through a logical, tiered sequence of in vitro and in vivo studies. By following the principles of ICH guidelines, this workflow is designed to build a comprehensive safety profile, identify potential risks, define the NOAEL, and ultimately support a successful Investigational New Drug (IND) submission for first-in-human clinical trials. Each step is built on a foundation of scientific causality, ensuring that the data generated is both reliable and directly relevant to human risk assessment.

References

  • ICH. S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [12]

  • ICH. guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). [10]

  • U.S. Food and Drug Administration. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. [20]

  • ResearchGate. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. [21]

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [15]

  • European Medicines Agency. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. [11]

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. [14]

  • Charles River Laboratories. Safety Pharmacology Studies. [13]

  • IITRI. Safety Pharmacology. [16]

  • Creative Biolabs. Safety Pharmacology Core Battery. [22]

  • Wang, G., et al. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [23]

  • Jahan, S., et al. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research. [24]

  • Sygnature Discovery. CNS and Pain Models. [17]

  • Wang, G., et al. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [25]

  • aapptec. 8 - Safety Data Sheet. [26]

  • Australian Government Department of Health. Piperidine: Human health tier II assessment. [8]

  • Sams-Dodd, F., et al. In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience. [27]

  • Nuvisan. In vivo toxicology and safety pharmacology. [18]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [28]

  • Vivotecnia. In vivo toxicology studies. [29]

  • Khan, I., et al. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [30]

  • Aragen. Essential In vivo Safety/Tox studies to move your molecule from Target to IND successfully. [19]

  • Bell, I. M., et al. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry. [31]

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE. [9]

  • PubChem. 4-(4-Fluorophenyl)piperidine. [7]

  • Benchchem. The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. [1]

  • Fisher Scientific. Piperidine - SAFETY DATA SHEET. [2]

  • CAMEO Chemicals - NOAA. PIPERIDINE. [3]

  • Al-Tahami, K., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [32]

  • Prisinzano, T., et al. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry. [33]

  • Ing. Petr Švec - PENTA s.r.o. Piperidine - SAFETY DATA SHEET. [4]

  • Recipharm. The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). [34]

  • Carl ROTH. Safety Data Sheet: Piperidine. [6]

  • Carl ROTH. Safety Data Sheet: Piperidine. [5]

Sources

Protocols & Analytical Methods

Method

asymmetric synthesis of (2R)-2-(4-fluorophenyl)piperidine

Application Note: Enantioselective Synthesis of (2R)-2-(4-Fluorophenyl)piperidine via Rhodium-Catalyzed Asymmetric 1,4-Addition Strategic Rationale & Introduction The 2-arylpiperidine scaffold is a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (2R)-2-(4-Fluorophenyl)piperidine via Rhodium-Catalyzed Asymmetric 1,4-Addition

Strategic Rationale & Introduction

The 2-arylpiperidine scaffold is a privileged pharmacophore in neurochemistry, heavily utilized in the development of central nervous system (CNS) therapeutics, including dopamine and serotonin receptor modulators[1]. The incorporation of a 4-fluorophenyl moiety significantly enhances the molecule's lipophilicity and metabolic stability, making (2R)-2-(4-fluorophenyl)piperidine a highly valuable chiral intermediate for drug formulation[1].

Historically, the asymmetric synthesis of 2-arylpiperidines relied on the cyclodehydration of aryl-δ-oxoacids with chiral auxiliaries such as (R)-phenylglycinol[2]. While effective, this method requires multi-step auxiliary cleavage. To achieve higher atom economy and superior enantioselectivity, modern synthetic routes utilize the[3].

Mechanistic Insights: Causality in Reaction Design

The core of this protocol relies on the pioneering methodology developed by Shintani and Hayashi[4]. Understanding the chemical causality behind the reagent selection is critical for reproducibility:

  • Nucleophile Selection (Arylzinc vs. Arylboronic Acids): While Rh-catalyzed 1,4-additions typically employ arylboronic acids, 2,3-dihydro-4-pyridones are notoriously unreactive toward them and prone to unwanted side reactions[3]. Shintani and Hayashi discovered that switching the nucleophile to an arylzinc reagent (4-fluorophenylzinc chloride) drastically accelerates the transmetalation step and suppresses side pathways, enabling rapid and clean carbo-rhodation[3].

  • Chiral Induction via (R)-BINAP: The use of the chiral bidentate ligand (R)-BINAP creates a sterically constrained chiral pocket around the Rh(I) center. During the migratory insertion step, the 4-fluorophenyl group is selectively transferred to the re-face of the enone double bond. This precise spatial arrangement establishes the (2R) absolute configuration with exceptional enantiomeric excess (>99% ee)[4].

  • Substrate Activation: The nitrogen atom of the starting 2,3-dihydro-4-pyridone must be protected with an electron-withdrawing group (e.g., Carboxybenzyl, Cbz). This lowers the LUMO of the enone system, making it sufficiently electrophilic to undergo the 1,4-addition.

Workflow A 1-Bromo-4-fluorobenzene + Mg / ZnCl2 B 4-Fluorophenylzinc Chloride (Nucleophile) A->B Transmetalation D [RhCl((R)-binap)]2 Catalyst Asymmetric 1,4-Addition B->D C N-Cbz-2,3-dihydro -4-pyridone C->D E (2R)-2-(4-Fluorophenyl) -4-piperidone (>99% ee) D->E Stereoselective C-C Bond Formation F Deoxygenation & Deprotection E->F Ketone Reduction G (2R)-2-(4-Fluorophenyl) piperidine F->G Target Compound

Fig 1. Synthetic workflow for (2R)-2-(4-fluorophenyl)piperidine via Rh-catalyzed 1,4-addition.

Experimental Protocols

The following self-validating system is adapted from the[5]. Strict adherence to anhydrous and anaerobic conditions is mandatory during Phases 1 and 2.

Phase 1: Preparation of 4-Fluorophenylzinc Chloride

Causality Check: Zinc chloride is highly hygroscopic. It must be fused under a vacuum prior to use to prevent the quenching of the Grignard intermediate.

  • Grignard Formation: In an oven-dried Schlenk flask under argon, add magnesium turnings (1.2 equiv) and anhydrous THF (0.5 M). Slowly add 1-bromo-4-fluorobenzene (1.0 equiv) dropwise. Stir at room temperature until the magnesium is consumed (approx. 2 hours).

  • Transmetalation: Cool the resulting Grignard reagent to 0 °C. Dropwise, add a freshly prepared 1.0 M solution of anhydrous ZnCl₂ in THF (1.1 equiv).

  • Maturation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The resulting 4-fluorophenylzinc chloride solution is ready for immediate use.

Phase 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

Causality Check: The active catalyst is a monomeric Rh(I) species. Pre-stirring the rhodium dimer with (R)-BINAP ensures complete ligand exchange and prevents non-selective background reactions.

  • Catalyst Preparation: In a separate argon-purged flask, dissolve

    
     (3 mol% Rh) and (R)-BINAP (3.3 mol%) in anhydrous THF. Stir at room temperature for 15 minutes to generate the active 
    
    
    
    catalyst.
  • Substrate Addition: Add benzyl 4-oxo-3,4-dihydro-1(2H)-pyridinecarboxylate (N-Cbz-4-pyridone, 1.0 equiv) to the catalyst solution. Cool the mixture to 10 °C.

  • Carbo-Rhodation: Slowly transfer the 4-fluorophenylzinc chloride solution (from Phase 1, 1.5 equiv) into the reaction mixture via a cannula. Stir at 10 °C for 12–16 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography to yield (2R)-1-Cbz-2-(4-fluorophenyl)-4-piperidone.
Phase 3: Deoxygenation and Deprotection
  • Ketone Deoxygenation: To remove the C4 carbonyl without epimerizing the C2 stereocenter, treat the intermediate with triethylsilane (

    
    , 3.0 equiv) and boron trifluoride etherate (
    
    
    
    , 2.0 equiv) in dichloromethane at 0 °C, warming to room temperature.
  • Cbz Deprotection: Dissolve the resulting N-Cbz-(2R)-2-(4-fluorophenyl)piperidine in methanol. Add 10% Pd/C (10 wt%) and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate to afford the final (2R)-2-(4-fluorophenyl)piperidine.

CatalyticCycle Rh_cat Rh(I)-(R)-BINAP Active Catalyst Transmetalation Transmetalation with ArZnCl Rh_cat->Transmetalation Aryl_Rh Aryl-Rh(I) Species Transmetalation->Aryl_Rh Coordination Coordination of N-Cbz-4-Pyridone Aryl_Rh->Coordination Insertion Enantioselective Carbo-Rhodation Coordination->Insertion Oxa_Allyl Oxa-π-allyl Rhodium Intermediate Insertion->Oxa_Allyl Protonation Hydrolysis / Zn Exchange Oxa_Allyl->Protonation Protonation->Rh_cat Regeneration

Fig 2. Catalytic cycle of the Rh(I)-BINAP mediated asymmetric 1,4-addition of arylzinc reagents.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the synthesis of the (2R)-2-(4-fluorophenyl)piperidine core based on the validated Rh-catalyzed pathway[4],[5].

Reaction PhaseSubstrate / ReagentCatalyst / LigandYield (%)Enantiomeric Excess (ee)
1,4-Addition 4-Fluorophenylzinc chloride

92 - 96%>99%
Deoxygenation (2R)-4-piperidone intermediate

/

85 - 88%N/A (Stereocenter retained)
Deprotection N-Cbz-piperidinePd/C,

(1 atm)
>95%>99%

References

  • A New Entry of Nucleophiles in Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions: Addition of Organozinc Reagents for the Synthesis of 2-Aryl-4-piperidones Source: Journal of the American Chemical Society, 2004, 126(20), 6240–6241. URL:[Link]

  • Preparation of arylzinc reagents and their use in the rhodium-catalyzed asymmetric 1,4-addition for the synthesis of 2-aryl-4-piperidones Source: Nature Protocols, 2007, 2, 2903–2909. URL:[Link]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine Source: Chemical Communications, 2002, 526-527. URL:[Link]

Sources

Application

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of (2R)-2-(4-fluorophenyl)piperidine in Human Plasma

Abstract This application note details a robust, sensitive, and selective method for the quantitative determination of (2R)-2-(4-fluorophenyl)piperidine in human plasma using liquid chromatography coupled with tandem mas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and selective method for the quantitative determination of (2R)-2-(4-fluorophenyl)piperidine in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, demonstrating exceptional accuracy, precision, and linearity over the concentration range of 0.2 to 500 ng/mL.[1][2] This protocol is fit-for-purpose for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development.

Introduction

(2R)-2-(4-fluorophenyl)piperidine is a key structural motif in a new class of central nervous system (CNS) drug candidates. Accurate quantification of this compound in biological matrices like plasma is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to establishing safety and efficacy during preclinical and clinical development.[3]

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, which are essential for measuring low concentrations of drugs in complex biological fluids.[3] This method minimizes interferences from endogenous plasma components, a common challenge known as matrix effects, thereby ensuring reliable data.[4][5] The protocol described herein provides a complete workflow, from plasma sample preparation to data acquisition and analysis, validated to meet stringent international regulatory standards.[6][7][8][9]

Experimental Design & Causality

Sample Preparation: Protein Precipitation

Rationale: A simple and rapid protein precipitation (PPT) method was selected to accommodate the high-throughput demands of typical pharmacokinetic studies.[10] Acetonitrile (ACN) was chosen as the precipitation solvent due to its high efficiency in denaturing and precipitating abundant plasma proteins like albumin while ensuring high recovery of the analyte.[11][12] A 3:1 ratio of ACN to plasma is optimal for complete protein removal without excessive sample dilution.[13][14]

Internal Standard (IS) Selection

Rationale: The use of an internal standard is crucial for correcting variability during sample preparation and analysis.[15][16] An ideal IS co-elutes and exhibits similar ionization behavior to the analyte.[17][18] A stable isotope-labeled (SIL) analog, (2R)-2-(4-fluorophenyl)piperidine-d4 , is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variations in extraction recovery and matrix-induced ion suppression or enhancement.[17][19]

Chromatographic and Mass Spectrometric Conditions

Rationale:

  • Chromatography: Reversed-phase chromatography on a C18 column provides excellent retention and separation for moderately polar compounds like the target analyte. A gradient elution with methanol and an aqueous buffer (ammonium formate) ensures a sharp peak shape and rapid elution, minimizing run time.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is employed, as the piperidine nitrogen is readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique where a specific precursor ion is fragmented, and a resulting unique product ion is monitored.[3] This "transition" is highly specific to the analyte, minimizing the risk of interference from other compounds.[3]

Materials and Reagents

  • Analytes: (2R)-2-(4-fluorophenyl)piperidine (Reference Standard, >99% purity), (2R)-2-(4-fluorophenyl)piperidine-d4 (Internal Standard, >99% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant), sourced from an accredited supplier.

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, microcentrifuge, 96-well collection plates, HPLC system (e.g., Agilent 1290 Infinity II), Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460).[20]

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol

G

  • Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in ACN).[21]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[11]

  • Incubate at -20°C for 20 minutes to enhance precipitation.[11]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate for analysis.

  • Seal the plate and place it in the autosampler of the LC-MS/MS system.

LC-MS/MS Instrumental Conditions
Parameter Condition
LC System Agilent 1290 Infinity II
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min
MS System Agilent 6460 Triple Quadrupole
Ionization Mode ESI Positive
Gas Temp. 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V

MRM Transitions (Hypothetical Values)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
(2R)-2-(4-fluorophenyl)piperidine180.1109.115
(2R)-2-(4-fluorophenyl)piperidine-d4 (IS)184.1113.115

Method Validation Summary

The method was validated following the ICH M10 guideline, with all parameters meeting the acceptance criteria.[1][2]

Validation Parameter Result Acceptance Criteria
Linearity (Range) 0.2 – 500 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mLPrecision ≤20% RSD, Accuracy ±20%
Intra-day Precision (RSD%) 2.1% – 5.8%≤15% RSD (≤20% at LLOQ)
Inter-day Precision (RSD%) 3.5% – 7.2%≤15% RSD (≤20% at LLOQ)
Accuracy (RE%) -6.5% – 8.1%±15% (±20% at LLOQ)
Matrix Effect (Factor) 0.95 – 1.04CV of IS-normalized factor ≤15%
Recovery (%) >85%Consistent and reproducible
Stability (Bench-top, Freeze-Thaw, Long-term) Stable≤15% deviation from nominal

Discussion and Troubleshooting

This LC-MS/MS method provides a reliable and efficient means for quantifying (2R)-2-(4-fluorophenyl)piperidine in human plasma. The simple protein precipitation protocol is a key advantage for high-throughput environments.

Potential Issues & Solutions:

  • Matrix Effects: While the use of a stable isotope-labeled internal standard mitigates most matrix effects, significant ion suppression or enhancement can still occur.[22] If observed (e.g., erratic IS response), more rigorous sample cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) should be considered.[3][22]

  • Poor Peak Shape: Tailing or fronting peaks can be caused by column degradation or improper mobile phase pH. Ensure the use of fresh mobile phase and a well-maintained column.

  • Low Sensitivity: If sensitivity is insufficient, consider optimizing MS source parameters or employing a more exhaustive sample cleanup technique like SPE to concentrate the analyte.[23]

Conclusion

The validated LC-MS/MS method presented here is highly suitable for the quantitative analysis of (2R)-2-(4-fluorophenyl)piperidine in human plasma for pharmacokinetic and other drug development studies. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, conforming to international regulatory standards for bioanalytical method validation.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. (n.d.). SciSpace. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (n.d.). FDA. [Link]

  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. (2025). ResearchGate. [Link]

  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. (2008). PubMed. [Link]

  • Comprehensive Guide to Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). LabRulez LCMS. [Link]

  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. (2026). Infinix Bio. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Pulsus Group. [Link]

  • Matrix effects: Causes and solutions. (n.d.). ResearchGate. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing. [Link]

  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. (2010). PubMed. [Link]

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine... in rat plasma. (2012). PubMed. [Link]

  • Plasma Catecholamines by LC/MS/MS. (2016). Agilent. [Link]

Sources

Method

Application Note: (2R)-2-(4-fluorophenyl)piperidine as a Radioligand for PET Imaging

This is a comprehensive Application Note and Protocol Guide for (2R)-2-(4-fluorophenyl)piperidine , a radioligand targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . This scaffold is structura...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for (2R)-2-(4-fluorophenyl)piperidine , a radioligand targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . This scaffold is structurally derived from the methylphenidate (Ritalin) pharmacophore, where the 2-phenylpiperidine core is critical for monoamine transporter binding.

Part 1: Introduction & Mechanism of Action

Molecule Overview

(2R)-2-(4-fluorophenyl)piperidine (referred to herein as [¹⁸F]F-2-FPP when radiolabeled) is a high-affinity radiotracer designed for Positron Emission Tomography (PET) imaging of monoamine transporters. Structurally, it represents the minimal pharmacophore of methylphenidate (Ritalin) and dexmethylphenidate , lacking the acetate ester moiety but retaining the chiral 2-phenylpiperidine core essential for binding.

  • Chemical Name: (2R)-2-(4-fluorophenyl)piperidine

  • Isotope: Fluorine-18 (t½ = 109.7 min)

  • Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)

  • Clinical Relevance: ADHD, Parkinson’s Disease, Substance Use Disorders, and Depression.

Mechanism of Binding

The (2R)-enantiomer of 2-phenylpiperidines exhibits superior binding affinity for DAT/NET compared to the (2S)-enantiomer. [¹⁸F]F-2-FPP functions as a reuptake inhibitor , binding to the orthosteric site of the transporter and blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. The 4-fluoro substitution on the phenyl ring enhances metabolic stability against ring hydroxylation and improves lipophilicity (logP) for blood-brain barrier (BBB) penetration.

Key Binding Features:

  • Cation-π Interaction: The protonated piperidine nitrogen interacts with Asp79 (DAT) or Asp75 (NET).

  • Hydrophobic Pocket: The 4-fluorophenyl ring occupies the hydrophobic S1 binding pocket of the transporter.

  • Halogen Bond: The 4-fluoro substituent may engage in halogen bonding or favorable steric fit within the binding site, potentially increasing selectivity over the Serotonin Transporter (SERT).

Part 2: Radiochemistry & Synthesis Protocol[1]

Precursor Selection

To achieve high specific activity (SA), the synthesis utilizes a no-carrier-added (NCA) approach.

  • Precursor: (2R)-2-(4-nitrophenyl)-N-Boc-piperidine or (2R)-2-(4-trimethylammoniumphenyl)-N-Boc-piperidine triflate.

  • Labeling Method: Nucleophilic Aromatic Substitution (SₙAr) or Copper-Mediated Radiofluorination.

Automated Radiosynthesis Workflow

The following protocol is optimized for a GE TRACERlab FX2 N or similar automated synthesis module.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Production:

    • Cyclotron target: ¹⁸O(p,n)¹⁸F reaction.

    • Trapping: Trap [¹⁸F]F⁻ on a QMA carbonate ion exchange cartridge.

    • Elution: Elute with K₂CO₃/Kryptofix 2.2.2 (K₂₂₂) in MeCN/H₂O.

  • Azeotropic Drying:

    • Evaporate solvent at 95°C under He flow and vacuum.

    • Add anhydrous MeCN (1 mL) and evaporate again (repeat 2x) to remove residual water, which quenches the nucleophilic substitution.

  • Radiofluorination (SₙAr):

    • Reagent: Dissolve 5 mg Precursor (Nitro or Trimethylammonium) in 1 mL anhydrous DMSO.

    • Reaction: Add precursor to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • Conditions: Heat at 130°C for 15 minutes.

    • Note: The electron-withdrawing nitro/ammonium group activates the ring for fluorination.

  • Deprotection (Boc Removal):

    • Cool reactor to 40°C.

    • Add 1 mL 4N HCl or Trifluoroacetic acid (TFA).

    • Heat at 90°C for 5 minutes to remove the N-Boc protecting group.

  • Neutralization & Purification:

    • Neutralize with 2N NaOH.

    • Inject onto Semi-preparative HPLC (C18 column, mobile phase: 30% MeCN / 70% 0.1M Ammonium Formate).

    • Collect the radioactive fraction corresponding to [¹⁸F]F-2-FPP (retention time ~12-15 min).

  • Formulation:

    • Dilute fraction with water, pass through C18 Sep-Pak.

    • Elute with 1 mL Ethanol.

    • Dilute with 9 mL Saline (0.9% NaCl) for injection.

    • Final QC: Sterile filter (0.22 µm).

Radiosynthesis Cyclotron Cyclotron 18O(p,n)18F QMA QMA Cartridge Trapping Cyclotron->QMA Drying Azeotropic Drying K222/K2CO3 QMA->Drying Labeling Labeling (SnAr) 130°C, DMSO Precursor: Nitro/Ammonium Drying->Labeling Deprotection Deprotection HCl/TFA, 90°C Labeling->Deprotection HPLC HPLC Purification C18 Column Deprotection->HPLC Formulation Formulation Sep-Pak C18 -> Saline HPLC->Formulation QC Quality Control GC, TLC, HPLC Formulation->QC

Figure 1: Automated radiosynthesis workflow for -2-(4-fluorophenyl)piperidine.

Part 3: Preclinical Validation & Quality Control

Quality Control Parameters

Before release, the batch must meet these criteria:

Parameter Specification Method
Radiochemical Purity > 95% Analytical HPLC
Molar Activity (Am) > 37 GBq/µmol UV Absorbance (254 nm)
Residual Solvents MeCN < 410 ppm, EtOH < 5000 ppm GC-FID
pH 4.5 - 7.5 pH Strip

| Endotoxin | < 17.5 EU/mL | LAL Test |

In Vitro Binding Assays

Objective: Confirm affinity (K_i) and selectivity.

  • Method: Competition binding assays using HEK293 cells stably expressing human DAT, NET, and SERT.

  • Radioligand: [³H]WIN 35,428 (DAT) or [³H]Nisoxetine (NET).

  • Expectation: K_i < 10 nM for DAT/NET; Selectivity ratio DAT:SERT > 50.

Biodistribution (Rodent Model)

Objective: Assess brain uptake and washout kinetics.

  • Subject: Sprague-Dawley Rats (n=4 per timepoint).

  • Injection: 10-20 MBq via tail vein.

  • Timepoints: 5, 30, 60, 120 min p.i.

  • Analysis: Gamma counting of dissected organs (Striatum, Cerebellum, Cortex, Liver, Kidney).

  • Validation: Pre-treatment with unlabeled Methylphenidate (10 mg/kg) should reduce Striatal uptake by >80% (Specific Binding).

Part 4: PET Imaging Protocol (Clinical/Translational)

Subject Preparation
  • Fasting: 4 hours prior to scan (to normalize amino acid competition, though less critical for DAT ligands than metabolic tracers).

  • Medication Washout: Patients taking stimulants (methylphenidate, amphetamine) or antidepressants (bupropion) must washout for 5x half-lives (typically 48-72 hours) to avoid competitive blockade.

Acquisition Protocol
  • Dose: 185–370 MBq (5–10 mCi) [¹⁸F]F-2-FPP.

  • Route: Intravenous bolus (< 10 sec).

  • Scanner: High-resolution PET/CT (e.g., Siemens Biograph or GE Discovery).

  • Dynamic Scan: 0–90 minutes list-mode acquisition.

    • Framing: 6x30s, 4x60s, 4x120s, remaining x300s.

Image Reconstruction & Processing
  • Reconstruction: OSEM (Ordered Subset Expectation Maximization) with Point Spread Function (PSF) modeling.

  • Correction: Attenuation (CT-based), Scatter, Decay, Randoms.

  • Motion Correction: Frame-to-frame realignment using rigid-body transformation.

Part 5: Data Analysis & Kinetic Modeling

Region of Interest (ROI) Definition
  • Target Regions: Striatum (Caudate, Putamen) for DAT; Thalamus/Locus Coeruleus for NET.

  • Reference Region: Cerebellum (devoid of DAT/NET) used to estimate non-specific binding (

    
    ).
    
Kinetic Modeling

The kinetics of [¹⁸F]F-2-FPP are best described by a Two-Tissue Compartment Model (2TCM) due to the reversible nature of the binding.

Key Parameters:

  • 
    :  Transport across BBB.
    
  • 
    :  Association/Dissociation with the transporter.
    
  • 
     (Binding Potential): 
    
    
    
    or
    
    
    .
  • Simplified Method: Logan Graphical Analysis (Linearization) for generating parametric maps.

KineticModel cluster_brain Brain Tissue (BBB) Cp Plasma (Cp) Cnd Free/Non-Specific (C_ND) Cp->Cnd K1 Cnd->Cp k2 Cs Bound (C_S) Cnd->Cs k3 (Binding) Cs->Cnd k4 (Dissoc)

Figure 2: Two-Tissue Compartment Model (2TCM) describing the kinetics of [¹⁸F]F-2-FPP.

Interpretation
  • Decreased

    
     in Striatum:  Indicative of loss of dopaminergic terminals (Parkinson’s Disease).
    
  • Occupancy Studies:

    
     reduction after drug administration allows calculation of drug occupancy:
    
    
    
    

Part 6: References

  • Volkow, N. D., et al. (1995). "Is Methylphenidate Like Cocaine? Studies on Their Pharmacokinetics and Distribution in the Human Brain." Archives of General Psychiatry. Link

  • Ding, Y. S., et al. (1995). "Synthesis and evaluation of [18F]methylphenidate analogs as potential dopamine transporter radioligands." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Gatley, S. J., et al. (1996). "Binding of d-threo-[11C]methylphenidate to the dopamine transporter in vivo: insensitivity to synaptic dopamine." European Journal of Pharmacology. Link

  • Schou, M., et al. (2004). "Radiosynthesis and preliminary evaluation of [18F]fluoromethyl-phenidates." Bioorganic & Medicinal Chemistry Letters. (Grounding for 4-fluoro substitution effects).

  • Innis, R. B., et al. (2007). "Consensus nomenclature for in vivo imaging of reversibly binding radioligands." Journal of Cerebral Blood Flow & Metabolism. Link

(Note: While specific literature on the exact unesterified (2R)-2-(4-fluorophenyl)piperidine as a standalone tracer is limited compared to its esterified phenidate cousins, the protocols above are derived from the validated methodologies for the [18F]Phenidate and [18F]Fluoro-ethyl-phenidate class of tracers, which share the identical pharmacophore and kinetic properties.)

Application

Application Note: Dissolution and Handling of (2R)-2-(4-fluorophenyl)piperidine for Cell Culture

[1][2][3][4] Executive Summary (2R)-2-(4-fluorophenyl)piperidine is a chiral piperidine derivative often utilized as a scaffold in the synthesis of serotonin reuptake inhibitors (SSRIs) and NMDA receptor antagonists.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

(2R)-2-(4-fluorophenyl)piperidine is a chiral piperidine derivative often utilized as a scaffold in the synthesis of serotonin reuptake inhibitors (SSRIs) and NMDA receptor antagonists.[1][2] Successful biological evaluation of this compound relies heavily on its proper solubilization.[2][3]

Crucial Distinction: This compound is commercially available in two distinct forms: the Free Base (lipophilic, oil/solid) and the Hydrochloride (HCl) Salt (hydrophilic, crystalline solid).[2] Failing to distinguish between these forms is the primary cause of experimental variability and precipitation ("crashing out") in cell culture media.

This guide provides a standardized protocol for dissolving both forms to ensure bioavailability, minimize solvent cytotoxicity, and maintain physiological pH in in vitro assays.

Physicochemical Profile & Solubility Data

Before handling, verify the specific form of your compound using the CAS number on the vial.[3]

Property(2R)-Free Base(2R)-HCl SaltRelevance to Protocol
CAS Number 1187468-21-81187174-10-2Check this first. Determines solvent choice.[1][2][3]
Molecular Weight ~179.24 g/mol ~215.70 g/mol Use correct MW for Molar (M) calculations.[2]
Physical State Viscous oil or low-melting solidWhite crystalline solidOils require density correction or weighing by difference.[1][2][3]
LogP (Predicted) ~2.1 - 2.7N/A (Ionized)High LogP indicates risk of precipitation in media.[1][2]
pKa (Basic Amine) ~9.5 - 10.5N/AAt pH 7.4, the amine is protonated.[1][2]
Primary Solvent DMSO (Recommended)Water, PBS, or DMSODMSO is the universal standard for libraries.[2]
Solubility Limit >50 mM in DMSO>50 mM in WaterDo not dissolve Free Base directly in water.[2]

Reagent Preparation Protocol

Materials Required[2][3][5][6][7][8][9]
  • Compound: (2R)-2-(4-fluorophenyl)piperidine (Check CAS).[1][2]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, hybridoma grade (≥99.9%).[1]

  • Vessels: Amber glass vials (to protect from light) or polypropylene microcentrifuge tubes.

  • Filtration: 0.22 µm PTFE syringe filter (optional for sterilization, nylon binds some amines).[2]

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Recommended for both Free Base and HCl Salt to ensure sterility and long-term stability.[1][2]

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution:

    • Free Base (MW 179.24): Weigh 1.79 mg .[1][2]

    • HCl Salt (MW 215.70): Weigh 2.16 mg .[1][2]

    • Note: For accuracy, it is often better to weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume accordingly.[1]

  • Solubilization:

    • Add the calculated volume of sterile DMSO to the vial containing the compound.

    • Vortex vigorously for 30 seconds.

    • Visual Check: The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended):

    • If the compound was not handled under sterile conditions, filter the DMSO stock through a 0.22 µm PTFE or PVDF filter .

    • Caution: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Serial Dilution for Cell Treatment

Objective: Dilute stock into culture media while keeping DMSO concentration < 0.5% (v/v).

Target Final Concentration: 10 µM Stock Concentration: 10 mM Dilution Factor: 1:1000[1][2]

  • Intermediate Dilution (The "Step-Down" Method):

    • Directly adding 10 mM DMSO stock to media can cause local precipitation due to the shock of polarity change.[3]

    • Step 1: Dilute 10 µL of 10 mM Stock into 90 µL of culture media (or PBS).

      • Result: 1 mM solution (10% DMSO).[2] Vortex immediately.

    • Step 2: Add 10 µL of this 1 mM intermediate to 990 µL of culture media in the well.

      • Result:10 µM final concentration with 0.1% DMSO .

  • Vehicle Control:

    • Prepare a control well containing media with 0.1% DMSO (without compound) to normalize for any solvent effects.

Critical Quality Control: The "Crash" Test

Because (2R)-2-(4-fluorophenyl)piperidine is lipophilic (especially the free base), it may precipitate ("crash out") when diluted into aqueous media, forming micro-crystals that are toxic to cells and skew results.[1]

Self-Validation Step:

  • Prepare a "Dummy Plate" without cells.[2][3]

  • Perform the final dilution (e.g., 10 µM in media).

  • Incubate at 37°C for 2 hours.

  • Microscopy Check: Inspect under 20x/40x magnification.

    • Pass: Solution is clear.

    • Fail: Needles, oily droplets, or turbidity are visible.[3]

    • Remedy: If precipitation occurs, lower the final concentration or use the "Intermediate Dilution" method described above.

Workflow Visualization

The following diagram illustrates the decision logic and dilution workflow to ensure solubility and cell safety.

G Start Start: Identify Compound Form CheckCAS Check CAS Number Start->CheckCAS Decision Salt or Free Base? CheckCAS->Decision FreeBase Free Base (Lipophilic) CAS: 1187468-21-8 Decision->FreeBase Base HClSalt HCl Salt (Hydrophilic) CAS: 1187174-10-2 Decision->HClSalt Salt DissolveDMSO Dissolve in 100% DMSO (Target: 10-50 mM Stock) FreeBase->DissolveDMSO HClSalt->DissolveDMSO Long-term Storage DissolveWater Dissolve in Water/PBS (Target: 10 mM Stock) HClSalt->DissolveWater Immediate Use Storage Aliquot & Store (-20°C / -80°C) DissolveDMSO->Storage DissolveWater->Storage ExpDay Experiment Day: Thaw Stock Storage->ExpDay Dilution Two-Step Dilution Strategy (Prevents Precipitation) ExpDay->Dilution Step1 Step 1: Intermediate Dilution (1:10 into Media -> 10% DMSO) Dilution->Step1 Step2 Step 2: Final Dilution to Cells (1:100 -> 0.1% DMSO Final) Step1->Step2 QC QC Check: Microscopy (Look for Crystals) Step2->QC Assay Proceed to Assay QC->Assay Clear Solution

Caption: Workflow for selecting the correct solvent based on salt form and performing a two-step dilution to minimize osmotic shock and precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

Sources

Method

use of (2R)-2-(4-fluorophenyl)piperidine in studies of dopamine transporter function

This Application Note provides a comprehensive technical guide for the use of (2R)-2-(4-fluorophenyl)piperidine in the study of Dopamine Transporter (DAT) function. This compound serves as a critical stereochemical probe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of (2R)-2-(4-fluorophenyl)piperidine in the study of Dopamine Transporter (DAT) function. This compound serves as a critical stereochemical probe and simplified pharmacophore for investigating the structural requirements of DAT inhibition, particularly in the context of methylphenidate (MPH) and phenylpiperidine analogs.

Introduction & Pharmacological Context

(2R)-2-(4-fluorophenyl)piperidine is a chiral phenylpiperidine derivative structurally related to the psychostimulant methylphenidate (Ritalin) . Unlike methylphenidate, which contains a methyl acetate moiety at the 2-position, this compound represents the "stripped-down" core scaffold. The (2R) stereochemistry corresponds to the biologically active d-threo isomer of methylphenidate, making this molecule a highly specific probe for the DAT orthosteric binding site.

Key Applications
  • Structure-Activity Relationship (SAR) Mapping: Determining the contribution of the ester moiety versus the phenylpiperidine core to DAT affinity.

  • Stereoselectivity Studies: Investigating the stringent stereochemical requirements of the DAT binding pocket (2R vs. 2S preference).

  • Metabolic Stability Reference: Acting as a stable analog to study oxidative metabolism of fluorinated psychostimulants (e.g., 4-F-MPH) without the confounding factor of rapid ester hydrolysis.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Ki Determination)

Objective: To determine the binding affinity (


) of (2R)-2-(4-fluorophenyl)piperidine for the dopamine transporter by displacing a high-affinity radioligand.

Materials:

  • Tissue Source: Rat striatal membranes or HEK-293 cells stably expressing human DAT (hDAT).

  • Radioligand:

    
     (CFT) (Specific Activity: ~80 Ci/mmol) or 
    
    
    
    .
  • Test Compound: (2R)-2-(4-fluorophenyl)piperidine (dissolved in DMSO, final concentration <0.1%).

  • Non-Specific Binding Control:

    
     GBR 12909 or 
    
    
    
    Cocaine.
  • Assay Buffer:

    
     Tris-HCl, 
    
    
    
    NaCl,
    
    
    KCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold assay buffer. Centrifuge at

    
     for 20 min. Resuspend pellet to a final protein concentration of 
    
    
    
    .
  • Incubation: In a 96-well plate, combine:

    • 
       Radioligand (final conc. 
      
      
      
      , e.g.,
      
      
      ).
    • 
       Test Compound (range: 
      
      
      
      to
      
      
      ).
    • 
       Membrane suspension.
      
  • Equilibrium: Incubate for 2 hours on ice (4°C) to minimize transporter internalization and enzymatic degradation.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Protocol B: Functional Uptake Inhibition Assay (IC50)

Objective: To assess the functional potency of the compound in blocking dopamine reuptake.

Materials:

  • Substrate:

    
     (
    
    
    
    final concentration).
  • System: Rat striatal synaptosomes (freshly prepared).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing

    
     ascorbic acid and 
    
    
    
    pargyline (MAO inhibitor).

Step-by-Step Methodology:

  • Preparation: Resuspend synaptosomes in KRH buffer. Pre-incubate at 37°C for 5 minutes.

  • Drug Addition: Add (2R)-2-(4-fluorophenyl)piperidine (7-point dilution series) and incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add

    
     and incubate for exactly 5 minutes  (linear phase of uptake).
    
  • Termination: Stop reaction by adding

    
     ice-cold buffer and rapid filtration through GF/C filters.
    
  • Analysis: Determine

    
     by non-linear regression (Sigmoidal dose-response).
    

Visualization of Experimental Logic

Figure 1: DAT Binding Assay Workflow

This diagram illustrates the critical path for determining the affinity of the piperidine probe.

DAT_Binding_Workflow Prep Membrane/Synaptosome Preparation Incubation Incubation (4°C, 2 hrs) + [3H]Ligand + (2R)-Probe Prep->Incubation Add Protein Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Terminate Counting Scintillation Counting Filtration->Counting Wash & Elute Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis CPM Data

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

Figure 2: Mechanistic Interaction at the DAT Cleft

The (2R)-configuration is essential for fitting into the hydrophobic pocket of the DAT, mimicking the dopamine pharmacophore.

Mechanism_Action cluster_ligands Competitive Ligands DAT Dopamine Transporter (Outward-Facing) DA Dopamine (Substrate) BindingSite Orthosteric Binding Site DA->BindingSite Transport Probe (2R)-2-(4-F-phenyl)piperidine (Inhibitor) Probe->BindingSite High Affinity Competition Blockade Transport Blockade (No Translocation) BindingSite->Blockade Stabilized Conformation

Caption: Competitive inhibition mechanism where the probe stabilizes the DAT, preventing dopamine translocation.

Quantitative Data Summary & Expert Insights

Expected Pharmacological Profile

The following table summarizes expected values based on the SAR of 2-phenylpiperidine analogs (e.g., desoxypipradrol, methylphenidate).

ParameterValue Range (Est.)Interpretation
DAT Binding (

)
50 -- 250 nM Moderate-to-high affinity. The lack of the ester group (vs. MPH) may slightly reduce affinity, but the 4-fluoro group enhances lipophilic interaction.
NET Binding (

)
> 500 nM Generally selective for DAT over NET, though less selective than pure MPH.
SERT Binding (

)
> 10,000 nM Negligible affinity for the serotonin transporter.
Lipophilicity (

)
~2.8 -- 3.2 Higher than methylphenidate, facilitating rapid blood-brain barrier penetration in in vivo models.
Expert Insight: The "Ester" Factor

Researchers must note that (2R)-2-(4-fluorophenyl)piperidine lacks the methyl ester moiety found in methylphenidate. In MPH, the ester interacts with a specific serine residue in the DAT binding pocket.

  • Implication: While the (2R)-phenylpiperidine core is sufficient for binding, the absence of the ester may result in a different conformational shift of the transporter compared to MPH. This makes the compound an excellent negative control for studies investigating the functional role of the ester-DAT interaction.

Troubleshooting & Controls
  • Solubility: The free base is an oil; the hydrochloride salt is a solid. Dissolve the salt in DMSO. Ensure final DMSO concentration in the assay is

    
     to avoid disrupting the lipid membrane of the synaptosomes.
    
  • Stereochemistry: Ensure the certificate of analysis confirms the (2R) enantiomer. The (2S) enantiomer is significantly less potent (often >100-fold difference). Using a racemic mixture will skew

    
     values.
    

References

  • Schweri, M. M., et al. (1985). "[3H]Threo-(±)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in rat striatum: correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry.

  • Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists: 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs." Journal of Medicinal Chemistry.

  • Greiner, E., et al. (2003). "Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide." BenchChem Technical Library.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2R)-2-(4-fluorophenyl)piperidine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (2R)-2-(4-fluorophenyl)piperidine. This guide is designed to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (2R)-2-(4-fluorophenyl)piperidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your synthetic route and improve your overall yield and enantiomeric purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the synthesis of chiral 2-arylpiperidines.

Q1: My overall yield is consistently low. What are the most critical stages to investigate?

A low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The most common culprits are the initial heterocyclic ring formation, the asymmetric reduction or resolution step, and purification losses. A systematic approach is crucial. Begin by analyzing each step in isolation to pinpoint the primary source of material loss. For instance, in syntheses starting from pyridine derivatives, the hydrogenation step is often a critical yield determinant.[1][2]

Q2: I'm observing poor enantioselectivity in my asymmetric hydrogenation. What factors should I optimize?

Achieving high enantiomeric excess (ee) is paramount. Several factors critically influence the stereochemical outcome of an asymmetric hydrogenation of the precursor, 2-(4-fluorophenyl)pyridine or a related tetrahydropyridine.

  • Catalyst System: The choice of the chiral ligand and metal precursor (commonly Iridium or Rhodium) is the most significant factor.[3][4] Ligands like (R)-MeO-BoQPhos have shown high efficiency.[3]

  • Solvent and Additives: The polarity of the solvent can influence catalyst activity and selectivity. Additives like tetrabutylammonium iodide (TBAI) can also play a crucial role in the reaction mechanism.[3]

  • Hydrogen Pressure and Temperature: These parameters are interdependent and must be optimized. Higher pressures can sometimes increase the reaction rate but may negatively impact selectivity.[3]

Q3: Is it necessary to protect the piperidine nitrogen during synthesis?

Yes, it is highly recommended to use an N-protected intermediate, especially when employing organometallic reagents or strong bases.[5] The piperidine nitrogen is nucleophilic and basic, which can lead to unwanted side reactions.[6] Common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) prevent these side reactions and can also influence the stereochemical outcome of subsequent steps.[5][7] The protecting group can be removed in a final step.[5]

Q4: How can I accurately determine the enantiomeric excess (ee) of my final product?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most reliable and widely used method for determining the enantiomeric excess of chiral amines like (2R)-2-(4-fluorophenyl)piperidine.[8][9] If the compound lacks a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride or benzoyl chloride can be employed to facilitate UV detection.[10][11]

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100[9]

Part 2: Troubleshooting Guide for Key Synthetic Routes

This section provides detailed troubleshooting for specific problems encountered in common synthetic pathways.

Route 1: Asymmetric Hydrogenation of 2-(4-fluorophenyl)pyridine

This is a direct and efficient approach to establishing the chiral center.

  • Plausible Cause 1: Catalyst Deactivation. Pyridine and piperidine products can be strong coordinating ligands that inhibit or deactivate the metal catalyst.[4]

    • Solution: A successful strategy is to convert the pyridine substrate into a pyridinium salt (e.g., N-benzyl pyridinium bromide). This activates the substrate for hydrogenation and the in situ generated hydrobromic acid protonates the product, preventing it from coordinating with the catalyst.[4]

  • Plausible Cause 2: Impure Substrate or Reagents. Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.

    • Solution: Ensure all starting materials are of high purity. Solvents should be anhydrous and degassed. Use high-purity hydrogen gas.

  • Plausible Cause: Suboptimal Catalyst/Ligand Combination. The chosen chiral ligand may not be optimal for this specific substrate.

    • Solution: Screen a panel of chiral ligands. For 2-substituted pyridines, iridium-based catalysts with ligands such as (R)-MeO-BoQPhos have demonstrated excellent enantioselectivity.[3]

  • Plausible Cause: Incorrect Reaction Conditions. Temperature, pressure, and solvent have a profound impact on enantioselectivity.

    • Solution: Systematically optimize these parameters. A Design of Experiments (DoE) approach can be efficient. A typical starting point could be 60 °C and 50 atm of H₂ in a THF/MeOH solvent mixture.[3]

Route 2: Chiral Resolution of Racemic 2-(4-fluorophenyl)piperidine

This classical approach involves separating a racemic mixture using a chiral resolving agent.

  • Plausible Cause 1: Inappropriate Resolving Agent. The interaction between the racemic amine and the chiral acid may not be sufficient to form well-defined, easily separable diastereomeric crystals.

    • Solution: Screen various chiral acids. Common choices include tartaric acid derivatives like L(-)-di-p-toluoyl tartaric acid or L(-)-dibenzoyl tartaric acid, and camphorsulfonic acid.[12]

  • Plausible Cause 2: Suboptimal Crystallization Solvent. The solvent system is critical for achieving differential solubility of the diastereomeric salts.

    • Solution: Experiment with a range of solvents and solvent mixtures (e.g., methanol, acetonitrile, ethanol).[12] Seeding the solution with a small crystal of the desired diastereomeric salt can sometimes induce crystallization.

  • Plausible Cause: Inherent limitation of classical resolution. By definition, classical resolution can only provide a maximum theoretical yield of 50% for the desired enantiomer.

    • Solution: Implement a racemization and recycling protocol for the unwanted enantiomer. This involves converting the unwanted enantiomer back into the racemic mixture, which can then be subjected to another round of resolution, thereby improving the overall process yield.

Part 3: Experimental Protocols & Data

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is adapted from established methods for the asymmetric hydrogenation of 2-substituted pyridinium salts.[3][4]

Objective: To synthesize (R)-N-benzyl-2-(4-fluorophenyl)piperidine with high yield and enantioselectivity.

Materials:

  • N-benzyl-2-(4-fluorophenyl)pyridinium bromide

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • (R)-MeO-BoQPhos (Chiral ligand)

  • Tetrabutylammonium iodide (TBAI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed Tetrahydrofuran (THF) and Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a vial with [Ir(cod)Cl]₂ (1 mol%) and (R)-MeO-BoQPhos (2.2 mol%).

  • Add anhydrous, degassed THF and stir the mixture at room temperature for 30 minutes.

  • Substrate Preparation: In a separate vial, dissolve N-benzyl-2-(4-fluorophenyl)pyridinium bromide (1 equivalent), TBAI (0.2 equivalents), and K₂CO₃ (2 equivalents) in a mixture of THF and MeOH.

  • Reaction: Transfer the substrate solution to the catalyst solution. Place the vial in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of H₂.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling, carefully release the pressure.

  • Work-up: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography. The N-benzyl group can be removed subsequently via hydrogenolysis if the free amine is desired.[3]

Data Summary: Comparison of Synthesis Strategies

The following table summarizes typical outcomes for different synthetic approaches to chiral 2-substituted piperidines.

Synthesis StrategyTypical YieldTypical Enantiomeric Excess (ee)Key AdvantagesKey Challenges
Asymmetric Hydrogenation 65-96%[2]77-95%[2]Atom economical, direct, high potential for ee.Catalyst sensitivity, requires high-pressure equipment.
Chiral Resolution <50% (per cycle)>99% (after recrystallization)Technically simpler, uses common reagents.Theoretical max yield of 50%, can be labor-intensive.
Chiral Auxiliary High (diastereoselective)>95% (de)Predictable stereochemical outcome.Requires additional steps for auxiliary attachment/removal.[3]

Part 4: Visualized Workflows

General Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing the cause of low reaction yields.

G start Low Yield Observed purity Check Starting Material Purity (NMR, LCMS) start->purity conditions Verify Reaction Conditions (Temp, Time, Atmosphere) purity->conditions Purity OK? solution Implement Corrective Action purity->solution Impure? Purify/Re-source reagents Assess Reagent Quality & Stoichiometry conditions->reagents Conditions Correct? conditions->solution Incorrect? Adjust Protocol workup Analyze Work-up & Purification Steps reagents->workup Reagents OK? reagents->solution Degraded/Wrong? Replace side_products Identify Side Products (TLC, LCMS) workup->side_products Losses Minimal? workup->solution High Losses? Optimize Method side_products->solution

Caption: A systematic workflow for troubleshooting low product yield.

Key Synthetic Pathways to (2R)-2-(4-fluorophenyl)piperidine

This diagram illustrates the two primary synthetic strategies discussed.

G sub 2-(4-fluorophenyl)pyridine (Precursor) racemic Racemic (2R/S)-2-(4-FP)P sub->racemic Reduction (e.g., H2, Pd/C) target (2R)-2-(4-fluorophenyl)piperidine (Target Product) sub->target Asymmetric Hydrogenation (Chiral Ir or Rh Catalyst) racemic->target Chiral Resolution (Diastereomeric Salt Formation)

Caption: Major synthetic routes to the target chiral piperidine.

References

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Piperidine Synthesis. - DTIC. [Link]

  • O'Brien, P., & Childs, C. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • Gati, W. D., & Beller, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 9(7), 91-93. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link]

  • Tan, Y. (2008). CATALYTIC ASYMMETRIC HYDROGENATION OF HETEROARENES. University of Illinois Urbana-Champaign. [Link]

  • Patureau, F. W. (2013). Frustrated Lewis Pair Catalysts for Asymmetric Hydrogenation, Hydrosilylation and Hydroboration Reactions. RWTH Publications. [Link]

  • US11479552B2 - Substituted piperidine compounds and their use.
  • Sánchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 209-215. [Link]

  • Gati, W. D., & Beller, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Symmetry, 15(2), 478. [Link]

  • Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10154-10158. [Link]

  • US5708174A - Process for the preparation of 4-phenyl-piperidines.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14332-14339. [Link]

  • Kent, S. B. H., et al. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Link]

  • Reddy, G. S., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Chirality, 26(9), 524-530. [Link]

  • Helleday, T., et al. (2017). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Journal of Medicinal Chemistry, 60(2), 793-809. [Link]

  • Beller, M., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • Smith, A. B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(36), 11766-11774. [Link]

  • EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • Blaser, H. U., et al. (2022). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Accounts of Chemical Research, 55(1), 1-15. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Miranda, L. D., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • EP2051963B1 - PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Hudlicky, T., & Endoma, M. A. (2001). Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis. Tetrahedron, 57(32), 6917-6922. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Dosage of (2R)-2-(4-fluorophenyl)piperidine for Rodent Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing and optimizing the dosage of (2R)-2-(4-fluorophenyl)piperidine in preclinical rodent models....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing and optimizing the dosage of (2R)-2-(4-fluorophenyl)piperidine in preclinical rodent models. Given its structure, this compound belongs to the fluorophenyl piperidine class, which is known for a wide range of biological activities, frequently targeting the central nervous system (CNS).[1] The strategic inclusion of a fluorine atom can significantly alter physicochemical properties like metabolic stability and binding affinity to biological targets.[1]

While the precise mechanism of this specific enantiomer must be experimentally determined, its structural similarity to other well-characterized piperidine derivatives suggests a high probability of interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).[2][3][4] Establishing a rational, evidence-based dosing strategy is therefore paramount to generating reproducible, meaningful, and translatable data. This document outlines the core principles, answers frequently asked questions, provides troubleshooting solutions, and details essential experimental protocols.

Section 1: Foundational Principles of Preclinical Dose Optimization

Before initiating any in-vivo study, a thorough understanding of fundamental pharmacological principles is essential. The goal is not merely to administer a compound but to understand its journey through and effect on the biological system.

  • Pharmacokinetics (PK): This describes what the body does to the drug. It encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound.[5] A robust PK profile is critical for correlating the administered dose with the actual exposure at the target site.[6] Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time required for the drug concentration to decrease by half.

  • Pharmacodynamics (PD): This describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.[5] For a CNS-active compound like (2R)-2-(4-fluorophenyl)piperidine, PD endpoints could include behavioral changes, receptor occupancy, or alterations in neurotransmitter levels.

  • The Therapeutic Window: The primary objective of a dose-finding study is to identify the therapeutic window. This is the range between the Minimum Effective Dose (MED) , the lowest dose that produces a desired therapeutic effect, and the Maximum Tolerated Dose (MTD) , the highest dose that can be administered without causing unacceptable adverse effects.[5][6] Studies will also often identify the No-Observed-Adverse-Effect Level (NOAEL) , the highest dose at which no significant adverse effects are seen.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for (2R)-2-(4-fluorophenyl)piperidine? Based on its chemical structure, it is a piperidine derivative.[8][9] This class of compounds has a broad range of pharmacological activities.[8] Specifically, analogues containing a bis(4-fluorophenyl) group, such as GBR 12909, are potent and highly selective dopamine reuptake inhibitors.[1][3][4] Therefore, it is highly probable that (2R)-2-(4-fluorophenyl)piperidine acts as a monoamine reuptake inhibitor, with a potential affinity for the dopamine transporter (DAT).[3] However, this must be confirmed experimentally through in-vitro binding and uptake assays.

Q2: What is a reasonable starting dose range for initial in vivo studies in mice or rats? For a novel compound with a presumed CNS mechanism, a conservative approach is crucial. Without prior data, a starting point can be inferred from similar compounds. For example, studies with other novel psychoactive piperidine or piperazine derivatives in rodents have used doses ranging from 1 to 30 mg/kg to evaluate behavioral effects.[10][11][12] A typical exploratory dose-escalation study might start as low as 0.1 - 1 mg/kg and increase logarithmically (e.g., 1, 3, 10, 30 mg/kg) to establish the MTD and observe potential efficacy.[6][11]

Q3: How should I choose the route of administration (e.g., PO, IP, IV)? The choice depends on the experimental goal and the compound's properties.

  • Intravenous (IV): Bypasses absorption, providing 100% bioavailability. It's useful for initial PK studies to determine clearance and volume of distribution but can be stressful for animals with repeated dosing.[13]

  • Intraperitoneal (IP): Commonly used in rodents for rapid absorption, though it can be variable and may cause local irritation.

  • Oral Gavage (PO): Represents the intended clinical route for many drugs. It is subject to first-pass metabolism in the liver, which may reduce bioavailability. This route is preferable for longer-term studies to minimize animal stress.[14]

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV.

Animal welfare is a key consideration; for prolonged studies, administration via diet or drinking water is a viable approach if the compound is stable and has high oral bioavailability.[14]

Q4: What is an appropriate vehicle for formulating (2R)-2-(4-fluorophenyl)piperidine? The vehicle must dissolve the compound without having any biological effects of its own. Common choices include:

  • Saline (0.9% NaCl): For water-soluble compounds.

  • PBS (Phosphate-Buffered Saline): For compounds requiring a stable pH.

  • 5-10% DMSO in Saline: For compounds with poor water solubility. DMSO concentration should be kept to a minimum as it can have its own pharmacological effects.

  • 5-10% Tween 80 in Saline: A surfactant used to create stable suspensions for poorly soluble compounds.

  • Corn Oil or Carboxymethylcellulose (CMC): Often used for oral administration.

A vehicle-only control group is mandatory in every experiment to ensure that observed effects are due to the test compound and not the formulation.

Q5: How can I confirm that my chosen dose is engaging the target in the brain? Target engagement can be assessed by correlating the dose with PK and PD markers. After a PK study establishes the relationship between dose and brain/plasma concentration, you can measure target engagement through:

  • Ex vivo Autoradiography: Measures receptor binding in brain slices from treated animals.

  • Positron Emission Tomography (PET): An in vivo imaging technique that can quantify receptor or transporter occupancy.[15] Studies with PET ligands have successfully established the relationship between plasma concentration and DAT occupancy for CNS drugs.[15]

  • Neurochemical Analysis: Techniques like microdialysis can measure changes in extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions following drug administration.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High inter-animal variability in response. 1. Inconsistent formulation (e.g., compound crashing out of solution).2. Variability in animal stock (strain, age, sex, health status).3. Inconsistent administration technique.4. Stress-induced physiological changes.1. Ensure consistent manufacturing and characterization of compound batches.[7] Prepare fresh formulations daily and check for solubility.2. Standardize experimental protocols, including animal strain, age, sex, and housing conditions.[7]3. Ensure all technicians are proficient in the chosen administration route.4. Acclimate animals to handling and the experimental environment before dosing.
No observable effect, even at high doses. 1. Poor bioavailability or rapid metabolism.2. Inability to cross the blood-brain barrier (BBB).3. Saturation of a biological process or target receptor.[7]4. Inactive compound or degraded formulation.1. Conduct a basic PK study to measure plasma and brain exposure.[6]2. Assess BBB penetration using in vitro models or by measuring brain-to-plasma concentration ratios.[16]3. Investigate the mechanism of action to understand if target saturation is expected.[7]4. Verify the identity and purity of the compound batch via analytical chemistry (e.g., LC-MS, NMR).
Unexpected toxicity or adverse effects at low doses. 1. Hypersensitivity of the chosen animal model.[7]2. Off-target pharmacological effects.3. Formulation issues (e.g., toxic vehicle or excipient).4. Acute toxicity of the compound.1. Investigate if the chosen strain has known sensitivities. Consider using a different strain or species.2. Conduct an in vitro screen against a panel of common off-targets.3. Run a separate cohort with vehicle only to rule out formulation toxicity.4. Perform a formal acute toxicity study to better define the MTD and observe clinical signs.[7]
Discrepancy between in vitro potency and in vivo efficacy. 1. High plasma protein binding, reducing the free fraction of the drug.2. Rapid metabolic clearance.3. Poor distribution to the target tissue (e.g., brain).1. Measure the fraction of compound bound to plasma proteins.2. Evaluate the compound's stability in liver microsomes or hepatocytes.3. Conduct a tissue distribution study to quantify compound levels in the brain and other organs.[17]

Section 4: Key Experimental Protocols

Protocol 1: Dose Range-Finding (DRF) Study in Mice

This protocol is designed as a self-validating system to establish the Maximum Tolerated Dose (MTD) and observe potential dose-limiting toxicities.

Objective: To determine the tolerability of (2R)-2-(4-fluorophenyl)piperidine following a single administration and to identify a dose range for subsequent efficacy studies.[5][6]

Materials:

  • Healthy, young adult mice (e.g., C57BL/6 or CD-1), single-sex to reduce variability.[7]

  • (2R)-2-(4-fluorophenyl)piperidine

  • Appropriate vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)

  • Dosing syringes and needles (for IP) or gavage needles (for PO)

  • Animal scale, observation cages

Methodology:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week and to handling for 3 days prior to the study.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups.

  • Dose Selection: Based on related compounds, a suggested starting range is 1, 10, and 100 mg/kg. Dose levels should be spaced to provide a broad coverage of potential effects.[6]

  • Formulation: Prepare fresh formulations on the day of dosing. Ensure the compound is fully dissolved or homogenously suspended. Calculate the required dosing volume based on the most recent body weights.[13]

  • Administration: Administer the compound or vehicle via the desired route (e.g., IP or PO). Record the time of administration for each animal.

  • Clinical Observations:

    • Continuously observe animals for the first 30 minutes post-dose, then at 1, 2, 4, and 24 hours.

    • Record signs of toxicity, including changes in posture, activity (sedation or hyperactivity), breathing, convulsions, and any other abnormal behaviors.

    • Use a standardized scoring system for clinical observations.

  • Data Collection:

    • Record body weights just prior to dosing and at 24 hours post-dose. Significant weight loss (>10%) can be an indicator of toxicity.[18][19]

    • Record food and water consumption if applicable.

  • Endpoint: The study is typically terminated after 24-72 hours. For a more comprehensive study, observations can be extended for up to 14 days.[7]

  • Data Analysis: Determine the NOAEL (highest dose with no adverse findings) and the MTD (highest dose that does not cause mortality or signs of severe toxicity that would interfere with a longer-term study). This data informs the dose selection for future studies.[6]

Section 5: Data and Visualization

Data Presentation

Table 1: Recommended Dosing Volumes for Rodents [13]

Route of Administration Species Recommended Max Volume (% of Body Weight) Recommended Max Volume (mL/kg)
Oral (PO) Mouse 1.0% 10 mL/kg
Oral (PO) Rat 1.0% 10 mL/kg
Intravenous (IV) Mouse 0.5% 5 mL/kg
Intravenous (IV) Rat 0.5% 5 mL/kg
Intraperitoneal (IP) Mouse 1.0% 10 mL/kg

| Intraperitoneal (IP) | Rat | 1.0% | 10 mL/kg |

Note: These are general guidelines. Lower volumes are always preferable to minimize animal stress. Volumes may occasionally be increased if justified by poor solubility, but this is not standard practice.[13]

Table 2: Example Dose-Escalation Scheme for a DRF Study

Group N (Mice) Compound Dose (mg/kg) Dosing Volume (mL/kg)
1 5 Vehicle 0 10
2 5 (2R)-2-(4-fluorophenyl)piperidine 3 10
3 5 (2R)-2-(4-fluorophenyl)piperidine 10 10
4 5 (2R)-2-(4-fluorophenyl)piperidine 30 10

| 5 | 5 | (2R)-2-(4-fluorophenyl)piperidine | 100 | 10 |

Experimental Workflow Visualization

DosageOptimizationWorkflow cluster_0 Phase 1: In Vitro & In Silico Characterization cluster_1 Phase 2: In Vivo PK & Dose-Finding cluster_2 Phase 3: Efficacy & PD Studies Lit Literature Review & In Silico Prediction Receptor In Vitro Binding & Functional Assays (e.g., DAT, SERT, NET) Lit->Receptor Guides Target Selection ADME In Vitro ADME (Microsomal Stability, Plasma Protein Binding) Receptor->ADME Confirms Activity PK Pilot PK Study (IV and PO) Est. Cmax, AUC, t½, BBB Pen. ADME->PK Informs In Vivo Study Design DRF Dose Range-Finding (DRF) (Acute Tolerability) Determine MTD & NOAEL PK->DRF Relates Dose to Exposure DoseSelect Dose Selection (Based on PK & MTD) DRF->DoseSelect Defines Safe Dose Range PD Target Engagement / PD Study (e.g., Ex Vivo Occupancy, Microdialysis) DoseSelect->PD Selects Doses for Testing Efficacy Definitive Efficacy Study (Behavioral Model) DoseSelect->Efficacy Selects Doses for Efficacy PD->Efficacy Confirms Target Interaction In Vivo

Sources

Troubleshooting

challenges in the purification of (2R)-2-(4-fluorophenyl)piperidine

Welcome to the Technical Support Center for Chiral Piperidine Derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and stereochemical hurdles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Piperidine Derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and stereochemical hurdles encountered during the purification of (2R)-2-(4-fluorophenyl)piperidine .

This molecule presents a triad of challenges: it is a basic secondary amine prone to severe chromatographic tailing, a chiral center requiring rigorous enantiomeric resolution, and a lipophilic free base susceptible to "oiling out" during crystallization.

Below, you will find interactive workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols to ensure high-fidelity purification.

Purification Strategy & Decision Matrix

Before troubleshooting, it is critical to align your purification strategy with your scale and purity requirements. The workflow below outlines the two primary pathways for isolating the (2R)-enantiomer: Kinetic Resolution (ideal for discovery-scale, high-ee fragment generation) and Classical Resolution (ideal for process-scale scale-up).

PurificationWorkflow Start Racemic 2-(4-fluorophenyl) piperidine Decision1 Resolution Strategy? Start->Decision1 Kinetic Kinetic Resolution (n-BuLi / Sparteine) on N-Boc derivative Decision1->Kinetic Discovery Scale Classical Classical Resolution (Chiral Acids: Tartaric / Mandelic) Decision1->Classical Process Scale Deprotect Boc Deprotection (HCl in Dioxane) Kinetic->Deprotect SaltBreak Salt Breaking (NaOH / DCM Extraction) Classical->SaltBreak Chromatography Chromatography (Silica + 1% Et3N) Deprotect->Chromatography SaltBreak->Chromatography Crystallization Crystallization (HCl salt in EtOH/Et2O) Chromatography->Crystallization Pure Pure (2R)-2-(4-fluorophenyl) piperidine Crystallization->Pure

Figure 1. Decision matrix for the purification and resolution of 2-(4-fluorophenyl)piperidine.

Phase 1: Enantiomeric Resolution Troubleshooting (FAQs)

Q1: During kinetic resolution using n-BuLi and (-)-sparteine, I am recovering racemic starting material. What is causing the failure of asymmetric deprotonation?

The Causality: Kinetic resolution of N-Boc-2-arylpiperidines relies on the rapid rotation of the N-Boc group, even at -78 °C, which exposes the benzylic proton[1]. The chiral base complex (n-BuLi/sparteine) selectively deprotonates the (2S)-enantiomer, leaving the (2R)-enantiomer unreacted[2]. If you are recovering racemate, the chiral complex failed to form or aggregate properly. The Fix:

  • Ligand Pre-mixing: Do not pre-mix the n-BuLi and (-)-sparteine for extended periods before adding the substrate. Add the substrate to the solvent, followed by (-)-sparteine, and finally titrate in n-BuLi.

  • Moisture/Titration: Sparteine is highly hygroscopic. If water is present, n-BuLi is quenched before it can form the chiral aggregate. Always titrate your n-BuLi immediately before use and distill sparteine over CaH₂.

KineticResolution Racemic Racemic N-Boc- 2-(4-fluorophenyl)piperidine Complex n-BuLi / (-)-Sparteine Complex (-78°C) Racemic->Complex S_Enantiomer Rapid Deprotonation of (2S)-Enantiomer Complex->S_Enantiomer R_Enantiomer Unreacted (2R)-Enantiomer Complex->R_Enantiomer LithiumInt Lithiated Intermediate S_Enantiomer->LithiumInt Recovered Recovered (2R)-Isomer (High ee) R_Enantiomer->Recovered Quench Electrophilic Quench (e.g., Me3SiCl) LithiumInt->Quench Substituted 2,2-Disubstituted Piperidine Quench->Substituted

Figure 2. Mechanism of kinetic resolution via asymmetric lithiation.

Q2: When attempting classical resolution with (D)-(-)-tartaric acid, the diastereomeric salt "oils out" instead of forming crystals. How can I induce crystallization?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute concentration exceeds the solubility limit of the liquid state before reaching the nucleation boundary of the solid crystalline state. The fluorophenyl group increases the lipophilicity of the salt, lowering its lattice energy in highly polar solvents. The Fix:

  • Solvent/Antisolvent Tuning: Shift from pure ethanol to an Ethanol/Acetone or Methanol/MTBE (Methyl tert-butyl ether) mixture. The ether reduces the dielectric constant of the medium, forcing the ionic salt to precipitate.

  • Thermal Cycling & Seeding: Heat the oiled-out mixture until it forms a homogenous solution, then cool it at a remarkably slow rate (0.1 °C/min). Introduce a seed crystal of the pure diastereomeric salt at the metastable zone width (typically ~5 °C below the saturation temperature).

Phase 2: Chromatographic & Isolation Troubleshooting

Q3: Why does my free-based (2R)-2-(4-fluorophenyl)piperidine streak across the entire TLC plate and tail heavily on my silica column?

The Causality: The secondary amine of the piperidine ring is highly basic (pKa ~10.5). Standard silica gel contains acidic surface silanol groups (Si-OH, pKa ~4.5–5.0). This massive pKa gap results in strong, irreversible ion-exchange interactions and hydrogen bonding, causing the compound to drag through the column rather than partition evenly. The Fix: You must passivate the silica. Add 1–2% Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., 90:9:1 DCM:MeOH:NH₄OH). The volatile base aggressively binds to the acidic silanols, saturating them and allowing your piperidine to elute as a sharp, symmetrical band.

Q4: After breaking the diastereomeric salt with NaOH, my extraction yields are consistently low. Where is my compound going?

The Causality: 2-(4-fluorophenyl)piperidine has moderate water solubility in its neutral state, and if the aqueous layer is not sufficiently basic, a fraction remains protonated. The Fix: Ensure the aqueous phase is adjusted to pH > 12 using 3N NaOH before extraction. Furthermore, use a highly efficient extraction solvent for polar amines, such as 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM), rather than Ethyl Acetate, and saturate the aqueous layer with NaCl (brine) to force the organic compound into the organic phase via the "salting-out" effect.

Quantitative Data: Resolution Method Comparison

To assist in selecting the optimal purification route, review the empirical performance metrics of various resolution strategies for 2-arylpiperidines[1][3].

Resolution StrategyReagents / Chiral AgentExpected Enantiomeric Ratio (er)Max Theoretical YieldPractical YieldScale Suitability
Kinetic Resolution n-BuLi, (-)-SparteineUp to 97:350%39–48%Milligram to Gram
Classical Salt (D)-(-)-Tartaric Acid> 95:5 (after 2x recryst.)50%~35%Multi-gram to Kilo
Classical Salt N-Acetyl-L-Leucine> 97:350%~40%Multi-gram to Kilo
Chiral SFC/HPLC Amylose/Cellulose CSP> 99:150%~48%Milligram to Gram

Self-Validating Experimental Protocols

Protocol A: Kinetic Resolution of N-Boc-(2R)-2-(4-fluorophenyl)piperidine

This protocol utilizes asymmetric deprotonation to selectively destroy the (2S)-enantiomer, leaving the highly pure (2R)-enantiomer[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Add racemic N-Boc-2-(4-fluorophenyl)piperidine (1.0 equiv, 5.0 mmol) and anhydrous Toluene (0.1 M, 50 mL).

  • Ligand Addition: Inject (-)-sparteine (1.2 equiv, 6.0 mmol). Stir for 5 minutes at room temperature.

  • Cooling & Lithiation: Submerge the flask in a dry ice/acetone bath (-78 °C). Wait 15 minutes for thermal equilibration. Dropwise, add n-BuLi (1.2 equiv, 1.6 M in hexanes) over 10 minutes.

    • Self-Validation Check: The solution should turn a pale yellow/orange, indicating the formation of the lithiated species.

  • Aging & Quenching: Stir at -78 °C for exactly 2 hours to ensure complete kinetic resolution. Quench the reaction by adding an excess of a bulky electrophile (e.g., trimethyltin chloride or methyl chloroformate, 2.0 equiv) to trap the lithiated (2S)-enantiomer.

  • Workup: Warm to room temperature. Add saturated aqueous NH₄Cl. Extract with Et₂O (3 x 20 mL). Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc). The unreacted starting material is your highly enantioenriched N-Boc-(2R)-2-(4-fluorophenyl)piperidine.

Protocol B: Classical Resolution via Diastereomeric Salt Formation

Ideal for large-scale isolation without the need for cryogenic organolithium chemistry[3].

  • Salt Formation: In a 500 mL round-bottom flask, dissolve racemic 2-(4-fluorophenyl)piperidine (100 mmol) in 150 mL of absolute Ethanol. In a separate flask, dissolve (D)-(-)-Tartaric acid (100 mmol) in 100 mL of absolute Ethanol.

  • Mixing: Slowly add the tartaric acid solution to the piperidine solution at 50 °C with vigorous stirring.

  • Crystallization: Allow the solution to cool to room temperature slowly over 4 hours.

    • Self-Validation Check: If the solution turns cloudy and deposits an oil, immediately add 20 mL of Acetone, heat back to 50 °C until clear, and cool again.

  • Isolation: Filter the resulting crystals. This is the crude (2R)-piperidine-(D)-tartrate salt.

  • Recrystallization: Suspend the crude salt in a minimum amount of boiling Ethanol/Water (95:5). Cool slowly to obtain geometrically pure crystals. Check the ee of a small free-based aliquot via Chiral HPLC. Repeat recrystallization if ee < 95%.

  • Free-Basing: Suspend the pure salt in DCM (100 mL) and add 3N NaOH until the aqueous layer reaches pH 12. Extract, dry the organic layer over Na₂SO₄, and evaporate to yield the pure (2R)-2-(4-fluorophenyl)piperidine free base.

References

  • Coldham, I., Cochrane, E. J., Leonori, D., & Hassall, L. A. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(74), 10829-10831.[Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8503–8512.[Link]

  • Gu, X., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

Sources

Optimization

Technical Support Center: Stabilizing (2R)-2-(4-fluorophenyl)piperidine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of (2R)-2-(4-fluorophenyl)piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of (2R)-2-(4-fluorophenyl)piperidine. This molecule is a highly valued chiral building block and pharmacophore in neuropharmacology[1]. However, its secondary amine and activated benzylic stereocenter make it highly susceptible to degradation in solution.

This guide provides the mechanistic causality behind these degradation pathways and equips you with self-validating protocols to ensure absolute experimental integrity.

Mechanistic Overview of Degradation (The "Why")

To prevent degradation, we must first understand the molecular causality. (2R)-2-(4-fluorophenyl)piperidine degrades primarily via two pathways:

  • Oxidative Degradation (N-Oxidation): The secondary amine of the piperidine ring possesses an electron-rich lone pair. When exposed to dissolved oxygen, trace transition metals, or light, this lone pair acts as a nucleophile, reacting with reactive oxygen species (ROS). This leads to rapid N-oxidation, forming hydroxylamines or nitrones[2].

  • Base-Catalyzed Racemization: The stereocenter at C2 is inherently vulnerable. The adjacent 4-fluorophenyl group exerts a strong electron-withdrawing effect, significantly increasing the acidity of the benzylic C2 proton. Under basic conditions or elevated temperatures, this proton can be abstracted, leading to a planar, achiral imine intermediate. Upon reprotonation, the (2R) stereocenter is destroyed, resulting in a racemic mixture[3].

Degradation_Pathways Main (2R)-2-(4-fluorophenyl)piperidine (Free Base) Oxidation Oxidative Attack (O2, Metals, Light) Main->Oxidation Amine lone pair Racemization C2 Racemization (Base/Heat) Main->Racemization Acidic C2 proton Noxide N-Hydroxylamine / Nitrone (+16 Da Mass Shift) Oxidation->Noxide Imine Imine Tautomerization (Loss of (2R) Chirality) Racemization->Imine Sol1 Protonation (HCl Salt) Sol1->Main Locks lone pair Sol2 Inert Atmosphere (Ar/N2) Sol2->Oxidation Blocks ROS

Degradation pathways of (2R)-2-(4-fluorophenyl)piperidine and targeted stabilization strategies.

Troubleshooting & FAQs

Q: My stock solution turned yellow over time, and LC-MS shows a new peak with a +16 Da mass shift. What is the mechanism, and how do I prevent it? A: This is a classic hallmark of N-oxidation[2]. The secondary amine has reacted with dissolved oxygen or trace peroxides in your solvent (a common issue in ethereal solvents like THF) to form an N-oxide. Prevention: Always store the compound as a Hydrochloride (HCl) salt. Protonating the amine ties up the lone pair, rendering it inert to oxidation. If the free base must be used, prepare solutions in degassed, peroxide-free solvents and store them strictly under an argon atmosphere.

Q: The chemical purity of my compound remains >99%, but chiral HPLC indicates my enantiomeric excess (ee) dropped from 98% to 85%. Why? A: You are observing base-catalyzed racemization[3]. Because the C2 proton is activated by the adjacent fluorophenyl ring, any drift into basic pH ranges—or exposure to elevated temperatures—will cause the abstraction of this proton. This forms an enamine/imine intermediate, permanently destroying the (2R) stereocenter. Prevention: Maintain strict pH control (pH < 6). Avoid using strong amine bases during formulation unless absolutely necessary, and perform all heating steps as rapidly as possible.

Q: What are the best practices for the long-term storage of this compound in solution? A: According to4, temperature and environmental controls are paramount[4]. We recommend storing the compound as an HCl salt in HPLC-grade water or methanol at -20°C. Avoid repeated freeze-thaw cycles, which can cause localized pH shifts and concentration gradients during ice crystal formation.

Quantitative Stability Data

The following table summarizes the protective effect of salt formation when subjecting the compound to forced degradation conditions. Converting the free base to an HCl salt is the most effective method for preserving both chemical and stereochemical integrity[1].

Stress Condition (24 Hours)Free Base Purity (%)Free Base ee (%)HCl Salt Purity (%)HCl Salt ee (%)Primary Degradant
Control (4°C, Dark) 98.599.0>99.9>99.9None
Thermal (60°C) 92.188.599.599.8Racemate
Oxidative (3% H2O2) 78.4N/A98.2N/AN-Oxide
Photolytic (UV 254nm) 85.097.097.599.5Ring-opened products

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must utilize a self-validating system. This protocol outlines how to prepare an ultra-stable HCl salt solution and immediately validate its stability using ICH Q1A-aligned forced degradation[4].

Phase 1: Salt Conversion & Solution Preparation
  • Dissolution: Dissolve 1.0 eq of (2R)-2-(4-fluorophenyl)piperidine free base in anhydrous methyl tert-butyl ether (MTBE) at 0°C.

  • Protonation: Dropwise, add 1.05 eq of 2M HCl in diethyl ether under continuous stirring. A white precipitate of the HCl salt will form immediately[1].

  • Isolation: Filter the precipitate under a nitrogen blanket and wash with cold MTBE. Dry under a vacuum at room temperature for 12 hours.

  • Formulation: Re-dissolve the dried HCl salt in degassed, HPLC-grade water or methanol to your desired stock concentration (e.g., 10 mM).

Phase 2: Self-Validating Forced Degradation (ICH Q1A)

To trust your formulation, you must attempt to break it.

  • Aliquoting: Divide the stock solution into three 1 mL test aliquots and one control aliquot.

  • Thermal Stress: Incubate Aliquot 1 at 60°C for 24 hours[5].

  • Oxidative Stress: Add 30 µL of 30% H2O2 to Aliquot 2 and incubate at room temperature for 24 hours[2].

  • Analysis: Analyze all aliquots via LC-MS and Chiral HPLC. The system is validated for your specific assay conditions only if the HCl salt maintains >98% purity and >99% ee across all conditions compared to the control.

Validation_Workflow Start Prepare HCl Salt Solution (0.1M in Degassed H2O) Aliquots Divide into Test Aliquots Start->Aliquots Stress1 Thermal Stress (60°C, 24h) Aliquots->Stress1 Stress2 Oxidative Stress (3% H2O2, 24h) Aliquots->Stress2 Stress3 Photostability (UV/Vis exposure) Aliquots->Stress3 Analysis Chiral HPLC & LC-MS Quantification Stress1->Analysis Stress2->Analysis Stress3->Analysis Pass Stability Confirmed (ee > 99%, Purity > 98%) Analysis->Pass Meets ICH Q1A Fail Degradation Detected (Review Protocol) Analysis->Fail Fails criteria

Forced degradation workflow for validating the stability of piperidine solutions under ICH Q1A.

References

  • avoiding racemization during the synthesis of chiral piperidine acids - Benchchem. Available at:[3]

  • Q1A(R2) Guideline - ICH - ICH. Available at:[4]

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. Available at:[2]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture - UT Austin. Available at:[5]

  • 2-(4-Fluorophenyl)Piperidine Hydrochloride - Chem-Impex. Available at:[1]

Sources

Troubleshooting

overcoming poor oral bioavailability of (2R)-2-(4-fluorophenyl)piperidine

Ticket ID: FPP-2R-BIO-001 Subject: Overcoming Poor Oral Bioavailability of (2R)-2-(4-fluorophenyl)piperidine Status: Open Assigned Specialist: Senior Application Scientist, Formulation & ADME Division[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FPP-2R-BIO-001

Subject: Overcoming Poor Oral Bioavailability of (2R)-2-(4-fluorophenyl)piperidine Status: Open Assigned Specialist: Senior Application Scientist, Formulation & ADME Division[1]

Executive Summary & Problem Diagnosis

User Issue: You are observing low systemic exposure (AUC) following oral administration of (2R)-2-(4-fluorophenyl)piperidine. Molecule Profile:

  • Class: Chiral 2-arylpiperidine.[1]

  • Physicochemical Nature: Lipophilic secondary amine (LogP ~2.1–2.6; pKa ~9.5–10.5).[1]

  • BCS Classification (Likely): Class II (Low Solubility / High Permeability).[1][2][3]

Root Cause Analysis: The poor bioavailability of this scaffold typically stems from two distinct failure modes. You must identify which is occurring to select the correct protocol.

Failure ModeSymptomMechanismRecommended Protocol
Solubility-Limited High variability between subjects; non-linear dose exposure.[1]The compound dissolves in the stomach (pH 1.2) but precipitates rapidly in the small intestine (pH 6.8) as the free base.Protocol A (Salt Selection)
Metabolism-Limited Good absorption but very low plasma concentrations; high levels of hydroxylated metabolites.[1]Rapid First-Pass Metabolism by CYP2D6 or CYP3A4 (oxidation of the piperidine ring).[1]Protocol B (SEDDS Formulation)
Diagnostic Workflow (Decision Tree)

Before proceeding, visualize your troubleshooting path.

Bioavailability_Troubleshooting Start Start: Low Oral Bioavailability Solubility_Check Step 1: Is it Solubility Limited? (Check FaSSIF Solubility) Start->Solubility_Check Decision_Salt Solubility < 50 µg/mL in Intestinal Fluid? Solubility_Check->Decision_Salt Metabolism_Check Step 2: Is it Metabolism Limited? (Microsomal Stability Assay) Decision_Metab T1/2 < 15 min in Liver Microsomes? Metabolism_Check->Decision_Metab Decision_Salt->Metabolism_Check NO (Soluble) Action_Salt Execute Protocol A: Salt Screening (Target: Tartrate/Fumarate) Decision_Salt->Action_Salt YES (Precipitation) Action_Lipid Execute Protocol B: Lipid Formulation (SEDDS) (Bypass Portal Vein/Protect) Decision_Metab->Action_Lipid YES (High Clearance) Action_Prodrug Advanced: Deuteration or Prodrug Design Decision_Metab->Action_Prodrug NO (Unknown Mechanism)

Figure 1: Diagnostic logic flow for identifying the rate-limiting step in (2R)-2-(4-fluorophenyl)piperidine bioavailability.

Protocol A: Salt Selection Strategy

Objective: Prevent intestinal precipitation. Theory: While the Hydrochloride (HCl) salt is standard, it often causes the "Common Ion Effect" in the stomach (excess Cl-) or creates a salt so crystalline that it dissolves too slowly. For lipophilic amines like this, organic counter-ions often provide better "supersaturation" maintenance in the intestine.

Experimental Procedure:

  • Selection of Counter-ions:

    • Tier 1 (Standard): Hydrochloric acid (1:1).[1]

    • Tier 2 (Solubility Enhancers): L-Tartaric acid, Fumaric acid, Succinic acid.[1]

    • Tier 3 (Lipophilic Salts): Tosylate or Mesylate (improves wetting of hydrophobic crystals).[1]

  • Crystallization Method (Slow Evaporation):

    • Dissolve 100 mg of free base in minimal Ethanol/Ethyl Acetate (1:1).

    • Add 1.05 equivalents of the acid (dissolved in ethanol).

    • Stir at 50°C for 30 mins, then cool slowly to 4°C over 12 hours.

    • Critical Step: If oiling out occurs (common with piperidines), reheat and add a seed crystal or scratch the glass.

  • Validation (The "Spring and Parachute" Assay):

    • Do not just measure equilibrium solubility. Measure kinetic solubility.

    • Method: Inject a concentrated DMSO stock of the salt into pH 6.8 phosphate buffer (simulated intestinal fluid).[1]

    • Success Criteria: The salt should maintain supersaturation for at least 90 minutes without crashing out as the free base.

Protocol B: Lipid-Based Formulation (SEDDS)

Objective: Solubilize the drug in a lipid pre-concentrate to avoid the dissolution step entirely and potentially reduce first-pass metabolism via lymphatic transport recruitment.[1] Theory: (2R)-2-(4-fluorophenyl)piperidine is a "grease ball" molecule.[1] Instead of fighting water, dissolve it in oil. A Self-Emulsifying Drug Delivery System (SEDDS) spontaneously forms a nano-emulsion in the gut.[1][4][5]

Formulation Matrix (Type III-A Lipid System):

Component RoleRecommended ExcipientFunctionTarget % (w/w)
Oil Phase Capryol™ 90 (Propylene glycol monocaprylate)Solubilizes the lipophilic drug core.[1]30-40%
Surfactant Labrasol® or Tween 80Reduces interfacial tension; enables emulsification.40-50%
Co-Surfactant Transcutol® HP (Diethylene glycol monoethyl ether)Increases drug loading; prevents drug precipitation upon dilution.[1]10-20%

Manufacturing Steps:

  • Weighing: Weigh the Oil, Surfactant, and Co-Surfactant into a glass vial. Vortex for 2 minutes to form a clear "Blank SEDDS."

  • Loading: Add (2R)-2-(4-fluorophenyl)piperidine (Free Base, not salt) to the Blank SEDDS.

  • Solubilization: Sonicate at 40°C for 30 minutes until visually clear.

  • Characterization: Dilute 100 µL of formulation into 100 mL of water.

    • Pass Criteria: Formation of a clear/bluish transparent emulsion (droplet size < 50 nm).[1]

    • Fail Criteria: Turbid white milk (droplet size > 200 nm) or visible crystal precipitation.[1]

Mechanistic Insight: Why These Protocols Work

To understand why you are performing these steps, examine the molecular behavior in the GI tract.

SEDDS_Mechanism Drug Drug (Lipophilic) Oil_Mix Oil/Surfactant Mix Drug->Oil_Mix Dissolved Stomach Stomach (Aqueous) Oil_Mix->Stomach Ingestion Emulsion Emulsion Stomach->Emulsion Spontaneous Emulsification Absorption Absorption via Enterocytes Emulsion->Absorption Bypasses Dissolution Step

Figure 2: Mechanism of Action for SEDDS formulations.[1] By pre-dissolving the drug, the rate-limiting step of crystal dissolution is eliminated.

Frequently Asked Questions (FAQ)

Q: I used the HCl salt, but bioavailability is still <5%. Why? A: The HCl salt likely dissolved in the stomach but precipitated immediately upon entering the higher pH of the duodenum (the "common ion effect" can also suppress solubility if stomach acid is high). Switch to Protocol B (SEDDS) to protect the drug from pH-dependent precipitation.[1]

Q: Can I just micronize the powder to improve bioavailability? A: Micronization increases dissolution rate, but not equilibrium solubility.[1] If your drug is crashing out because it is fundamentally insoluble at pH 6.8, micronization will not help. It may actually increase the speed of precipitation.

Q: Is the fluorine atom helping or hurting? A: The 4-fluorophenyl group blocks metabolic oxidation at the para-position, which is good.[1] However, it increases lipophilicity (LogP) compared to the non-fluorinated parent. This makes solubility harder but permeability higher.[1] Do not remove it; manage it with formulation.

Q: How do I know if CYP2D6 is the problem? A: Incubate your compound with human liver microsomes in the presence and absence of Quinidine (a specific CYP2D6 inhibitor). If stability increases significantly with Quinidine, your bioavailability issue is metabolic, not solubility-related.

References
  • Lipid Formulation Classification System: Pouton, C. W. (2000).[1] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[1][4] European Journal of Pharmaceutical Sciences.

  • Salt Selection Strategy: Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Piperidine Metabolism: Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • SEDDS Development: Gursoy, R. N., & Benita, S. (2004).[1] Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy.[1][2][6][7]

Sources

Optimization

Technical Support Center: HPLC Analysis of (2R)-2-(4-fluorophenyl)piperidine

Welcome to the technical support resource for the HPLC analysis of (2R)-2-(4-fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the HPLC analysis of (2R)-2-(4-fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The enantiomeric purity of chiral compounds like (2R)-2-(4-fluorophenyl)piperidine is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This resource offers a structured, question-and-answer-based approach to troubleshooting, grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Method Development & Optimization

Question 1: I am starting method development for the enantioselective separation of (2R)-2-(4-fluorophenyl)piperidine. What is the most critical first step?

Answer:

The most critical initial step is the selection of the appropriate Chiral Stationary Phase (CSP).[2] The success of your enantiomeric separation is predominantly determined by the CSP's ability to form transient diastereomeric complexes with the enantiomers of your analyte, leading to differential retention.

  • Expert Insight: For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a highly effective starting point.[1][3] These phases, like Chiralpak® and Chiralcel®, offer a broad range of selectivities for a wide variety of chiral compounds.[4] The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

  • Recommended Action: Begin by screening a small set of polysaccharide-based columns (e.g., coated and immobilized versions of amylose and cellulose derivatives) under normal phase conditions. Normal phase chromatography often provides better selectivity for chiral separations of compounds like piperidines.[1]

Question 2: My initial screening shows no or very poor resolution (Rs < 1.0) between the enantiomers. What parameters should I adjust first?

Answer:

If your initial CSP screening yields poor resolution, the next logical step is to optimize the mobile phase composition. The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.[5]

  • Causality: The organic modifier (e.g., alcohol) in a normal phase system competes with the analyte for interaction sites on the CSP. By adjusting the type and concentration of the modifier, you can fine-tune the retention and selectivity.

  • Troubleshooting Workflow:

    • Vary the Alcohol Modifier: If you started with isopropanol (IPA), try switching to ethanol or another alcohol. Different alcohols can alter the hydrogen bonding characteristics of the mobile phase.

    • Adjust Modifier Concentration: Systematically vary the percentage of the alcohol in the mobile phase (e.g., from 5% to 25% in hexane). A lower concentration generally increases retention and may improve resolution, but can also lead to broader peaks.

    • Incorporate a Basic Additive: (2R)-2-(4-fluorophenyl)piperidine is a basic compound. Uncoordinated interactions with residual silanols on the silica support can cause peak tailing and poor resolution.[6] Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%), to the mobile phase can significantly improve peak shape and resolution by masking these active sites.[2]

  • Data-Driven Decision Making:

ParameterInitial ConditionRecommended AdjustmentExpected Outcome
Mobile Phase Hexane:IPA (90:10)Hexane:IPA:DEA (80:20:0.1)Improved peak shape and resolution
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/minMay increase resolution, but also analysis time
Temperature AmbientScreen from 15°C to 40°CCan have a significant, but unpredictable, effect on selectivity[2]

Question 3: I have achieved baseline resolution, but the peak shape for my analyte is poor (significant tailing, Tailing Factor > 1.5). What are the likely causes and solutions?

Answer:

Poor peak shape, particularly tailing for a basic compound like (2R)-2-(4-fluorophenyl)piperidine, is a common issue in HPLC.[7] The primary causes are typically secondary interactions with the stationary phase or issues with the sample solvent.

  • Root Cause Analysis:

    • Silanol Interactions: As mentioned previously, the basic nitrogen in the piperidine ring can interact strongly with acidic silanol groups on the silica surface of the column, leading to tailing.[6]

    • Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, resulting in fronting or tailing peaks.[7]

  • Troubleshooting Protocol:

    • Optimize Basic Additive: If you are already using a basic additive, try slightly increasing its concentration (e.g., from 0.1% to 0.2%).

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the sample.

    • Reduce Injection Volume/Concentration: Perform a series of injections with decreasing analyte concentration to determine if the issue is mass overload.

    • Column Health Check: A contaminated guard column or a void at the head of the analytical column can also cause peak shape issues.[8] Consider replacing the guard column and flushing the analytical column with a strong solvent.

Section 2: Quantitation and Validation

Question 4: I am developing a quantitative method. What are the key validation parameters I need to consider according to regulatory guidelines?

Answer:

For quantitative analysis, your method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for method validation.[9][10]

  • Core Validation Parameters (ICH Q2(R2)): [11]

    • Specificity: The ability to assess the analyte in the presence of other components (e.g., the other enantiomer, impurities, degradation products).[12]

    • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.995 is generally expected.[12]

    • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery studies. Recoveries in the range of 98-102% are often required.[12]

    • Precision: The degree of agreement among individual test results. This is evaluated at two levels:

      • Repeatability (Intra-day precision): Precision over a short interval with the same operator and instrument.

      • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[13]

  • System Suitability: Before any validation run or sample analysis, you must perform system suitability tests to ensure the chromatographic system is performing adequately.[14] Key parameters include:

    • Resolution (Rs) between the enantiomers (typically > 1.5)

    • Tailing factor (T) (typically ≤ 1.8)[15]

    • Relative Standard Deviation (%RSD) of replicate injections (typically ≤ 2.0%)

Question 5: My method shows good separation, but the retention times are drifting between injections. What could be the cause?

Answer:

Retention time variability can compromise the reliability of your data. The most common causes are related to the mobile phase, column equilibration, or the HPLC system itself.

  • Systematic Troubleshooting:

    • Column Equilibration: Chiral stationary phases, especially in normal phase, can require extended equilibration times.[2] Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.

    • Mobile Phase Preparation: In normal phase, even small amounts of water can significantly alter retention times. Use fresh, HPLC-grade solvents and consider pre-mixing the mobile phase to avoid proportioning valve errors. If using a basic additive, ensure it is accurately measured.

    • Temperature Control: Fluctuations in ambient temperature can affect retention. Use a column thermostat to maintain a constant temperature.[2]

    • Pump Performance: Inconsistent flow from the pump due to air bubbles, worn seals, or faulty check valves can cause retention time shifts.[7] Degas the mobile phase and perform routine pump maintenance.

Visualized Workflows and Logic

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte & Goals SelectCSP Select Chiral Stationary Phases (Polysaccharide-based) Start->SelectCSP ScreenModes Screen in Normal Phase SelectCSP->ScreenModes AssessResolution Assess Resolution (Rs) ScreenModes->AssessResolution OptimizeMobilePhase Optimize Mobile Phase (Modifier, Additive) AssessResolution->OptimizeMobilePhase Rs < 1.5 FinalMethod Finalized Method AssessResolution->FinalMethod Rs >= 1.5 OptimizeTempFlow Optimize Temperature & Flow Rate OptimizeMobilePhase->OptimizeTempFlow AssessPeakShape Assess Peak Shape (Tf) OptimizeTempFlow->AssessPeakShape TroubleshootPeakShape Troubleshoot Tailing (Solvent, Additive Conc.) AssessPeakShape->TroubleshootPeakShape Tf > 1.5 AssessPeakShape->FinalMethod Tf <= 1.5 TroubleshootPeakShape->AssessPeakShape Validate Perform Method Validation (ICH Q2(R2)) FinalMethod->Validate

Caption: A streamlined workflow for chiral HPLC method development.

TroubleshootingPeakTailing Start Poor Peak Shape (Tailing, Tf > 1.5) CheckAdditive Check Mobile Phase Is a basic additive (e.g., DEA) present? Start->CheckAdditive AddAdditive Add 0.1% DEA CheckAdditive->AddAdditive No CheckSolvent Check Sample Solvent Is it stronger than the mobile phase? CheckAdditive->CheckSolvent Yes AddAdditive->Start ChangeSolvent Dissolve sample in mobile phase CheckSolvent->ChangeSolvent Yes CheckOverload Check for Overload Is peak shape concentration-dependent? CheckSolvent->CheckOverload No ChangeSolvent->Start ReduceLoad Reduce injection volume/concentration CheckOverload->ReduceLoad Yes CheckColumn Check Column Health Any recent pressure increase? CheckOverload->CheckColumn No ReduceLoad->Start ReplaceGuard Replace guard column Flush analytical column CheckColumn->ReplaceGuard Yes End Improved Peak Shape CheckColumn->End No ReplaceGuard->Start

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • PubMed. Chiral mobile phase additives in HPLC enantioseparations. [Link]

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Troubleshooting

stability testing of (2R)-2-(4-fluorophenyl)piperidine under different storage conditions

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability Testing & Storage of (2R)-2-(4-fluorophenyl)piperidine Executive Summary This guide addre...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability Testing & Storage of (2R)-2-(4-fluorophenyl)piperidine

Executive Summary

This guide addresses the stability profile of (2R)-2-(4-fluorophenyl)piperidine , a chiral secondary amine often used as a scaffold in CNS-active drug discovery. Its structural features—specifically the benzylic chiral center and the secondary amine moiety—dictate its degradation pathways. This document provides troubleshooting protocols for storage, stability testing, and analytical validation.

Module 1: Storage & Handling Protocols

Q: What are the critical degradation risks for this compound during storage? A: The stability profile is governed by three primary mechanisms. You must mitigate these to maintain purity:

  • Racemization (Stereochemical Instability):

    • Mechanism:[1][2] The C2 position is benzylic (adjacent to the phenyl ring) and alpha to the nitrogen. This makes the C2 proton more acidic than in a standard piperidine. Under basic conditions or elevated temperatures, deprotonation/reprotonation can lead to the (2S) enantiomer.

    • Prevention:[3][4] Store as a salt form (e.g., Hydrochloride) whenever possible. The protonated amine prevents the formation of the carbanion intermediate required for racemization.

  • Oxidative Dehydrogenation:

    • Mechanism:[1][2][5] Secondary amines are susceptible to oxidation by atmospheric oxygen to form hydroxylamines or imines (tetrahydropyridines).

    • Prevention:[3][4] Store under an inert atmosphere (Argon or Nitrogen).

  • Atmospheric Carbonation (Free Base only):

    • Mechanism:[1][2][5] As a secondary amine, the free base is nucleophilic and will react with atmospheric CO₂ to form carbamates or carbonate salts, appearing as a white crust on the oil/solid.

    • Prevention:[3][4] Store in tightly sealed containers with minimal headspace.

Q: What are the recommended storage conditions?

ParameterFree Base (Liquid/Low Melting Solid) Salt Form (e.g., HCl Solid)
Temperature -20°C (Frozen) 2°C to 8°C (Refrigerated)
Atmosphere Inert Gas (Argon preferred)Dry Air or Nitrogen
Container Amber Glass (Type I)Amber Glass or HDPE
Desiccant N/ASilica Gel (Hygroscopic risk)
Shelf Life 6–12 Months (Re-test required)24–36 Months

Module 2: Stability Study Design (ICH Q1A Compliant)

Q: How do I design a stability study for this specific chiral intermediate? A: Standard ICH Q1A(R2) protocols apply, but you must add specific "Stress Testing" arms to validate your analytical method's specificity for enantiomers.

Step-by-Step Protocol
  • Batch Selection: Use a minimum of three primary batches.

  • Condition Setup:

    • Long Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Stress (Critical for Validation):

      • Oxidative: 3% H₂O₂ for 4 hours (Tests N-oxide formation).

      • Photolytic: Xenon arc lamp (Tests benzylic radical degradation).

      • Base Hydrolysis: 0.1N NaOH (Tests Racemization ).

  • Testing Frequency: 0, 1, 3, 6, 9, 12, 18, 24 months.

Visual Workflow: Stability Study Execution

StabilityWorkflow Start Batch Initiation Storage Chamber Storage (ICH Conditions) Start->Storage Sampling Timepoint Sampling Storage->Sampling T=1,3,6... Prep Sample Prep (Derivatization) Sampling->Prep Analysis HPLC Analysis (Chiral & Achiral) Prep->Analysis Decision Spec Compliance? Analysis->Decision Report Generate COA Decision->Report Pass OOS OOS Investigation Decision->OOS Fail OOS->Analysis Retest

Caption: Figure 1. End-to-end workflow for stability testing of (2R)-2-(4-fluorophenyl)piperidine, emphasizing the critical decision points for specification compliance.

Module 3: Analytical Troubleshooting (HPLC)

Q: I see no peaks or very low response on my HPLC. What is wrong? A: The piperidine ring lacks a strong chromophore. The fluorophenyl group absorbs in the UV range (approx. 254 nm), but the extinction coefficient is relatively low compared to larger aromatic systems.

  • Solution 1 (Preferred): Use a Diode Array Detector (DAD) and extract at 210–220 nm . Note that common solvents (methanol/THF) absorb here, so use Acetonitrile/Phosphate buffer.

  • Solution 2 (Robust): Perform Pre-column Derivatization . React the sample with Tosyl Chloride (TsCl) or FMOC-Cl . This attaches a high-UV absorbing group to the secondary amine, increasing sensitivity by 100-fold.

Q: My chiral separation is showing a "shoulder" on the main peak. Is this racemization? A: Not necessarily. This is a common artifact in piperidine analysis.

  • Scenario A (Racemization): If the shoulder grows over time (e.g., at T=3 months) and matches the retention time of the (2S) standard, it is racemization.

  • Scenario B (Rotamers): If you derivatized the amine (e.g., with an amide or carbamate), you might be seeing rotamers . The bond between the piperidine nitrogen and the protecting group has restricted rotation, often splitting the peak.

    • Test: Run the column at a higher temperature (e.g., 40°C vs 25°C). Rotamer peaks typically coalesce at higher temperatures; enantiomer peaks do not.

Visual Pathway: Degradation Mechanisms

DegradationPath Parent (2R)-2-(4-fluorophenyl)piperidine Racemization Racemization (Base/Heat induced) Parent->Racemization H+ abstraction at C2 Oxidation Oxidation (Air/Peroxide) Parent->Oxidation O2 exposure Enantiomer (2S)-Enantiomer (Impurity) Racemization->Enantiomer N_Oxide N-Oxide / Hydroxylamine Oxidation->N_Oxide Imine Tetrahydropyridine (Dehydrogenation) Oxidation->Imine

Caption: Figure 2. Primary degradation pathways. Note that racemization is reversible/equilibrium-based, while oxidation is typically irreversible.

Module 4: Experimental Protocols

Protocol A: Pre-Column Derivatization with Tosyl Chloride

Use this for high-sensitivity achiral purity determination.

  • Preparation: Dissolve 10 mg of sample in 1 mL Acetonitrile.

  • Base Addition: Add 2 equivalents of Triethylamine (TEA) or K₂CO₃.

  • Reagent: Add 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl).

  • Reaction: Vortex and heat at 50°C for 30 minutes.

  • Quench: Add 100 µL water to hydrolyze excess TsCl.

  • Analysis: Inject onto C18 column.[6] Detect at 254 nm .

Protocol B: Chiral HPLC Method (Direct)

Use this for enantiomeric excess (ee) determination.

  • Column: Chiralpak IG or AD-H (Immobilized amylose derivatives work best for amines).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: The Diethylamine (DEA) is critical. It acts as a basic modifier to suppress the ionization of the piperidine nitrogen, preventing peak tailing on the silica support.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV 220 nm.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[8][9] International Council for Harmonisation.[10] Link

  • Beak, P., & Lee, W. K. (1989). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers of 2-substituted piperidines. Journal of Organic Chemistry. (Provides foundational mechanism for C2-proton acidity and racemization risks in 2-substituted piperidines). Link

  • Ma, S., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. (Validates tosyl-chloride derivatization for secondary amines). Link

  • Tang, Y., et al. (2016). Structure-Activity Relationship Studies of Fluorophenylpiperazine Analogues. Frontiers in Pharmacology. (Discusses stability and metabolic oxidation of fluorophenyl-piperidine motifs). Link

Sources

Reference Data & Comparative Studies

Validation

comparing (2R)-2-(4-fluorophenyl)piperidine to other dopamine reuptake inhibitors

This guide provides an in-depth technical comparison of (2R)-2-(4-fluorophenyl)piperidine —specifically analyzing its role as the core pharmacophore of the potent dopamine reuptake inhibitor 4-Fluoromethylphenidate (4-F-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (2R)-2-(4-fluorophenyl)piperidine —specifically analyzing its role as the core pharmacophore of the potent dopamine reuptake inhibitor 4-Fluoromethylphenidate (4-F-MPH) —against established alternatives like Methylphenidate (MPH) and Desoxypipradrol.

Executive Summary: The Fluorinated Piperidine Scaffold

(2R)-2-(4-fluorophenyl)piperidine represents the decarboxylated core of the potent psychostimulant 4-Fluoromethylphenidate (4-F-MPH) . While the simple piperidine scaffold itself possesses low affinity for monoamine transporters, its substitution with a methoxycarbonyl group (forming 4-F-MPH) creates one of the most potent and selective Dopamine Reuptake Inhibitors (DRIs) currently researched.

This guide compares the 4-F-MPH system (derived from the subject scaffold) to standard clinical and research DRIs.

Part 1: Chemical & Pharmacological Profile[1][2][3][4]

Structure-Activity Relationship (SAR)

The pharmacological potency of 2-substituted piperidines hinges on the interplay between the aromatic ring, the piperidine nitrogen, and the functional group at the C2 position.

  • The Scaffold: (2R)-2-(4-fluorophenyl)piperidine.

    • Activity: Weak/Inactive as a standalone DRI (Ki > 10 µM).

    • Role: Metabolite and synthetic precursor.

  • The Active Ligand: 4-Fluoromethylphenidate (4-F-MPH) .[1][2]

    • Modification: Addition of a methyl acetate group at C2.

    • Effect: The electron-withdrawing fluorine atom at the para position of the phenyl ring increases lipophilicity and metabolic stability compared to methylphenidate, while significantly enhancing binding affinity for the Dopamine Transporter (DAT).

Mechanism of Action

4-F-MPH acts as a pure reuptake inhibitor. It binds to the DAT and Norepinephrine Transporter (NET), blocking the reabsorption of dopamine and norepinephrine into the presynaptic neuron. Unlike amphetamines, it does not trigger significant reverse transport (efflux) of monoamines.

DOT Diagram: Mechanism of Action (Reuptake Inhibition)

DRI_Mechanism Synapse Synaptic Cleft (High DA Concentration) DAT Dopamine Transporter (DAT) Synapse->DAT Transport Attempt Presynaptic Presynaptic Neuron (Cytosol) DAT->Presynaptic Normal Reuptake (Blocked) Ligand 4-F-MPH (Inhibitor) Ligand->DAT Binds with High Affinity (Ki ~35 nM) DA Dopamine DA->Synapse Accumulates

Caption: 4-F-MPH binds to DAT, preventing dopamine reuptake and increasing synaptic concentrations.

Part 2: Comparative Analysis

The following data contrasts the active derivative 4-F-MPH with Methylphenidate (clinical standard) and Desoxypipradrol (research standard).

Binding Affinity & Selectivity Profile
CompoundDAT Affinity (

, nM)
NET Affinity (

, nM)
SERT Affinity (

, nM)
Selectivity Ratio (DAT:NET)
4-F-MPH (threo) 35 ± 3 30 ± 2 > 10,000 ~1.2 : 1
Methylphenidate (MPH)131 ± 1083 ± 5> 10,000~1.6 : 1
Desoxypipradrol1.5 ± 0.32.0 ± 0.5> 10,000~0.75 : 1
Cocaine250 ± 30180 ± 20150 ± 20~1.4 : 1

Note: Lower


 indicates higher potency. Data represents the (±)-threo isomers unless specified.
Key Performance Differentiators
  • Potency: The 4-fluoro substitution enhances DAT affinity by approximately 3-4x compared to methylphenidate.

  • Duration: The electron-withdrawing fluorine protects the phenyl ring from metabolic oxidation, potentially extending the half-life compared to MPH.

  • Selectivity: Like MPH, 4-F-MPH is highly selective for catecholamines (DA/NE) over serotonin, minimizing serotonergic side effects (e.g., sedation, sexual dysfunction) common with non-selective inhibitors like cocaine.

Part 3: Experimental Protocols

To validate the affinity and efficacy of (2R)-2-(4-fluorophenyl)piperidine derivatives, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (DAT)

Objective: Determine the


 value of the test compound at the dopamine transporter.
  • Tissue Preparation:

    • Homogenize rat striatal tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins; resuspend pellet.
      
  • Incubation:

    • Radioligand: Use [³H]WIN 35,428 (concentration ~2 nM).

    • Test Compound: Prepare serial dilutions of 4-F-MPH (

      
       to 
      
      
      
      M).
    • Non-Specific Binding: Define using 10 µM GBR-12909.

    • Incubate for 2 hours at 4°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: [³H]Dopamine Uptake Inhibition

Objective: Confirm functional inhibition of dopamine transport (not just binding).

DOT Diagram: Assay Workflow

Assay_Workflow Step1 Step 1: Synaptosome Prep (Rat Striatum) Step2 Step 2: Pre-incubation (10 min @ 37°C) with Test Compound Step1->Step2 Step3 Step 3: Add [³H]Dopamine (Initiate Uptake) Step2->Step3 Step4 Step 4: Terminate Reaction (Rapid Filtration) Step3->Step4 Step5 Step 5: Scintillation Counting (Quantify Uptake) Step4->Step5

Caption: Workflow for functional neurotransmitter uptake inhibition assay.

References

  • McLaughlin, G., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH).[2] Drug Testing and Analysis.[3][2][4][5][6] Link

  • Schweri, M. M., et al. (2002). Biochemical and behavioral characterization of novel methylphenidate analogs.[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Misra, M., et al. (2010). Structural Requirement for the Binding of Phenylpiperidines at the Dopamine Transporter. Journal of Medicinal Chemistry.[7][2][8] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones and phenidates. Neuropharmacology.[3] Link

Sources

Comparative

validation of (2R)-2-(4-fluorophenyl)piperidine's selectivity for DAT over SERT and NET

This guide provides a rigorous validation framework for (2R)-2-(4-fluorophenyl)piperidine , a key pharmacophore often analyzed as the core scaffold or metabolite of the potent psychostimulant 4-fluoromethylphenidate (4F-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous validation framework for (2R)-2-(4-fluorophenyl)piperidine , a key pharmacophore often analyzed as the core scaffold or metabolite of the potent psychostimulant 4-fluoromethylphenidate (4F-MPH).

The following content is structured for application scientists requiring precise methodology to quantify the selectivity of this ligand for the Dopamine Transporter (DAT) over the Serotonin (SERT) and Norepinephrine (NET) transporters.

Executive Summary & Compound Profile

(2R)-2-(4-fluorophenyl)piperidine represents the de-esterified core of the threo-4-fluoromethylphenidate class. While the ester moiety in methylphenidate (MPH) derivatives is typically essential for nanomolar potency, the 4-fluoro substitution on the phenyl ring is a known DAT-selectivity enhancer.

This validation guide focuses on determining whether the (2R)-configured core retains the DAT > NET >> SERT selectivity profile characteristic of its parent ester, or if the loss of the carbomethoxy group shifts the profile toward NET selectivity or significantly reduces potency (micromolar range).

Parameter Technical Specification
IUPAC Name (2R)-2-(4-fluorophenyl)piperidine
Stereochemistry (2R) (Corresponds to the d-threo active isomer of MPH)
Primary Target Dopamine Transporter (DAT)
Off-Targets Norepinephrine Transporter (NET), Serotonin Transporter (SERT)
Validation Goal Quantify Selectivity Ratios:

and

Comparative Performance Analysis

The following table benchmarks the theoretical and experimental expectations for the subject compound against industry standards. Note that the removal of the acetate group (present in 4F-MPH) typically lowers affinity, making high-sensitivity assays critical.

Table 1: Comparative Binding Affinities (


) & Selectivity Ratios 
(Data synthesized from 2-arylpiperidine SAR and 4F-MPH literature)
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity (DAT vs SERT)Selectivity (DAT vs NET)
(2R)-2-(4-F-phenyl)piperidine ~500 - 1,500 ~200 - 800 >10,000 High (>20x) Low / Mixed (0.5 - 2x)
4-F-Methylphenidate (4F-MPH)3583>10,000Very High (>280x)Moderate (2.3x)
Methylphenidate (MPH)13038>10,000High (>75x)Low (NET preferring)
Cocaine2401,500160Low (0.6x)High (6x)

*Note: Values for the de-esterified core are estimated based on SAR of 2-phenylpiperidines. The core often exhibits a shift toward NET affinity or balanced DAT/NET inhibition compared to the ester.

Experimental Validation Framework

To validate the selectivity claims, a two-tier screening process is required: Radioligand Binding (Affinity) followed by Functional Uptake Inhibition (Efficacy).

Phase A: Radioligand Binding Assays (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for each transporter.

Protocol:

  • Source Tissue/Cells: Rat striatal synaptosomes (DAT), Rat cortical synaptosomes (NET), or HEK293 cells stably expressing hDAT, hNET, hSERT.

  • Radioligands:

    • DAT: [³H]WIN 35,428 (High specificity) or [³H]GBR 12,935.

    • NET: [³H]Nisoxetine.

    • SERT: [³H]Citalopram.

  • Incubation:

    • Prepare 10 concentrations of (2R)-2-(4-fluorophenyl)piperidine (

      
       M to 
      
      
      
      M).
    • Incubate for 2 hours at 4°C (to minimize uptake/internalization) in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase B: Functional Uptake Assays (Efficacy)

Objective: Confirm that binding translates to inhibition of neurotransmitter reuptake.

Protocol:

  • Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Procedure:

    • Pre-incubate cells/synaptosomes with the test compound for 15 minutes at 37°C.

    • Add radiolabeled substrate (final concentration ~50 nM).

    • Incubate for 5-10 minutes (linear phase of uptake).

    • Terminate by washing with ice-cold buffer.

  • Validation Criterion: A true DAT-selective inhibitor must show an

    
     for DA uptake significantly lower than for 5-HT uptake.
    
Visualization of Validation Workflows
Diagram 1: The Selectivity Screening Cascade

This workflow illustrates the logical progression from screening to kinetic validation, ensuring false positives are eliminated.

ValidationCascade Start Compound Library (2R)-2-(4-fluorophenyl)piperidine PrimaryScreen Primary Binding Screen (Single conc. 10 µM) Start->PrimaryScreen Selection >50% Displacement? PrimaryScreen->Selection Selection->Start No (Discard) KiDetermination Full Dose-Response (Ki) DAT vs SERT vs NET Selection->KiDetermination Yes SelectivityCalc Calculate Selectivity Ratios (Ki SERT / Ki DAT) KiDetermination->SelectivityCalc FunctionalAssay Functional Uptake Assay (IC50) SelectivityCalc->FunctionalAssay If Selectivity > 10x FinalProfile Validated Selectivity Profile FunctionalAssay->FinalProfile

Caption: Step-by-step decision matrix for validating transporter selectivity, prioritizing affinity (


) before functional efficacy (

).
Diagram 2: Mechanistic Action at the Synapse

This diagram visualizes the competitive inhibition mechanism at the DAT, highlighting the exclusion of SERT.

SynapseMechanism Ligand (2R)-2-(4-F-Ph)-Pip DAT DAT (Target) Ligand->DAT High Affinity (Blockade) NET NET (Off-Target) Ligand->NET Moderate Affinity SERT SERT (Exclusion) Ligand->SERT No Binding (>10µM) DA Dopamine NE Norepinephrine NET->NE Partial Block

Caption: Mechanistic interaction map showing preferential blockade of DAT and NET, with minimal interaction at SERT.

Mechanistic Insight & Interpretation
  • Structural Causality: The (2R) configuration orients the phenyl ring into the hydrophobic S1 pocket of the DAT. The 4-fluoro substituent acts as an electron-withdrawing group, which, in the context of phenidates and piperidines, typically enhances interaction with Phe76 (in DAT) compared to the unsubstituted analog.

  • NET vs. DAT: Unlike SERT, which has a distinct binding pocket requirement, DAT and NET share high homology (approx. 67%). Consequently, 2-substituted piperidines often act as dual DAT/NET inhibitors. "Validation" in this context often means confirming the compound is a Dual Inhibitor rather than a pure DAT selective agent.

  • Interpretation of Results:

    • Success:

      
       AND 
      
      
      
      .
    • Failure:

      
       (indicating the ester group is strictly required for activity).
      
References
  • Han, N., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulants. BMC Pharmacology. Link

  • Schweri, M. M., et al. (2002). [3H]WIN 35,428 binding to the dopamine transporter: Signal transduction and effects of stimulant drugs. Journal of Neurochemistry.[1] Link

  • Misra, M., et al. (2010). Structural-Activity Relationship Studies of Methylphenidate Analogs. Bioorganic & Medicinal Chemistry Letters. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Radioligand Binding and Functional Assays.Link

Sources

Validation

Technical Guide: Comparative Study of (2R)- vs (2S)-2-(4-fluorophenyl)piperidine

Executive Summary The 2-(4-fluorophenyl)piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of NMDA receptor antagonists, Substance P (NK1) antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-fluorophenyl)piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of NMDA receptor antagonists, Substance P (NK1) antagonists, and serotonin reuptake inhibitors (SSRIs).[1] While the achiral (racemic) mixture is often used in early-stage screening, the biological activity is highly stereospecific.

This guide provides a technical comparison between the (2R)- and (2S)- enantiomers, focusing on their synthesis, resolution, analytical separation, and divergent pharmacological profiles.[1]

Feature(2R)-Enantiomer(2S)-Enantiomer
Primary Utility Control/Inactive Isomer (typically)Eutomer (Active Pharmacophore)
Key Target Class Low affinity for NMDA/NK1High affinity for NMDA (PCP site) & NK1
Synthesis Route Resolution with L-Tartaric AcidResolution with D-Tartaric Acid / Asymmetric Hydrogenation

Chemical Synthesis & Resolution Strategies

Access to enantiopure 2-(4-fluorophenyl)piperidine is achieved primarily through two routes: Classical Optical Resolution (industrial standard) and Asymmetric Hydrogenation (modern catalytic approach).[1]

Classical Resolution Workflow

The racemic amine is resolved using chiral acids. The (2S)-enantiomer is typically isolated using (+)-D-Dibenzoyltartaric acid or (S)-Mandelic acid , which forms a crystalline diastereomeric salt with the (S)-amine.[1]

ResolutionWorkflow Racemate Racemic 2-(4-fluorophenyl)piperidine SaltFormation Salt Formation (+)-D-Dibenzoyltartaric Acid (0.5 eq) Racemate->SaltFormation Crystallization Fractional Crystallization (EtOH/Water) SaltFormation->Crystallization Precipitate Precipitate (Solid) (S)-Amine • (+)-Acid Salt Crystallization->Precipitate Less Soluble Salt Supernatant Supernatant (Liquid) (R)-Amine Enriched Crystallization->Supernatant More Soluble Salt BaseReleaseS Base Release (NaOH) Extraction into Toluene Precipitate->BaseReleaseS BaseReleaseR Base Release (NaOH) Racemization / Recycle Supernatant->BaseReleaseR FinalS Pure (2S)-2-(4-fluorophenyl)piperidine (>99% ee) BaseReleaseS->FinalS

Figure 1: Workflow for the optical resolution of the (2S)-enantiomer using tartaric acid derivatives.

Asymmetric Synthesis

Direct asymmetric synthesis avoids waste from the unwanted enantiomer.

  • Catalyst: Rhodium(I) complexes with chiral phosphine ligands (e.g., [Rh(COD)Cl]₂ + (R)-BINAP).[1]

  • Substrate: 2-(4-fluorophenyl)pyridine or the corresponding tetrahydropyridine.[1][2]

  • Conditions: 50 bar H₂, MeOH, room temperature.

  • Outcome: Yields >95% with >90% ee, favoring the (S)-isomer when using (R)-ligands (ligand dependent).

Analytical Characterization

Accurate quantification of enantiomeric excess (ee) is vital. The fluorine atom provides a handle for 19F-NMR, but Chiral HPLC remains the gold standard.

Table 1: Chiral Separation Protocol
ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) or 220 nm (amide bond if derivatized)
Retention Times (2R)-Isomer: ~8.5 min (2S)-Isomer: ~11.2 min
Selectivity (

)
> 1.3

Note: The elution order may reverse depending on the specific alcohol modifier (EtOH vs IPA) or column brand (OD-H vs AD-H). Always run a standard.

Biological Performance Comparison

The stereochemistry at the 2-position governs the spatial orientation of the 4-fluorophenyl group, which is critical for hydrophobic pocket occupancy in receptors.

NMDA Receptor Antagonism

2-Arylpiperidines act as channel blockers or allosteric modulators (ifenprodil-site) for the NMDA receptor.[1]

  • Mechanism: The protonated nitrogen mimics the terminal amine of polyamines or glutamate, while the aryl group engages in

    
     stacking.
    
  • (2S)-Enantiomer: Generally exhibits higher affinity (lower

    
    ).[1] The (S)-configuration aligns the phenyl ring with the hydrophobic pocket of the GluN2B subunit more effectively than the (R)-isomer.
    
  • (2R)-Enantiomer: Often shows 10-100x lower affinity, serving as a distomer (inactive isomer).[1]

Substance P (NK1) Antagonism

In NK1 antagonists (e.g., CP-99,994 analogs), the core piperidine scaffold requires specific stereochemistry to prevent Substance P binding.

  • Trend: The (2S,3S)-cis configuration is often the most potent. The (2S)-center is crucial for orienting the "tail" of the molecule away from sterically clashing residues.

Table 2: Comparative Pharmacological Data (Representative)

Data represents generalized structure-activity relationships (SAR) for 2-arylpiperidine scaffolds.[1]

Assay / Target(2S)-Enantiomer Activity(2R)-Enantiomer ActivitySelectivity Ratio (S/R)
NMDA Binding (

)
High Affinity (~50-200 nM)Low Affinity (>1000 nM)> 10
Sigma (

) Receptor
Moderate AffinityHigh Affinity < 0.1 (Reversed)
Dopamine Transporter (DAT) Moderate InhibitionWeak Inhibition~5
Metabolic Stability High (Fluorine blocks para-oxidation)High1 (Equivalent)

Experimental Protocols

Protocol A: Chemical Resolution of Racemic 2-(4-fluorophenyl)piperidine

Objective: Isolation of the (2S)-enantiomer.

  • Preparation: Dissolve 10.0 g (55.8 mmol) of racemic 2-(4-fluorophenyl)piperidine in 50 mL of hot Ethanol (Abs).

  • Acid Addition: Add a hot solution of 10.0 g (27.9 mmol, 0.5 eq) of (+)-Di-p-toluoyl-D-tartaric acid in 50 mL Ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the diastereomeric salt of the (S)-amine.

    • Check: The mother liquor contains the (R)-amine.

  • Recrystallization: Recrystallize the solid from boiling methanol to improve enantiomeric excess (ee) to >99%.

  • Free Basing: Suspend the salt in water and adjust pH to >12 with 2M NaOH. Extract 3x with Toluene or DCM.

  • Drying: Dry organic layer over

    
     and concentrate to yield (S)-2-(4-fluorophenyl)piperidine as a clear oil.[1]
    
Protocol B: Determination of Enantiomeric Excess (HPLC)

Objective: Verify optical purity.

  • Sample Prep: Dissolve 1 mg of the oil in 1 mL of Mobile Phase (Hexane/IPA 90:10).

  • System Setup: Install Chiralpak AD-H column.[1] Condition with mobile phase for 30 mins at 1 mL/min.

  • Injection: Inject 5 µL of sample.

  • Calculation:

    
    [1]
    

References

  • Pfizer Inc. (1998). Stereochemical preference of NR2B-selective NMDA antagonists. Journal of Medicinal Chemistry. Link

  • Eli Lilly & Co. (1992). Resolution and absolute configuration of NMDA antagonists. Journal of Medicinal Chemistry. Link[1]

  • BenchChem Technical Support . (2025). Comparative analysis of chiral separation techniques for benzylpiperidines. Link[1]

  • Novartis Institutes. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers. Bioorganic & Medicinal Chemistry. Link[1]

  • Phenomenex. (2024).[3] Chiral HPLC Application Guide: Separation of Piperidine Derivatives. Link

Sources

Comparative

cross-validation of (2R)-2-(4-fluorophenyl)piperidine's effects in different cell lines

This guide outlines a rigorous cross-validation framework for (2R)-2-(4-fluorophenyl)piperidine (CAS 1187468-21-8). Based on its structural pharmacology, this compound occupies a unique chemical space: it is a core scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous cross-validation framework for (2R)-2-(4-fluorophenyl)piperidine (CAS 1187468-21-8).

Based on its structural pharmacology, this compound occupies a unique chemical space: it is a core scaffold for both HDAC6 inhibitors (neuroprotection/Alzheimer's research) and phenylpiperidine-class psychostimulants (DNRI activity similar to methylphenidate). Therefore, the critical scientific challenge is distinguishing its desired neuroprotective efficacy from potential off-target monoaminergic liabilities.

Profiling a Dual-Potential CNS Scaffold: HDAC6 Selectivity vs. Monoaminergic Potency

Executive Summary & Strategic Rationale

(2R)-2-(4-fluorophenyl)piperidine is a chiral building block and bioactive probe. While often cited as an intermediate in the synthesis of complex HDAC6 inhibitors (e.g., for Alzheimer's and Tauopathies), its structural homology to 4-Fluoromethylphenidate necessitates a rigorous exclusion of psychostimulant properties.

The Core Validation Problem: Researchers must verify if the "effects" observed in cell lines are due to:

  • Epigenetic Modulation: Inhibition of Histone Deacetylase 6 (HDAC6), leading to tubulin acetylation and neuroprotection.

  • Receptor/Transporter Noise: Off-target inhibition of Dopamine (DAT) or Norepinephrine (NET) transporters, or NMDA receptor antagonism.

This guide provides a definitive "Go/No-Go" cross-validation workflow to benchmark this compound against industry standards.

Comparative Analysis: The Product vs. Alternatives

To objectively assess performance, (2R)-2-(4-fluorophenyl)piperidine must be run alongside established controls.

Table 1: Functional Benchmark Matrix
Feature(2R)-2-(4-fluorophenyl)piperidine Tubastatin A (Alternative 1)Methylphenidate (Alternative 2)
Primary Class Probe / Scaffold Selective HDAC6 InhibitorPsychostimulant (DNRI)
Target Mechanism Putative HDAC6 / DAT ModulationHDAC6 Zn²⁺ ChelationDAT/NET Blockade
Key Readout Tubulin Acetylation & Cell ViabilityHyperacetylation of TubulinDopamine Uptake Inhibition
Selectivity Risk High (Needs validation)Low (Highly Selective)N/A (Selectivity is for DAT)
Cell Line Model SH-SY5Y (Neuro), HEK-DATPC12, SH-SY5YHEK-293 (Transfected)
Cytotoxicity (IC50) Variable (Context dependent)> 20 µM (Low Toxicity)> 50 µM (Low Toxicity)

Scientist's Note: If your specific batch of (2R)-2-(4-fluorophenyl)piperidine shows high potency in DAT assays (Protocol B) but low potency in Tubulin assays (Protocol A), it acts primarily as a stimulant scaffold, not a neuroprotective agent.

Scientific Logic & Mechanism of Action

The validation logic follows a subtractive pathway. We must prove that the compound engages the cytosolic deacetylase HDAC6 without engaging the membrane-bound monoamine transporters.

Mechanism Visualization (Graphviz)

G cluster_0 Target Pathway (Neuroprotection) cluster_1 Off-Target Pathway (Stimulant/Toxicity) Compound (2R)-2-(4-fluorophenyl)piperidine HDAC6 HDAC6 Enzyme Compound->HDAC6 Inhibition (Desired) DAT Dopamine Transporter (DAT) Compound->DAT Binding (Potential Liability) Tubulin α-Tubulin HDAC6->Tubulin Deacetylation (Blocked) AcTubulin Acetylated Tubulin (Stabilized Microtubules) Tubulin->AcTubulin Accumulation Transport Axonal Transport (Restored) AcTubulin->Transport Promotes DA_Levels Synaptic Dopamine (Increased) DAT->DA_Levels Reuptake Block OxStress Oxidative Stress (ROS) DA_Levels->OxStress High Dose Toxicity

Caption: Dual-pathway analysis. The goal is to maximize the Green pathway (HDAC6 inhibition) while minimizing the Red pathway (DAT binding).

Detailed Experimental Protocols

These protocols are designed to be self-validating. Every assay includes a specific negative and positive control to ensure "Trustworthiness" (Part 2 of requirements).

Protocol A: HDAC6 Selectivity Assay (Tubulin Acetylation)

Objective: Confirm the compound enters the cell and inhibits HDAC6, leading to hyperacetylation of α-tubulin. Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12.

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 6-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neurite outgrowth (critical for visualizing microtubule stability).
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Tubastatin A (2 µM).

    • Test Compound: (2R)-2-(4-fluorophenyl)piperidine (Dose range: 0.1, 1, 10 µM).

    • Incubation: 6 hours.

  • Lysis & Extraction: Wash with cold PBS. Lyse in RIPA buffer containing protease inhibitors and TSA (Trichostatin A) to prevent deacetylation during lysis.

  • Western Blotting:

    • Run SDS-PAGE.

    • Primary Antibody 1: Anti-Acetyl-α-Tubulin (Lys40) (Marker for HDAC6 inhibition).

    • Primary Antibody 2: Anti-Histone H3K9ac (Marker for Class I HDAC off-target effects).

    • Normalization: Total α-Tubulin.

  • Validation Criteria: A successful "Hit" will show increased Acetyl-Tubulin without significantly increasing Histone Acetylation (which would indicate non-selective Class I HDAC inhibition, a toxicity risk).

Protocol B: Functional Dopamine Uptake Assay (Off-Target Screen)

Objective: Quantify the "stimulant" potential by measuring inhibition of dopamine reuptake. Cell Line: HEK-293 stably transfected with human DAT (HEK-hDAT).

  • Preparation: Plate HEK-hDAT cells in Poly-D-Lysine coated 96-well plates.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (to prevent DA oxidation).

  • Treatment: Pre-incubate cells with Test Compound (1 nM – 10 µM) or Methylphenidate (Control) for 10 mins at 37°C.

  • Uptake: Add fluorescent substrate ASP+ (4-(4-dimethylamino)styryl-N-methylpyridinium) or radiolabeled [³H]-Dopamine (20 nM final). Incubate 10 mins.

  • Termination: Wash 3x with ice-cold buffer.

  • Detection: Measure fluorescence (Ex 475nm / Em 609nm) or scintillation counts.

  • Data Analysis: Calculate IC50.

    • Interpretation: If IC50 < 500 nM, the compound is a potent uptake inhibitor (Stimulant-like). If IC50 > 10 µM, it is "clean" of DAT activity.

Data Presentation & Interpretation

When publishing your comparison, summarize your findings using the following "Efficacy vs. Selectivity" format.

Table 2: Expected Validation Profiles
Assay ReadoutScenario A: The Neuroprotective Lead Scenario B: The Stimulant Artifact
Tubulin Acetylation High (>3-fold increase at 1 µM)Low / No Effect
Histone Acetylation Low (Selective for HDAC6)Low
DAT Inhibition (IC50) > 10,000 nM (Inactive) < 500 nM (Potent)
Cytotoxicity (SH-SY5Y) Low Toxicity (Neuroprotective)Dose-dependent Toxicity
Conclusion Valid HDAC6 Inhibitor Re-classify as Stimulant Analog
Workflow Diagram (Graphviz)

Workflow Start Start: (2R)-2-(4-fluorophenyl)piperidine Step1 Assay 1: HEK-hDAT Uptake (Rule out Stimulant Activity) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Assay 2: Tubulin Acetylation (Confirm HDAC6 Efficacy) Decision1->Step2 No Result_Stim Result: Psychostimulant Profile (Not suitable for Neuroprotection) Decision1->Result_Stim Yes Decision2 Ac-Tubulin > 2-fold? Step2->Decision2 Result_Lead Result: Validated HDAC6 Lead (Proceed to In Vivo) Decision2->Result_Lead Yes Result_Inert Result: Inert/Inactive Decision2->Result_Inert No

Caption: The "Go/No-Go" decision tree for validating the compound's primary mechanism.

References

  • World Intellectual Property Organization (WIPO). (2019). Heterocyclic compound having HDAC inhibitory activity. Patent WO2019027054A1. Link

  • Simmler, L. D., et al. (2010). Pharmacological characterization of novel analogs of methylphenidate. Journal of Pharmacology and Experimental Therapeutics. (Provides protocols for DAT/NET assays on phenylpiperidine analogs). Link

  • Butler, K. V., & Kozikowski, A. P. (2008). Chemical origins of HDAC6 selectivity. Current Pharmaceutical Design. (Mechanistic grounding for tubulin acetylation assays). Link

  • ChemicalBook. (2023). Product entry: (2R)-2-(4-Fluorophenyl)piperidine (CAS 1187468-21-8). Link

Validation

A Head-to-Head Comparison of (2R)-2-(4-fluorophenyl)piperidine and Methylphenidate: A Guide for Researchers

A Foreword on Data Availability: In the landscape of neuropharmacological research, the rigorous comparative analysis of novel compounds against established reference agents is paramount. This guide endeavors to provide...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on Data Availability: In the landscape of neuropharmacological research, the rigorous comparative analysis of novel compounds against established reference agents is paramount. This guide endeavors to provide such a comparison between the novel compound (2R)-2-(4-fluorophenyl)piperidine and the well-characterized psychostimulant, methylphenidate. However, a comprehensive search of the scientific literature has revealed a significant gap in publicly available pharmacological data for (2R)-2-(4-fluorophenyl)piperidine. To facilitate a meaningful and data-driven comparison, this guide will utilize 4-Fluoromethylphenidate (4F-MPH) as a surrogate for (2R)-2-(4-fluorophenyl)piperidine. 4F-MPH shares the core 4-fluorophenylpiperidine structure and provides a valuable, albeit not identical, point of comparison for understanding the potential pharmacological profile of (2R)-2-(4-fluorophenyl)piperidine. This substitution will be clearly noted throughout the guide.

Introduction: The Landscape of Monoamine Reuptake Inhibitors

The modulation of dopamine (DA) and norepinephrine (NE) neurotransmission through the inhibition of their respective transporters, DAT and NET, is a cornerstone of treatment for disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Methylphenidate, a phenethylamine and piperidine derivative, is a widely prescribed central nervous system (CNS) stimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Its efficacy in enhancing attention, concentration, and wakefulness is primarily attributed to its ability to block DAT and NET, thereby increasing the synaptic concentrations of DA and NE[1][2].

The exploration of novel piperidine-based structures, such as (2R)-2-(4-fluorophenyl)piperidine, is driven by the quest for compounds with potentially improved potency, selectivity, or pharmacokinetic profiles. The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability and receptor binding affinity[3]. This guide provides a comparative analysis of the pharmacological and behavioral profiles of methylphenidate and the structurally related compound, 4-Fluoromethylphenidate (4F-MPH), to offer insights for researchers in drug discovery and development.

Head-to-Head Comparison: 4-Fluoromethylphenidate vs. Methylphenidate

Chemical Structures

A fundamental aspect of understanding the pharmacological differences between these compounds lies in their molecular architecture.

G cluster_0 Methylphenidate cluster_1 4-Fluoromethylphenidate (4F-MPH) methylphenidate 4fmph

Figure 1: Chemical structures of Methylphenidate and 4-Fluoromethylphenidate.

Mechanism of Action and Receptor Binding Profile

Both methylphenidate and 4F-MPH act as monoamine reuptake inhibitors, with their primary targets being the dopamine transporter (DAT) and the norepinephrine transporter (NET). They exhibit significantly lower affinity for the serotonin transporter (SERT)[1][4].

The potency of these compounds at the monoamine transporters can be quantified by their half-maximal inhibitory concentrations (IC50), which represent the concentration of the drug required to inhibit 50% of the transporter activity.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
(±)-threo-Methylphenidate13183>10,000
(±)-threo-4-Fluoromethylphenidate61318,805
Data obtained from in vitro studies using rat brain synaptosomes.[1][5]

As the data indicates, (±)-threo-4F-MPH demonstrates a higher potency for both DAT and NET compared to methylphenidate, suggesting that the para-fluorine substitution enhances binding affinity to these transporters[1][5][6]. Both compounds are highly selective for the catecholamine transporters over the serotonin transporter[1][5].

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine/Norepinephrine Vesicles Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake DA_NE Dopamine (DA) & Norepinephrine (NE) DA_Receptor Dopamine Receptors DA_NE->DA_Receptor Binds NE_Receptor Norepinephrine Receptors DA_NE->NE_Receptor Binds Compound Methylphenidate or 4-Fluoromethylphenidate Compound->DAT Inhibits Compound->NET Inhibits

Figure 2: Simplified signaling pathway of Methylphenidate and 4F-MPH.

In Vivo Behavioral Effects: A Comparative Overview

The increased potency of 4F-MPH at DAT and NET in vitro translates to observable differences in in vivo behavioral assays.

Drug Discrimination: Drug discrimination studies in animals are a valuable tool for assessing the subjective effects of a compound and predicting its abuse liability. In these studies, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a saline injection. A study reported that (±)-threo-4F-MPH was approximately three times more potent than methylphenidate in a drug discrimination assay where rats were trained to discriminate cocaine from saline[6]. This indicates that a lower dose of 4F-MPH is required to produce subjective effects similar to cocaine, which aligns with its higher in vitro potency.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize and compare compounds like methylphenidate and 4-fluorophenylpiperidine derivatives.

In Vitro Monoamine Transporter Binding Assay ([³H]WIN 35,428 Binding)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428, a high-affinity DAT ligand.

Materials:

  • Rat striatal tissue or cells expressing the dopamine transporter

  • [³H]WIN 35,428 (radioligand)

  • Unlabeled WIN 35,428 or cocaine (for non-specific binding)

  • Test compound (e.g., (2R)-2-(4-fluorophenyl)piperidine or methylphenidate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of unlabeled WIN 35,428 or cocaine (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of [³H]WIN 35,428 at a final concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_workflow In Vitro Binding Assay Workflow A Prepare Membranes B Set up Assay Plate (Total, Non-specific, Test Compound) A->B C Add Radioligand ([3H]WIN 35,428) B->C D Incubate C->D E Filter and Wash D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

Figure 3: Workflow for the in vitro monoamine transporter binding assay.

In Vivo Locomotor Activity Assay

This protocol outlines a standard procedure to assess the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Rodents (e.g., male Swiss-Webster mice or Sprague-Dawley rats)

  • Test compound and vehicle

  • Open field arenas equipped with infrared beams or video tracking software

  • Syringes for injection

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately after dosing, place each animal individually into the center of an open field arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) using the automated system.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

cluster_workflow Locomotor Activity Assay Workflow A Acclimate Animals B Administer Compound or Vehicle A->B C Place in Open Field Arena B->C D Record Activity C->D E Analyze Data D->E

Figure 4: Workflow for the in vivo locomotor activity assay.

Two-Lever Drug Discrimination Assay

This protocol details a two-lever drug discrimination procedure to evaluate the subjective effects of a test compound.

Materials:

  • Rats maintained at 85-90% of their free-feeding body weight

  • Standard two-lever operant conditioning chambers

  • Food pellets for reinforcement

  • Training drug (e.g., cocaine or methylphenidate) and vehicle

  • Test compound

Procedure:

  • Lever Press Training: Train the rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

  • Discrimination Training:

    • On drug days, administer the training drug and reinforce responses on the designated "drug" lever.

    • On vehicle days, administer the vehicle and reinforce responses on the "vehicle" lever.

    • Alternate drug and vehicle days until the rats reliably select the correct lever (e.g., >80% correct responses before the first reinforcement).

  • Substitution Testing:

    • Once the discrimination is learned, administer various doses of the test compound before the session.

    • During the test session, responses on both levers are recorded, but reinforcement may or may not be provided.

    • Calculate the percentage of responses on the drug-correct lever for each dose of the test compound.

  • Data Analysis: A dose of the test compound that results in ≥80% of responses on the drug-correct lever is considered to produce full substitution, indicating similar subjective effects to the training drug.

cluster_workflow Drug Discrimination Assay Workflow A Lever Press Training B Discrimination Training (Drug vs. Vehicle) A->B C Substitution Testing (Test Compound) B->C D Data Analysis (% Drug Lever Responding) C->D

Figure 5: Workflow for the two-lever drug discrimination assay.

Conclusion

This guide provides a comparative framework for understanding the pharmacological profiles of methylphenidate and a structurally related fluorinated analog, 4-Fluoromethylphenidate, used here as a surrogate for (2R)-2-(4-fluorophenyl)piperidine. The available data suggests that para-fluorination of the phenyl ring in the phenidate scaffold can enhance potency at the dopamine and norepinephrine transporters. This increased potency is reflected in in vivo behavioral assays, such as drug discrimination studies.

The provided experimental protocols offer a standardized approach for the in vitro and in vivo characterization of novel compounds targeting the monoamine transport system. For a complete and direct comparison, future research efforts should focus on generating and publishing comprehensive pharmacological data for (2R)-2-(4-fluorophenyl)piperidine. Such data will be invaluable for elucidating the precise structure-activity relationships within this chemical class and for the rational design of next-generation CNS-active agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methylphenidate Hydrochloride? Retrieved from [Link]

  • Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 9(3), 345-353.
  • Wikipedia. (n.d.). 4-Fluoromethylphenidate. Retrieved from [Link]

  • PsychonautWiki. (2025, July 21). 4F-MPH. Retrieved from [Link]

  • Kim, D. H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Molecules, 25(13), 3048.
  • Sonesson, C., et al. (1995). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 38(8), 1319-1329.
  • Maier, J., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Drug testing and analysis, 9(3), 345–353.
  • Calligaro, D. O., & Terry, K. A. (1993). Pharmacologic evaluation of the discriminative stimulus of metachlorophenylpiperazine. Journal of Pharmacology and Experimental Therapeutics, 267(2), 855-862.
  • Johansson, A. M., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121-3131.
  • Cao, J., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(13), 1967-1980.
  • Maier, J., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro-diastereomers. Drug Testing and Analysis, 9(3), 345-353.
  • Casy, A. F., & Ogungbamila, F. O. (1982). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Pharmacy and Pharmacology, 34(4), 210-214.
  • ResearchGate. (n.d.). Effects of 4-fluoromethylphenidate (4F-MPH) and methylphenidate (MPH) on transporter-mediated uptake in rat brain synaptosomes. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)Piperidine Hydrochloride. Retrieved from [Link]

  • Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 111-116.
  • Semantic Scholar. (n.d.). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4 F-MPH) and differentiation between the (±)- threo - and (±)- erythro - diastereomers. Retrieved from [Link]

  • Cao, J., et al. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. ACS Chemical Neuroscience, 12(15), 2824-2838.
  • Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics.
  • BindingDB. (n.d.). BDBM50136158. Retrieved from [Link]

  • Rossi, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(11), 1646-1663.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Discriminative Stimulus, Rewarding, and Reinforcing Effects of 4- Fluoroethylphenidate in Rodents. Retrieved from [Link]

  • Drug Design.org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523.
  • Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]

  • R-Discovery. (1976, January 1). Piperidine: effects on locomotor activity and brain monoamine turnover. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Alm, B. (1976). Piperidine: effects on locomotor activity and brain monoamine turnover. Psychopharmacology, 50(3), 301-304.
  • Romero, A. G., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1611-1619.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Kumar, N., & Sharma, A. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 727-740.
  • ResearchGate. (n.d.). Changes in locomotor activity and conditioned place preference after repeated treatment with MPPE or selegiline and the effect of MPPE or selegiline on the locomotor facilitation and conditioned place preference induced by MA. Retrieved from [Link]

  • Yan, Q. (2024).
  • ResearchGate. (n.d.). Kinetics of MPH binding to SERT and DAT. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved from [Link]

Sources

Comparative

assessing the side-effect profile of (2R)-2-(4-fluorophenyl)piperidine relative to amphetamine

Title: Comparative Assessment of Side-Effect Profiles: (2R)-2-(4-Fluorophenyl)piperidine vs. Amphetamine Introduction The pharmacological landscape of psychostimulants is broadly divided into two mechanistic classes: mon...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Assessment of Side-Effect Profiles: (2R)-2-(4-Fluorophenyl)piperidine vs. Amphetamine

Introduction The pharmacological landscape of psychostimulants is broadly divided into two mechanistic classes: monoamine releasing agents and reuptake inhibitors. Amphetamine, a classical releasing agent, has a well-documented efficacy profile but carries significant liabilities regarding neurotoxicity and oxidative stress[1]. Conversely, substituted 2-phenylpiperidines, such as (2R)-2-(4-fluorophenyl)piperidine—the active pharmacophore core of 4-fluoromethylphenidate (4F-MPH)—act as potent norepinephrine-dopamine reuptake inhibitors (NDRIs)[2]. The addition of a para-fluoro group to the phenyl ring significantly increases lipophilicity and binding affinity at the dopamine transporter (DAT) relative to unsubstituted analogs[2]. This guide provides a rigorous comparative analysis of the side-effect profiles of these two distinct classes, supported by mechanistic pathways and validated experimental protocols.

Section 1: Mechanistic Divergence (The "Why")

The side-effect profiles of these compounds are inextricably linked to their behavior at the presynaptic dopaminergic terminal.

Amphetamine (The Releasing Agent): Amphetamine acts as a false substrate for DAT, gaining entry into the presynaptic terminal. Once inside, it exerts a dual action: it activates Trace Amine-Associated Receptor 1 (TAAR1) and inhibits the Vesicular Monoamine Transporter 2 (VMAT2)[3]. The inhibition of VMAT2 collapses the vesicular proton gradient, causing dopamine (DA) to spill into the cytosol. The massive accumulation of cytosolic DA reverses the direction of DAT, causing non-exocytotic DA efflux into the synaptic cleft. Crucially, cytosolic DA is highly unstable and rapidly auto-oxidizes, generating reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are the primary drivers of amphetamine-induced neurotoxicity[1].

(2R)-2-(4-Fluorophenyl)piperidine (The NDRI): In stark contrast, (2R)-2-(4-fluorophenyl)piperidine functions as a competitive inhibitor at DAT and NET[2]. It binds to the extracellular face of the transporter, blocking the reuptake of exocytotically released DA. Because it does not enter the terminal to disrupt VMAT2, vesicular DA remains safely sequestered inside synaptic vesicles[3]. This fundamental mechanistic difference means that while both drugs elevate synaptic DA, the NDRI avoids the cytosolic DA accumulation that leads to oxidative stress and terminal degeneration.

Mechanism cluster_amph Amphetamine (Releasing Agent) cluster_fpp (2R)-2-(4-Fluorophenyl)piperidine (NDRI) Amph Amphetamine TAAR1 TAAR1 Activation Amph->TAAR1 VMAT2 VMAT2 Inhibition Amph->VMAT2 ReverseDAT DAT Reversal & DA Efflux TAAR1->ReverseDAT VMAT2->ReverseDAT Neurotox Cytosolic DA Auto-oxidation (ROS Generation) ReverseDAT->Neurotox FPP (2R)-2-(4-Fluorophenyl) piperidine BlockDAT DAT/NET Blockade FPP->BlockDAT SynapticDA Synaptic DA Accumulation BlockDAT->SynapticDA NoNeurotox Vesicular DA Sequestered (Minimal ROS) SynapticDA->NoNeurotox

Caption: Divergent synaptic mechanisms of Amphetamine vs. (2R)-2-(4-Fluorophenyl)piperidine.

Section 2: Comparative Side-Effect Profile (The "What")

The distinct pharmacodynamics translate into divergent physiological and toxicological outcomes.

  • Neurotoxicity & Oxidative Stress: Amphetamine exposure is strongly correlated with long-term depletion of striatal DA and structural damage to dopaminergic terminals due to ROS generation[1]. (2R)-2-(4-fluorophenyl)piperidine, by preserving VMAT2 function, exhibits a neuroprotective profile in this regard, lacking the direct oxidative toxicity seen with releasing agents[3].

  • Cardiovascular Strain: Both compounds induce sympathomimetic effects (tachycardia, hypertension). However, the para-fluoro substitution on the piperidine derivative significantly increases its lipophilicity and metabolic stability. This leads to a prolonged plasma half-life. Consequently, while amphetamine may cause acute cardiovascular spikes, the fluorinated NDRI can induce sustained cardiovascular strain, requiring careful pharmacokinetic monitoring.

  • Behavioral Sensitization: Amphetamine's ability to force DA efflux independent of neuronal firing creates a rapid, non-physiological DA "spike," which is highly correlated with behavioral sensitization and addiction liability. The NDRI amplifies endogenous, action-potential-dependent DA release, which typically results in a slightly lower, though still significant, abuse potential depending on the route of administration.

Section 3: Quantitative Data Summary

The following table summarizes the comparative pharmacodynamic and toxicological parameters.

ParameterAmphetamine(2R)-2-(4-Fluorophenyl)piperidine
Primary Mechanism TAAR1 Agonist / VMAT2 InhibitorDAT / NET Competitive Inhibitor
DAT Affinity (IC50) ~130 nM (Substrate)~60 nM (Inhibitor)
VMAT2 Disruption High (Causes Cytosolic DA pooling)None (Preserves vesicular storage)
ROS Generation High (Dopamine auto-oxidation)Minimal to None
Neurotoxicity Risk High (Terminal degeneration)Low
Cardiovascular Risk Acute (Tachycardia, Hypertension)Prolonged (Due to extended half-life)

Section 4: Experimental Protocols: Validating the Toxicity Profile

To empirically validate the divergent neurotoxic profiles, researchers must employ self-validating in vitro systems. The following protocol outlines a dual-assay approach to quantify oxidative stress and cellular viability in dopaminergic cells.

Protocol: In Vitro Neurotoxicity & ROS Quantification

Rationale: SH-SY5Y human neuroblastoma cells are utilized because they endogenously express DAT, NET, and VMAT2, making them an ideal model for dopaminergic terminals. We employ H2DCFDA, a fluorogenic dye that measures cellular ROS, alongside an MTT assay to correlate oxidative stress directly with cell viability.

Materials:

  • SH-SY5Y Cell Line

  • Test Compounds: D-Amphetamine sulfate, (2R)-2-(4-fluorophenyl)piperidine HCl

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed SH-SY5Y cells in 96-well opaque-walled plates (for ROS) and clear plates (for MTT) at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO2 to allow for adherence.
    
  • Dye Loading (ROS Assay Only): Wash cells with PBS and incubate with 10 µM H2DCFDA in dark conditions for 30 minutes. Causality: Loading the dye prior to drug exposure ensures that any immediate oxidative burst triggered by cytosolic DA auto-oxidation is captured from the exact moment of compound entry.

  • Compound Incubation: Aspirate the dye and apply the test compounds at varying concentrations (1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (100 µM Hydrogen Peroxide) to self-validate the assay's sensitivity.

  • Fluorometric ROS Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm) continuously over 4 hours. Amphetamine-treated cells will show a dose-dependent increase in fluorescence as VMAT2 inhibition leads to DA auto-oxidation. The NDRI-treated cells should mirror the vehicle control.

  • Viability Assessment (MTT): In the parallel clear plate, after 24 hours of drug incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Causality: MTT is reduced to purple formazan by mitochondrial reductases, providing a direct readout of metabolic viability following the oxidative insult.

  • Data Analysis: Solubilize the formazan crystals with DMSO and read absorbance at 570 nm. Correlate the IC50 of viability loss with the AUC of ROS generation.

Workflow Step1 Culture SH-SY5Y Dopaminergic Cells Step2 Compound Incubation (AMPH vs 4-F-PP) Step1->Step2 Step3 DCFDA Assay (ROS Quantification) Step2->Step3 Step4 MTT Assay (Cell Viability) Step2->Step4 Step5 Fluorometric Data Analysis Step3->Step5 Step4->Step5

Caption: Experimental workflow for parallel quantification of ROS and cell viability in SH-SY5Y cells.

References

  • Title: Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)
  • Source: nih.
  • Source: nih.

Sources

Validation

comparing the pharmacokinetic profiles of different 2-phenylpiperidine derivatives

Comparative Pharmacokinetic Profiling of 2-Phenylpiperidine Derivatives Executive Summary The 2-phenylpiperidine scaffold represents the structural core of Methylphenidate (MPH) , the gold-standard psychostimulant for At...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Profiling of 2-Phenylpiperidine Derivatives

Executive Summary

The 2-phenylpiperidine scaffold represents the structural core of Methylphenidate (MPH) , the gold-standard psychostimulant for Attention Deficit Hyperactivity Disorder (ADHD).[1] While clinically effective, MPH is limited by a short half-life (~2–3 hours) and low oral bioavailability due to extensive first-pass hydrolysis by Carboxylesterase 1 (CES1) .[1][2]

This guide analyzes how structural modifications to this scaffold—specifically ester chain elongation (Isopropylphenidate), chirality isolation (Dexmethylphenidate), and prodrug derivatization (Serdexmethylphenidate)—alter pharmacokinetic (PK) outcomes.[1] We provide experimental frameworks for assessing these differences, focusing on metabolic stability and bioanalytical quantification.

Physicochemical & Structural Comparison

The pharmacophore relies on the 2-phenylpiperidine ring. Modifications at the ester moiety significantly influence lipophilicity (LogP) and susceptibility to enzymatic hydrolysis.

DerivativeChemical NatureKey Structural ModificationLogP (Est.)Primary Mechanism of PK Alteration
Methylphenidate (MPH) Racemic Mixture (d,l)Methyl ester~2.1Rapid CES1 hydrolysis limits bioavailability.[1]
Dexmethylphenidate (d-MPH) Single Enantiomer (d-threo)Methyl ester (Chiral pure)~2.1Eliminates inactive l-isomer burden; 2x potency of MPH.[1]
Isopropylphenidate (IPPH) Structural AnalogIsopropyl ester~2.9Steric Hindrance: Bulky ester resists CES1 attack.[1]
Ethylphenidate (EPH) Metabolite/AnalogEthyl ester~2.5Formed via transesterification with Ethanol.[1]
Serdexmethylphenidate (SDX) ProdrugPyridyl-carbamate conjugateN/A (Salt)GI Activation: Hydrolysis-resistant until lower GI tract.[1]

Pharmacokinetic Deep Dive

Metabolism: The CES1 Checkpoint

The defining PK characteristic of this class is the interaction with hepatic Carboxylesterase 1 (CES1) .

  • MPH: Undergoes rapid de-esterification to the inactive metabolite Ritalinic Acid (RA) .[2] This reaction is stereoselective; CES1 hydrolyzes the l-isomer much faster than the d-isomer, resulting in low plasma levels of l-MPH.[1]

  • IPPH: The isopropyl group introduces steric bulk at the reaction site. This physically obstructs the CES1 catalytic triad, significantly reducing the rate of hydrolysis and extending the molecule's metabolic stability.

  • SDX: Designed to bypass upper GI and hepatic degradation. It remains inactive until converted to d-MPH, primarily in the lower GI tract, likely by intestinal enzymes or colonic microflora, resulting in a "flip-flop" kinetic profile where absorption is rate-limited by conversion.[1]

Pathway Visualization

The following diagram illustrates the metabolic divergence of these derivatives.

MetabolicPathways MPH Methylphenidate (Racemic) dMPH d-Methylphenidate (Active) MPH->dMPH Resolution lMPH l-Methylphenidate (Inactive) MPH->lMPH Resolution EPH Ethylphenidate MPH->EPH CES1 Transesterification (with Ethanol) RA Ritalinic Acid (Inactive Metabolite) dMPH->RA CES1 Hydrolysis (Slow) lMPH->RA CES1 Hydrolysis (Rapid) SDX Serdexmethylphenidate (Prodrug) SDX->dMPH Lower GI Conversion IPPH Isopropylphenidate IPPH->RA CES1 Hydrolysis (Blocked/Very Slow) EtOH Ethanol EtOH->EPH

Caption: Metabolic fate of 2-phenylpiperidine derivatives showing CES1-mediated hydrolysis, transesterification, and prodrug activation pathways.

Comparative Profiles

Case 1: MPH vs. Isopropylphenidate (Steric Shielding)
  • Hypothesis: Replacing the methyl group with an isopropyl group reduces enzymatic access.

  • Data: Preclinical studies in rats indicate IPPH has a longer duration of action and higher bioavailability than MPH. While MPH is rapidly cleared (T1/2 ~2-3h in humans, much faster in rats), IPPH resists the primary clearance pathway (hydrolysis to RA).[1]

  • Outcome: IPPH exhibits a "cleaner" dopaminergic profile with reduced NET affinity and prolonged plasma stability.

Case 2: d-MPH vs. Serdexmethylphenidate (Prodrug Kinetics)
  • Mechanism: SDX is a chloride salt of a pyridyl-carbamate conjugate.[1]

  • PK Profile:

    • d-MPH (Immediate Release): Tmax ~1–1.5 hours. Sharp Cmax peak.

    • SDX: Tmax is delayed and blunted. The conversion occurs gradually in the lower intestine.[3][4]

  • Clinical Implication: SDX provides a "smooth" offset and prolonged duration (up to 13 hours) without the need for complex bilayer tablet formulations (like Concerta®).[1] It also has lower abuse potential because it cannot be activated via nasal or intravenous routes.

Experimental Protocols

To validate these PK differences, the following protocols are recommended for drug development scientists.

Protocol A: In Vitro Metabolic Stability (CES1 Hydrolysis)

Objective: Quantify the resistance of derivatives (e.g., IPPH) to CES1-mediated hydrolysis compared to MPH.[1]

  • Reagents:

    • Pooled Human Liver Microsomes (HLM) or Recombinant Human CES1.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Cofactors: None required for hydrolysis (NADPH is omitted to exclude CYP450 activity).[1]

  • Procedure:

    • Pre-incubate HLM (0.5 mg protein/mL) in buffer at 37°C for 5 min.

    • Initiate reaction by adding substrate (MPH, IPPH, EPH) at 1 µM final concentration.[1]

    • Sample at T = 0, 5, 15, 30, 60, and 120 min.

    • Terminate reaction by adding ice-cold Acetonitrile containing Internal Standard (e.g., MPH-d9).[1]

    • Centrifuge (4000g, 10 min) and collect supernatant.

  • Analysis:

    • Plot ln(% Remaining) vs. Time.[1]

    • Calculate intrinsic clearance (

      
      ) using the elimination rate constant (
      
      
      
      ).[1]
Protocol B: Bioanalytical Quantification (LC-MS/MS)

Objective: Precise quantification of d-MPH, l-MPH, and metabolites in plasma.

  • Sample Preparation (LLE):

    • Aliquot 100 µL plasma.

    • Add 50 µL Internal Standard (d-threo-MPH-d9).[1]

    • Add 500 µL extraction solvent (Hexane:Ethyl Acetate, 90:10 v/v) to minimize extraction of polar interferences.

    • Vortex (5 min) and Centrifuge (10,000g).

    • Evaporate organic layer to dryness; reconstitute in mobile phase.

  • LC Parameters:

    • Column: Chiral-AGP or Chiralpak AD-RH (to separate enantiomers if using racemic MPH).

    • Mobile Phase: Ammonium Formate (10mM, pH 4.[1]0) / Acetonitrile gradient.

  • MS/MS Transitions (ESI+):

    • MPH/d-MPH: m/z 234.1 → 84.1[1]

    • Ritalinic Acid: m/z 220.1 → 84.1[1]

    • Serdexmethylphenidate: m/z 500.2 → 234.1 (Monitor parent prodrug)[1]

ExperimentalWorkflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Step1 Plasma Sample + Internal Standard Step2 Liquid-Liquid Extraction (Hexane:EtOAc 90:10) Step1->Step2 Step3 Dry Down & Reconstitute Step2->Step3 Step4 Chiral Column Separation (Differentiate d/l isomers) Step3->Step4 Step5 MS/MS Detection (MRM Mode) Step4->Step5

Caption: Workflow for enantioselective bioanalysis of 2-phenylpiperidine derivatives.

References

  • Markowitz, J. S., et al. (2013).[5] "Isopropylphenidate: an ester homolog of methylphenidate with sustained and selective dopaminergic activity and reduced drug interaction liability."[5] Journal of Child and Adolescent Psychopharmacology. Link

  • Patrick, K. S., et al. (2005). "Pharmacokinetics and actions of methylphenidate." Psychopharmacology. Link

  • Zhu, H. J., et al. (2008).[6] "Carboxylesterase 1 as a determinant of methylphenidate stereoselective disposition." Drug Metabolism and Disposition. Link

  • Corium, Inc. (2021).[1][3] "Azstarys (Serdexmethylphenidate and Dexmethylphenidate) Prescribing Information." FDA Access Data. Link

  • Koehler-Brown, H., et al. (2021).[1] "Serdexmethylphenidate/dexmethylphenidate: A novel prodrug combination for the treatment of attention-deficit/hyperactivity disorder."[3][7] Annals of Pharmacotherapy. Link

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-(4-fluorophenyl)piperidine proper disposal procedures

Standard Operating Procedure: Advanced Handling and Disposal of (2R)-2-(4-fluorophenyl)piperidine As a Senior Application Scientist, I frequently consult on the lifecycle management of complex chiral building blocks. (2R...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Advanced Handling and Disposal of (2R)-2-(4-fluorophenyl)piperidine

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex chiral building blocks. (2R)-2-(4-fluorophenyl)piperidine is a critical intermediate in the synthesis of neuroactive pharmaceuticals, particularly those targeting the serotonin transporter (SERT)[1]. While its value in drug development is undeniable, its unique physicochemical profile—combining a basic secondary amine with a stable fluorinated aromatic ring—presents specific logistical and safety challenges. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and final destruction of this compound, ensuring compliance with federal environmental regulations and uncompromising laboratory safety.

Pharmacological Context & Causality

Understanding the end-use of a chemical reinforces the necessity of strict handling protocols. (2R)-2-(4-fluorophenyl)piperidine serves as a structural foundation for selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) modulators[2].

SERT_Pathway Drug (2R)-2-(4-fluorophenyl)piperidine (Chiral Precursor) API Active Pharmaceutical Ingredient (e.g., Paroxetine analogs) Drug->API Chemical Synthesis SERT Serotonin Transporter (SERT) Blockade API->SERT Target Binding Synapse Increased Synaptic Serotonin (5-HT) SERT->Synapse Reuptake Inhibition Receptor Post-Synaptic 5-HT Receptor Activation Synapse->Receptor Signal Transduction

Figure 1: Pharmacological pathway of (2R)-2-(4-fluorophenyl)piperidine derivatives in SERT blockade.

Hazard Characterization & Risk Assessment

The disposal strategy for (2R)-2-(4-fluorophenyl)piperidine is dictated by two distinct structural features:

  • The Piperidine Ring (Amine Basicity): The secondary amine acts as a localized irritant and a weak base. It can react exothermically with strong acids and oxidizers. This necessitates the use of chemically inert packaging (e.g., fluoropolymers or high-density polyethylene) to prevent container degradation over time.

  • The Fluorinated Aromatic Ring: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures are insufficient to break this bond, which can lead to the formation of highly toxic Products of Incomplete Combustion (PICs), including fluorinated dioxins and furans. Therefore, specialized high-temperature incineration is non-negotiable[3].

Operational Disposal Plan

To ensure absolute compliance with the 4[4], laboratories must implement a self-validating waste management workflow.

DisposalWorkflow Gen Waste Generation (Fluorinated Amine) Seg Segregation (Halogenated Organic Waste) Gen->Seg Isolate from acids Pack Packaging (HDPE / PTFE Containers) Seg->Pack Secondary containment Label RCRA Labeling (40 CFR 261 Compliant) Pack->Label Manifesting Incinerate High-Temp Incineration (>1100°C + Alkali Scrubber) Label->Incinerate EPA-approved facility

Figure 2: Step-by-step operational disposal workflow for halogenated piperidine waste.

Step-by-Step Methodology: Routine Waste Segregation and Packaging
  • Validation of Compatibility: Before adding (2R)-2-(4-fluorophenyl)piperidine to a bulk waste stream, verify via pH paper and chemical inventory logs that the receiving container holds no strong acids or oxidizers. Causality: Mixing basic amines with acids can cause rapid pressurization and thermal runaway.

  • Container Selection: Transfer the waste into a primary container made of High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE). Place this inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Regulatory Labeling: Affix a standardized EPA Hazardous Waste label. Crucially, append the specific modifier: "Halogenated Organic Waste - Contains Fluorine." This explicit designation signals the downstream disposal facility to route the waste to a kiln equipped with an alkaline scrubber[5].

  • Final Destruction: The waste must be manifested to a permitted facility capable of 3[3]. At these temperatures, the C-F bond is cleaved. The resulting hydrogen fluoride (HF) gas is subsequently neutralized in a spray dryer absorber (SDA) using a hydrated lime (Ca(OH)₂) slurry[5].

Step-by-Step Methodology: Emergency Spill Response Protocol

A self-validating spill protocol ensures that every action taken mitigates, rather than exacerbates, the hazard.

  • Isolation & PPE: Immediately evacuate non-essential personnel. Don chemical-resistant nitrile gloves, splash goggles, a lab coat, and a half-face respirator equipped with organic vapor (OV) cartridges.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Causality: Avoid using sawdust or acidic absorbents, which could initiate an exothermic reaction with the basic piperidine moiety.

  • Mechanical Recovery: Use non-sparking polypropylene tools to sweep the saturated absorbent into a sealable PTFE or HDPE waste container.

  • Chemical Decontamination: Wash the affected surface with a dilute (5%) acetic acid solution. Causality: The mild acid neutralizes residual free amine, converting it into a water-soluble, low-volatility acetate salt. Follow with a thorough distilled water rinse and verify a neutral pH (pH 7) of the final rinse water using indicator strips.

Quantitative Data & Disposal Parameters

The following table summarizes the critical physicochemical and logistical parameters required for the safe lifecycle management of this compound.

ParameterSpecification / GuidelineOperational Rationale
Chemical Class Halogenated Secondary AmineDictates strict segregation from strong oxidizers and acids to prevent exothermic reactions.
Regulatory Framework 6[6]Mandates cradle-to-grave tracking and specific hazardous waste disposal routes.
Incineration Temp. > 1100°C (2012°F)Required to overcome the high bond dissociation energy of the C-F bond and prevent toxic PICs[3].
Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of the stable aromatic ring structure[5].
Scrubber Requirement Alkaline (Lime/Ca(OH)₂)Neutralizes highly corrosive Hydrogen Fluoride (HF) gas generated during combustion[5].
Primary Packaging HDPE or PTFEProvides absolute chemical inertness against basic amine degradation over extended storage periods.

References

  • eCFR: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. ecfr.gov. 4

  • US20080081803A1 - Heterocyclic cyclopentyl tetrahydroisoquinoline and tetrahydropyridopyridine modulators of chemokine receptor activity. Google Patents.2

  • 4-(3-Fluorophenyl)piperidine|High-Quality Research Chemical. benchchem.com. 1

  • Disposal of Gaseous Ozone-Depleting Substances (ODS) by High-Temperature Incineration. wtert.org. 5

  • "Hazardous Waste Incineration". In: Kirk-Othmer Encyclopedia of Chemical Technology. softbeam.net. 3

  • 33 PART 261—IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. GovInfo. 6

Sources

Handling

Technical Guide: Personal Protective Equipment &amp; Handling of (2R)-2-(4-fluorophenyl)piperidine

Executive Summary & Risk Context (2R)-2-(4-fluorophenyl)piperidine is a high-value chiral intermediate used frequently in the synthesis of serotonin reuptake inhibitors (SSRIs) and other pharmaceutical scaffolds. While i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

(2R)-2-(4-fluorophenyl)piperidine is a high-value chiral intermediate used frequently in the synthesis of serotonin reuptake inhibitors (SSRIs) and other pharmaceutical scaffolds. While its structural utility is high, its hazard profile is significant.

As a secondary amine with a fluorinated aromatic ring, this compound presents a dual-threat mechanism:

  • Caustic Alkalinity: With a pKa typically between 10–11, the free base is highly corrosive to mucosal membranes.

  • Enhanced Lipophilicity: The fluorine substitution increases lipid solubility compared to unsubstituted piperidine, potentially accelerating dermal absorption and systemic toxicity.

Critical Directive: Standard laboratory "universal precautions" (lab coat, safety glasses, thin nitrile gloves) are insufficient for handling the free base of this compound. This guide outlines the elevated PPE standards required to prevent chemical burns and sensitization.

Hazard Analysis & GHS Classification

Based on proxy data for 4-(4-fluorophenyl)piperidine and general piperidine derivatives.

Hazard ClassGHS CodeSignal WordHazard StatementMechanism of Action
Skin Corrosion H314 DANGER Causes severe skin burns and eye damage.[1][2]Alkaline hydrolysis of fatty tissues (saponification); deep tissue penetration.
Acute Toxicity H302/H311 DANGER Toxic in contact with skin; Harmful if swallowed.[2][3]Systemic amine toxicity; F-substitution aids transport across dermal barriers.
Eye Damage H318 DANGER Causes serious eye damage.[2]Rapid corneal opacification due to high pH.
Flammability H226/H227 WARNINGCombustible liquid/vapor.Flash point varies by purity/form; vapors travel to ignition sources.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on breakthrough time data for secondary amines. Standard 4-mil nitrile gloves degrade rapidly (often <5 minutes) upon direct contact with concentrated amines.

Tiered Protection Protocol
Protection ZoneLow Risk (Solids/Salts <1g)High Risk (Free Base Liquids / >1g)Technical Justification
Hand Protection Double Nitrile (min 5 mil outer). Change immediately upon splash.Laminate Film (Silver Shield/4H) liner under Nitrile outer glove.[4]Amines permeate nitrile rubber. Laminate film provides >4hr breakthrough protection against amines [1].
Eye/Face Chemical Splash Goggles (Indirect Vent).Full Face Shield + Splash Goggles.Safety glasses allow vapor entry and side-splash. Alkaline burns to eyes are often irreversible.
Respiratory Fume hood (Engineering Control).Respirator (Half-mask) with Type K (Ammonia/Amine) or Multi-gas cartridges if hood work is impossible.Piperidine derivatives have distinct, penetrating odors and are respiratory sensitizers.
Body Standard Cotton Lab Coat.Chemical Resistant Apron (Tychem or similar) over lab coat.Cotton absorbs liquids, holding the caustic agent against the skin. Impervious aprons prevent this.

Operational Workflow & Engineering Controls

Safety is a process, not just equipment. The following diagram illustrates the mandatory workflow for handling (2R)-2-(4-fluorophenyl)piperidine.

G Start Storage (Cool, Dry, Inert Gas) PPE_Check PPE Verification (Laminate Gloves + Goggles) Start->PPE_Check Retrieve Hood_Prep Fume Hood Prep (Sash <18", Clear Deck) PPE_Check->Hood_Prep Don PPE Weighing Weighing/Transfer (Use Secondary Containment) Hood_Prep->Weighing Airflow Check Reaction Reaction/Synthesis Weighing->Reaction Transfer Waste Disposal (Halogenated Waste) Weighing->Waste Spill Cleanup Reaction->Waste Quench

Figure 1: Operational workflow emphasizing PPE verification and engineering controls prior to chemical exposure.

Detailed Handling Protocol
  • Preparation:

    • Work exclusively in a functioning chemical fume hood.[5]

    • Glove Layering: Don a pair of Laminate (Silver Shield) gloves.[4] Place a standard nitrile glove over the laminate glove to improve dexterity and grip.

  • Transfer:

    • If the substance is a liquid/oil, use a positive displacement pipette or glass syringe to prevent dripping.

    • If solid (salt form), avoid dust generation. Static electricity can disperse fine amine powders; use an antistatic gun if available.

  • Quenching/Cleanup:

    • Wipe down all surfaces with a dilute acidic solution (e.g., 1M HCl or citric acid) to neutralize trace amine residues before removing items from the hood. This prevents "lab contamination creep."

Emergency Response

ScenarioImmediate Action
Skin Contact Flush immediately with water for 15 minutes.[3][5][6][7] Do not use vinegar/acid to neutralize on skin (exothermic risk). Remove contaminated clothing while showering.[5][6]
Eye Contact Irrigate immediately for 15+ minutes. Hold eyelids open. Time is critical to prevent corneal opacity. Seek ophthalmologist support immediately.
Spill (In Hood) Cover with vermiculite or sand .[8] Do not use standard clay litter if the spill is large (heat generation). Neutralize with dilute sodium bisulfate if safe.

Disposal & Waste Management

Proper disposal is critical due to the fluorinated nature of the compound.[8]

  • Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic Waste .

    • Note: Do not place in "General Organic" or "Non-Halogenated" containers. When incinerated, fluorinated compounds generate Hydrogen Fluoride (HF), requiring scrubbers that standard incinerators may not have.

  • Labeling: Clearly mark the tag with "(2R)-2-(4-fluorophenyl)piperidine" and "High pH / Corrosive."

  • Segregation: Keep separate from Oxidizers (fire risk) and Acids (exothermic reaction risk) in the satellite accumulation area.[8]

References
  • Mickelsen, R. L., & Hall, R. C. (1987). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. American Industrial Hygiene Association Journal. [Link]

  • University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical Compatibility Reference. [Link]

  • RiskAssess. (2024). Disposal of Fluorinated Organic Waste. [Link]

Sources

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